3-Methoxypropan-1-amine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-methoxypropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-6-4-2-3-5;/h2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNIROADVJTKCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502055 | |
| Record name | 3-Methoxypropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18600-41-4 | |
| Record name | 1-Propanamine, 3-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18600-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxypropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanamine, 3-methoxy-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Methoxypropan-1-amine Hydrochloride for Scientific Professionals
This guide provides a comprehensive technical overview of 3-Methoxypropan-1-amine hydrochloride (CAS No. 18600-41-4), a versatile aminoether building block. Designed for researchers, chemists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, reactivity, and analytical methodologies pertinent to its application in modern research and development. The narrative emphasizes the causal reasoning behind experimental choices, grounding theoretical knowledge in practical application.
Strategic Overview: The Utility of an Aminoether Building Block
This compound belongs to the aminoether class of organic compounds, characterized by the dual functionality of a primary amine and an ether moiety. This unique combination imparts a valuable set of chemical properties, including polarity, nucleophilicity, and hydrogen bonding capabilities.[1]
The hydrochloride salt form is typically preferred over the free base (3-Methoxypropylamine, CAS No. 5332-73-0) for laboratory and industrial use. The primary rationale for this choice is enhanced stability and handling. The free base is a volatile, hygroscopic, and corrosive liquid, whereas the hydrochloride salt is a more stable, crystalline solid, which simplifies storage, weighing, and dispensing.[1] This conversion from a liquid amine to a solid salt is a common strategy in pharmaceutical and chemical development to improve the physical characteristics of a compound.
Core Physicochemical & Structural Data
Accurate characterization is the bedrock of reproducible science. The key identifiers and properties of this compound and its corresponding free base are summarized below. It is crucial to note that while the hydrochloride salt is the subject of this guide, much of the publicly available physical data pertains to the more commonly characterized free amine.
Table 1: Chemical Identification
| Identifier | This compound | 3-Methoxypropylamine (Free Base) |
| CAS Number | 18600-41-4 | 5332-73-0 |
| Molecular Formula | C₄H₁₂ClNO | C₄H₁₁NO |
| Molecular Weight | 125.60 g/mol | 89.14 g/mol |
| IUPAC Name | 3-methoxypropan-1-amine;hydrochloride | 3-methoxypropan-1-amine |
| Synonyms | 3-methoxypropylammonium chloride | MOPA, 1-Amino-3-methoxypropane |
| InChI Key | GXNIROADVJTKCR-UHFFFAOYSA-N | FAXDZWQIWUSWJH-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value for Hydrochloride Salt | Value for Free Base | Source(s) |
| Physical State | Solid | Liquid | [1] |
| Appearance | White to off-white crystalline solid | Colorless to light yellow liquid | [1] |
| Melting Point | Data not widely available | -65 to -71 °C | [1] |
| Boiling Point | Not applicable (decomposes) | 117-118 °C (at 733 mmHg) | [1] |
| Solubility | Soluble in water, alcohols | Miscible with water, alcohols, ethers | [1] |
| Density | Data not available | 0.874 g/mL (at 25 °C) | [1] |
| pKa (of NH₃⁺) | ~10.5 (estimated) | Not applicable | [2][3] |
Synthesis and Manufacturing Landscape
Understanding the synthesis of this compound provides insight into potential impurities and informs handling procedures. The industrial production is a two-step process: synthesis of the free amine followed by salt formation.
Primary Synthesis of 3-Methoxypropylamine
The dominant industrial route is the reductive amination of 3-methoxypropanol.[1][4] This continuous vapor-phase process is favored for its efficiency and scalability.
Key Steps:
-
Vaporization & Mixing: 3-methoxypropanol is vaporized and mixed with ammonia and hydrogen gas.
-
Catalytic Reaction: The gas mixture is passed through a fixed-bed reactor containing a heterogeneous catalyst, typically a multi-component system of Copper (Cu) and Cobalt (Co) on an Alumina (Al₂O₃) and diatomite support.[4] The reaction is typically conducted at elevated temperatures (50–360 °C) and pressures (up to 5.0 MPa).[4]
-
Purification: The product stream is cooled, and the liquid 3-methoxypropylamine is separated from unreacted gases via distillation. The unreacted starting materials are recycled to improve process efficiency.[1]
Causality of the Method: This "hydrogen-borrowing" mechanism involves the catalyst first dehydrogenating the alcohol to an intermediate aldehyde. This aldehyde then reacts with ammonia to form an imine, which is subsequently hydrogenated by the catalyst to the final primary amine.[1] The use of a continuous flow reactor provides superior temperature control for the exothermic hydrogenation step, enhancing safety and product consistency compared to batch processing.[1]
Sources
An In-depth Technical Guide to the Synthesis of 3-Methoxypropan-1-amine Hydrochloride from 3-Methoxypropanol
Executive Summary
3-Methoxypropan-1-amine and its hydrochloride salt are valuable chemical intermediates, particularly as building blocks in the development of novel pharmaceutical agents and other complex molecular architectures.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.[1] This guide provides a comprehensive technical overview of a robust and widely applicable laboratory-scale synthesis of 3-methoxypropan-1-amine hydrochloride, starting from the readily available precursor, 3-methoxypropanol.
The core of the synthetic strategy involves a two-step sequence:
-
Activation of the Hydroxyl Group: Conversion of the primary alcohol in 3-methoxypropanol into a more reactive leaving group.
-
Nucleophilic Substitution and Salt Formation: Introduction of the amine functionality followed by conversion to the final hydrochloride salt.
This document will detail the mechanistic rationale, provide validated experimental protocols, discuss critical safety considerations, and present data in a clear, accessible format for researchers, chemists, and drug development professionals. While industrial production may favor direct catalytic amination of the alcohol, this guide focuses on a laboratory approach that offers high yields, excellent purity, and avoids the need for specialized high-pressure equipment.[1][2][3]
Synthetic Strategy and Mechanistic Rationale
The primary challenge in converting an alcohol to an amine is that the hydroxyl group (-OH) is a poor leaving group. Therefore, the synthesis must begin by converting it into a species that is readily displaced by a nitrogen nucleophile. Two principal pathways are considered: conversion to an alkyl halide or a sulfonate ester. For this guide, we will focus on a highly reliable route via an alkyl azide intermediate , which offers a clean and efficient path to the desired primary amine, minimizing the risk of over-alkylation common in other methods.[4][5]
The selected three-step pathway is as follows:
-
Chlorination: 3-Methoxypropanol is converted to 3-methoxypropyl chloride using thionyl chloride (SOCl₂). This reaction proceeds via a chlorosulfite ester intermediate, leading to the desired alkyl chloride with gaseous byproducts (SO₂ and HCl), which simplifies purification.
-
Azidation: The resulting 3-methoxypropyl chloride undergoes a nucleophilic substitution (Sₙ2) reaction with sodium azide (NaN₃) to form 3-methoxypropyl azide. The azide ion is an excellent nucleophile, and this step typically proceeds in high yield.[4]
-
Reduction and Salt Formation: The organic azide is then reduced to the primary amine, 3-methoxypropan-1-amine. A variety of reducing agents can accomplish this, with catalytic hydrogenation or metal-hydride reagents like lithium aluminum hydride (LiAlH₄) being common choices.[4][6][7] The synthesis is completed by treating the free amine with hydrochloric acid to precipitate the stable hydrochloride salt.
This azide-based route is often superior to alternatives like the Gabriel synthesis because the final deprotection/reduction step is performed under milder conditions.[4]
Visualized Synthetic Workflow
The overall process can be visualized as a clear, sequential workflow.
Caption: Overall synthetic workflow from alcohol to hydrochloride salt.
Detailed Experimental Protocols
Important: All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Synthesis of 3-Methoxypropyl chloride
-
Rationale: Thionyl chloride (SOCl₂) is an effective reagent for converting primary alcohols to alkyl chlorides.[8] The reaction is often performed in the presence of a weak base like pyridine to neutralize the HCl byproduct, which drives the reaction to completion.
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 3-methoxypropanol (1.0 eq).
-
Dilute the alcohol with a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding it to ice-cold water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove residual acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-methoxypropyl chloride. The product can often be used in the next step without further purification.
-
Step 2: Synthesis of 3-Methoxypropyl azide
-
Rationale: Sodium azide is an excellent nucleophile for Sₙ2 displacement of halides.[4] Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for this reaction as they solvate the cation (Na⁺) without solvating the azide anion, enhancing its nucleophilicity.[4]
-
Procedure:
-
In a round-bottom flask, dissolve the crude 3-methoxypropyl chloride (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution. (CAUTION: See Section 4 for critical safety information on handling sodium azide) .
-
Heat the reaction mixture to 60-70 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with water (to remove DMF) and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure. (CAUTION: Do not heat the crude azide to dryness. Low molecular weight organic azides can be explosive) . The resulting 3-methoxypropyl azide should be used immediately in the next step.
-
Step 3: Reduction to 3-Methoxypropan-1-amine and Hydrochloride Salt Formation
-
Rationale: Catalytic hydrogenation is a clean and effective method for reducing azides to amines, producing nitrogen gas as the only byproduct.[4] The final amine is a base and will react with hydrochloric acid in an anhydrous solvent to precipitate the desired hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify than the free amine.[9]
-
Procedure:
-
Dissolve the crude 3-methoxypropyl azide (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol %).
-
Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas.
-
Stir the reaction vigorously under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (typically 4-8 hours, monitored by TLC or the cessation of hydrogen uptake).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. (CAUTION: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air) . Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-methoxypropan-1-amine.
-
Dissolve the crude amine in anhydrous diethyl ether or isopropanol and cool to 0 °C.
-
Slowly add a solution of HCl in diethyl ether (commercially available) or bubble dry HCl gas through the solution until precipitation is complete and the solution is acidic to litmus paper.
-
Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.
-
Safety and Handling Considerations
-
Sodium Azide (NaN₃): This substance is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[10][11][12] It reacts with acids to form highly toxic and explosive hydrazoic acid (HN₃) gas.[10] It can also form explosive heavy metal azides; therefore, contact with metals like lead or copper (e.g., in plumbing or with metal spatulas) must be strictly avoided.[10] All manipulations should be performed in a fume hood, and waste must be disposed of according to institutional hazardous waste protocols.[11]
-
Thionyl Chloride (SOCl₂): This is a corrosive and lachrymatory liquid. It reacts violently with water. All operations must be carried out in a fume hood.
-
Organic Azides: Low molecular weight organic azides are potentially explosive and should be handled with care. Avoid heating them to high temperatures, and do not distill them to dryness. It is best practice to use them immediately after preparation.[4]
-
Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction setup is secure and free from ignition sources. The palladium catalyst can be pyrophoric upon exposure to air, especially when containing residual solvent.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Notes |
| 3-Methoxypropanol | C₄H₁₀O₂ | 90.12 | 150-152 | Starting Material |
| 3-Methoxypropyl chloride | C₄H₉ClO | 108.57 | 115-117 | Intermediate |
| 3-Methoxypropan-1-amine | C₄H₁₁NO | 89.14 | 118-119[13] | Free Base |
| 3-Methoxypropan-1-amine HCl | C₄H₁₂ClNO | 125.60[14] | N/A (Solid) | Final Product[15] |
Conclusion
The synthetic route detailed in this guide, proceeding through chlorination, azidation, and reduction, represents a reliable and scalable laboratory method for preparing this compound from 3-methoxypropanol. The key advantages of this pathway are the high selectivity for the primary amine, which avoids common side reactions like over-alkylation, and the generation of a stable, crystalline final product. By adhering to the described protocols and exercising stringent safety precautions, particularly when handling sodium azide, researchers can confidently synthesize this valuable chemical intermediate for applications in pharmaceutical and chemical research.
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An In-depth Technical Guide to 3-Methoxypropan-1-amine Hydrochloride (CAS: 18600-41-4)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxypropan-1-amine hydrochloride (CAS No. 18600-41-4) is the salt form of 3-Methoxypropylamine (MOPA), a versatile aminoether.[1] This guide provides a comprehensive technical overview of its chemical and physical properties, industrial synthesis methodologies, and its critical role as a precursor and building block in pharmaceutical and chemical research. By presenting detailed protocols, safety data, and exploring its application landscape, this document serves as a vital resource for professionals engaged in organic synthesis and drug discovery. The hydrochloride salt form is often preferred as it enhances the compound's stability and modifies its physical characteristics compared to the free base.[1]
Physicochemical Properties
This compound is a white to off-white solid.[2] Its structure, featuring a methoxy group on a propanamine backbone, imparts unique polarity and reactivity.[1] The hydrochloride salt form generally improves handling and stability for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 18600-41-4 | [1][2][3][4] |
| Molecular Formula | C₄H₁₂ClNO | [2][3][4] |
| Molecular Weight | 125.6 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [2] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [2][4] |
| InChI Key | GXNIROADVJTKCR-UHFFFAOYSA-N | [1] |
Synthesis and Manufacturing
The industrial production of 3-Methoxypropan-1-amine, the precursor to the hydrochloride salt, is primarily achieved through two main routes: the catalytic amination of 3-methoxypropanol or the hydrogenation of 3-methoxypropionitrile.[1]
Reductive Amination of 3-Methoxypropanol
This is the predominant industrial method, valued for its efficiency.[1] The process involves the continuous vapor-phase reaction of 3-methoxypropanol with ammonia and hydrogen over a heterogeneous catalyst in a fixed-bed reactor.[1] A patent for this process describes using a catalyst composed of Copper (Cu) and Cobalt (Co) supported on a mixture of Alumina (Al₂O₃) and diatomite.[5]
The general mechanism, often referred to as "hydrogen-borrowing," involves the initial dehydrogenation of the alcohol to an aldehyde intermediate on the catalyst surface. This aldehyde then reacts with ammonia to form an imine, which is subsequently hydrogenated to yield the primary amine.[1]
Workflow: Industrial Synthesis via Reductive Amination
Caption: Synthetic utility of 3-Methoxypropan-1-amine as a versatile precursor.
Safety and Handling
The safety profile of this compound is primarily derived from the properties of its free base, 3-Methoxypropylamine, which is a corrosive and flammable liquid. [6][7]The hydrochloride salt is a solid, which reduces the risk of inhalation and flammability, but it should still be handled with care.
| Hazard Information | GHS Classification |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This data is a summary. Always consult the full Safety Data Sheet (SDS) before handling. [2]The free base (CAS 5332-73-0) carries more severe warnings, including H314 (Causes severe skin burns and eye damage) and H226 (Flammable liquid and vapour). [6][8]
Spectroscopic Data (Representative for Free Base)
Structural elucidation is critical for verifying the identity and purity of the compound. Below are typical ¹H NMR spectral data for the free base, 3-Methoxypropylamine.
| Data Type | Description |
| ¹H NMR | The proton NMR spectrum of the free base (3-Methoxypropylamine, CAS 5332-73-0) provides clear signals corresponding to its structure. The spectrum typically shows a triplet for the methylene group adjacent to the amine, a triplet for the methylene group adjacent to the ether oxygen, a multiplet for the central methylene group, and a singlet for the methoxy group's methyl protons. The amine protons often appear as a broad singlet. [9] |
Conclusion
This compound is a foundational building block in modern chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its amino and methoxy functional groups, makes it an indispensable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. Proper understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.
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molecular structure and weight of 3-Methoxypropan-1-amine hydrochloride
An In-Depth Technical Guide to 3-Methoxypropan-1-amine Hydrochloride for Advanced Research Applications
Introduction
This compound, the hydrochloride salt of 3-methoxypropylamine (MOPA), is a pivotal compound within the aminoether family.[1] Its molecular architecture, which features a methoxy group on a propanamine backbone, establishes it as a valuable intermediate and a versatile building block in modern chemical research and development.[1] The hydrochloride salt form is often preferred over the free base as it enhances stability and modifies physical properties, making it more amenable to storage and handling in a laboratory setting.[1]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It elucidates the core molecular structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on its utility in synthetic chemistry and medicinal research.
Molecular Identity and Physicochemical Properties
The unique characteristics of this compound stem from its bifunctional nature, possessing both an ether and a primary amine group. The protonation of the amine by hydrochloric acid yields a stable, solid salt.
Caption: Molecular Structure of this compound.
The key identifiers and physicochemical properties of the compound are summarized in the table below for quick reference.
| Identifier | Value | Source(s) |
| IUPAC Name | 3-methoxy-1-propanamine hydrochloride | [1] |
| CAS Number | 18600-41-4 | [1][2][3][4][5] |
| Molecular Formula | C₄H₁₂ClNO | [1][2][3][4] |
| Molecular Weight | 125.60 g/mol | [1][2][4][5] |
| Physical Form | Solid | |
| Typical Purity | ≥95% | [3] |
| Storage Conditions | Inert atmosphere, room temperature | [3][5] |
Synthesis and Manufacturing
The industrial production pathway to this compound is a two-step process. It begins with the synthesis of its free base precursor, 3-Methoxypropan-1-amine, followed by a standard acid-base reaction.
-
Catalytic Amination of 3-Methoxypropanol: The primary manufacturing method involves the catalytic amination of 3-methoxypropanol. This is typically a continuous vapor-phase reaction where 3-methoxypropanol is vaporized with ammonia and hydrogen and passed through a fixed-bed reactor containing a heterogeneous catalyst.[1]
-
Conversion to Hydrochloride Salt: The purified 3-Methoxypropan-1-amine is then treated with hydrochloric acid. This straightforward acid-base reaction protonates the primary amine, forming the stable hydrochloride salt which can be isolated as a solid.[1]
Caption: General workflow for the industrial synthesis of this compound.
Applications in Research and Development
The utility of this compound lies in its primary amine group, which serves as a reactive handle for a wide range of synthetic transformations.[1]
Pharmaceutical and Agrochemical Synthesis
This compound is a crucial intermediate in medicinal chemistry and drug discovery.[1] Its structure is incorporated into more complex molecules to modulate properties such as solubility, metabolic stability, and target-binding affinity.[1] Research has explored its use in the development of enzyme inhibitors, for conditions like Alzheimer's disease, and for integration into peptoid backbones.[1] The free base, 3-methoxypropylamine, is also used to manufacture dyes and pharmaceutical intermediates.[6]
Corrosion Inhibition and Materials Science
The free base form, MOPA, is widely used as a corrosion inhibitor in water treatment and oilfield applications.[1][7] It is also used to create amine soaps that act as emulsifiers in wax formulations, textiles, and water-based paints. While the hydrochloride salt is not used directly for these applications, its role as a stable precursor makes it relevant to these fields.
Exemplar Experimental Protocol: Amide Bond Formation
To illustrate its synthetic utility, the following protocol details a standard procedure for forming an amide bond, a fundamental reaction in drug development. This self-validating protocol includes checkpoints for reaction monitoring and product verification.
Objective: To synthesize N-(3-methoxypropyl)benzamide from this compound and benzoyl chloride.
Methodology:
-
Deprotonation:
-
Suspend this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a non-nucleophilic base, such as triethylamine (TEA) (2.2 eq), dropwise at 0 °C to neutralize the hydrochloride and liberate the free amine. The formation of triethylammonium chloride salt is often observed as a precipitate.
-
Causality: Using a slight excess of base ensures complete deprotonation of the starting material, maximizing the availability of the nucleophilic free amine for the subsequent reaction.
-
-
Acylation:
-
While maintaining the temperature at 0 °C, slowly add benzoyl chloride (1.05 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Causality: The reaction is performed at a low temperature initially to control the exothermic reaction between the amine and the highly reactive acyl chloride.
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) by spotting the reaction mixture against the starting amine. A new spot corresponding to the less polar amide product should appear, and the amine spot should diminish.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product via flash column chromatography on silica gel to yield the pure N-(3-methoxypropyl)benzamide.
-
-
Characterization (Self-Validation):
-
Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazard Statements: It is classified with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place under an inert atmosphere to maintain its integrity.[3][5]
Conclusion
This compound is a highly versatile and valuable chemical building block. Its stable, solid form and the reactivity of its primary amine group make it an essential intermediate for researchers in organic synthesis, medicinal chemistry, and materials science. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for leveraging its full potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
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solubility of 3-Methoxypropan-1-amine hydrochloride in organic solvents
An In-depth Technical Guide to the Solubility of 3-Methoxypropan-1-amine Hydrochloride in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document moves beyond a simple recitation of data, offering a foundational understanding of the physicochemical principles that govern solubility and providing a detailed protocol for its experimental determination.
Introduction to this compound
This compound (CAS No: 18600-41-4) is the salt form of 3-methoxypropylamine, an aminoether compound.[1][2] Its structure, featuring a primary amine and an ether functional group, makes it a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates.[1][3] The formation of the hydrochloride salt enhances the compound's stability and significantly alters its physical properties, most notably its solubility, when compared to its free base form.[1][2] Understanding the solubility of this salt in various organic solvents is critical for its effective use in synthesis, purification, and formulation.
The Theoretical Basis of Solubility
The solubility of a compound is a complex interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental starting point, suggesting that substances with similar polarities are more likely to be miscible. For an ionic compound like this compound, several factors dictate its solubility in organic media.
a. The Transition from Free Base to Hydrochloride Salt:
The free base, 3-methoxypropylamine, is a polar molecule capable of acting as a hydrogen bond donor (via the -NH2 group) and acceptor (via the nitrogen and oxygen atoms).[4] This allows it to be miscible with water and a wide range of organic solvents, from polar protic alcohols to less polar ethers and aromatic hydrocarbons.[5]
The conversion to the hydrochloride salt introduces ionic character. The lone pair of electrons on the nitrogen atom accepts a proton from hydrochloric acid, forming a positively charged ammonium cation and a chloride anion. This transformation from a neutral molecule to an ion pair dramatically increases the polarity of the substance.
b. The Role of the Solvent:
The ability of a solvent to dissolve an ionic compound like this compound depends on its capacity to overcome the lattice energy of the salt's crystal structure and to solvate the resulting ions. Key solvent properties to consider are:
-
Polarity and Dielectric Constant: Polar solvents have a significant dipole moment and a high dielectric constant. A high dielectric constant reduces the electrostatic attraction between the cation and anion of the salt, facilitating their separation and dissolution.
-
Hydrogen Bonding Capability: Solvents are classified as protic (containing O-H or N-H bonds) or aprotic.
-
Polar protic solvents , such as alcohols (methanol, ethanol), are generally effective at dissolving salts. They can act as hydrogen bond donors to solvate the chloride anion and as hydrogen bond acceptors (through their oxygen atoms) to interact with the ammonium cation.
-
Polar aprotic solvents , like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, have large dipole moments but lack O-H or N-H bonds.[6] They are effective at solvating cations through their negatively polarized atoms (e.g., oxygen or nitrogen) but are less effective at solvating small anions like chloride.
-
Nonpolar solvents , such as hexane and toluene, have low dielectric constants and weak intermolecular forces. They are generally poor solvents for ionic compounds as they cannot effectively solvate the charged species.
-
The interplay of these factors is visually represented in the following diagram:
Caption: Factors influencing the solubility of this compound.
Hypothesized Qualitative Solubility Profile
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | High polarity and strong hydrogen bonding capabilities allow for effective solvation of both the ammonium cation and the chloride anion. |
| Ethanol | Moderate to High | Similar to methanol but with a slightly longer alkyl chain, which may slightly reduce its solvating power for highly polar salts. | |
| Isopropanol | Moderate | The bulkier isopropyl group further reduces its efficiency in solvating the ionic species compared to methanol and ethanol. | |
| Polar Aprotic | Dimethylformamide (DMF) | Moderate | High polarity and dielectric constant can solvate the cation well, but it is a less effective solvator for the chloride anion. |
| Acetone | Low to Moderate | Moderate polarity but a lower dielectric constant than DMF. Its ability to act as a hydrogen bond acceptor is beneficial, but overall solvation of the salt is expected to be limited. | |
| Tetrahydrofuran (THF) | Low | Lower polarity and dielectric constant compared to acetone. The ether oxygen can interact with the cation, but this is insufficient to dissolve the salt to a large extent. | |
| Nonpolar | Dichloromethane (DCM) | Low to Very Low | While considered polar, its dielectric constant is relatively low. It is a poor solvent for most salts. |
| Toluene | Very Low / Insoluble | A nonpolar aromatic hydrocarbon with very weak intermolecular forces. It cannot effectively solvate ionic species. | |
| Hexane | Insoluble | A nonpolar aliphatic hydrocarbon, incapable of solvating ionic compounds. |
Experimental Protocol for Quantitative Solubility Determination
The most reliable method for determining the solubility of a compound in a specific solvent is through experimental measurement. The isothermal equilibrium method is a standard and robust technique.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps and PTFE septa
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or titration apparatus)
Experimental Workflow:
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure:
-
Preparation: Accurately weigh a known amount of the organic solvent into several vials. The use of multiple vials allows for time-point analysis to confirm equilibrium has been reached.
-
Addition of Solute: Add an excess of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Equilibration: Place the sealed vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours). The agitation ensures intimate contact between the solute and solvent.
-
Sampling: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended solid particles, which would otherwise lead to an overestimation of solubility.
-
Quantification: Accurately weigh the filtered sample. Then, either evaporate the solvent to determine the mass of the dissolved solid or dilute the sample to a known volume for analysis by a suitable analytical technique (e.g., HPLC, GC, or acid-base titration) to determine its concentration. A pre-established calibration curve is necessary for chromatographic methods.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
Trustworthiness and Self-Validation:
-
Confirmation of Equilibrium: Analyze samples from different vials at various time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when the measured concentration no longer changes over time.
-
Mass Balance: For the gravimetric method (evaporation of solvent), ensure that the initial and final masses are accurately recorded and that the solute is not volatile under the evaporation conditions.
-
Method Validation: For chromatographic or titrimetric methods, ensure the analytical method is validated for linearity, accuracy, and precision.
Safety Precautions
This compound and its free base are hazardous materials.[7] Always consult the Safety Data Sheet (SDS) before handling. General precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound and organic solvents in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. The free base is corrosive and can cause severe skin burns and eye damage.[8][9]
Conclusion
The solubility of this compound in organic solvents is governed by its ionic nature and the properties of the solvent. While quantitative data is sparse, a theoretical understanding allows for a rational prediction of its solubility behavior. It is expected to be most soluble in polar protic solvents like methanol and least soluble in nonpolar hydrocarbons. For applications requiring precise solubility data, the experimental protocol provided in this guide offers a reliable method for its determination, empowering researchers to make informed decisions in their synthetic and formulation endeavors.
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role of 3-Methoxypropan-1-amine hydrochloride as a pharmaceutical intermediate
An In-depth Technical Guide to 3-Methoxypropan-1-amine Hydrochloride: A Core Intermediate in Pharmaceutical Development
Introduction: The Strategic Importance of a Bifunctional Building Block
In the landscape of modern drug discovery and development, the selection of appropriate chemical intermediates is a critical determinant of synthetic efficiency, scalability, and the ultimate success of an active pharmaceutical ingredient (API). This compound (CAS No: 18600-41-4), the hydrochloride salt of 3-methoxypropylamine (MOPA), has emerged as a versatile and valuable building block in pharmaceutical synthesis.[1] Its utility stems from a simple yet powerful molecular architecture that features two key functional groups: a primary amine and a methoxy ether group.[2] This bifunctional nature allows it to serve as a flexible precursor for constructing more complex molecular frameworks required for various therapeutic agents.[1][3]
The primary amine provides a reactive site for a wide range of essential bond-forming reactions, including nucleophilic substitutions, alkylations, and amide formations.[2] Simultaneously, the methoxypropyl moiety introduces a stable, moderately lipophilic chain that can fine-tune the physicochemical properties of the final API, influencing critical parameters such as solubility, metabolic stability, and bioavailability. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics compared to the free base, making it more amenable to storage and use in pharmaceutical manufacturing environments.[1] This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its strategic application in pharmaceutical development.
Physicochemical Properties and Industrial Synthesis
A thorough understanding of a chemical intermediate's properties is fundamental to its effective application. The key characteristics of this compound and its free base are summarized below.
Data Presentation: Key Properties
| Property | Value | Reference |
| Chemical Name | This compound | [4][5] |
| CAS Number | 18600-41-4 | [1][4][6] |
| Molecular Formula | C₄H₁₂ClNO | [4][6] |
| Molecular Weight | 125.60 g/mol | [4] |
| Appearance | Solid | [5] |
| Storage Temperature | Inert atmosphere, Room Temperature | [5][6] |
| Free Base (MOPA) | 3-Methoxypropylamine (CAS: 5332-73-0) | [2][7] |
| Free Base Boiling Point | 117-118 °C | [8][9] |
| Free Base Melting Point | -65 °C to -71 °C | [8][10] |
| Free Base Solubility | Miscible with water, alcohols, ethers, acetone | [10] |
Industrial Synthesis Pathways
The industrial production of 3-Methoxypropan-1-amine, the precursor to the hydrochloride salt, is primarily achieved through two efficient catalytic routes. The choice of pathway often depends on feedstock availability and economic considerations.
1. Catalytic Amination of 3-Methoxypropanol
This is the predominant industrial method, valued for its efficiency and continuous process nature.[1][8] The synthesis involves the reaction of 3-methoxypropanol with ammonia and hydrogen over a heterogeneous catalyst in a fixed-bed reactor.[8] The process leverages the "hydrogen-borrowing" or reductive amination mechanism, where the alcohol is first dehydrogenated to an intermediate aldehyde on the catalyst surface. This aldehyde then reacts with ammonia to form an imine, which is subsequently hydrogenated to yield the target primary amine.[1]
Key process parameters such as temperature, pressure, and the molar ratios of reactants are carefully controlled to maximize the conversion of the alcohol and the selectivity towards 3-Methoxypropan-1-amine, while minimizing the formation of by-products.[1][8] The unreacted starting materials and gases are typically recycled to improve process economy.[8]
2. Catalytic Hydrogenation of 3-Methoxypropionitrile
An alternative synthetic route involves the reduction of 3-methoxypropionitrile.[1] This method is typically performed in an autoclave under hydrogen pressure using a nickel-based catalyst.[1] The nitrile group is directly hydrogenated to the primary amine. Reaction parameters such as catalyst loading, temperature, and pressure significantly influence the conversion rate and final product yield.[1]
Conversion to this compound
The final step to produce the titled intermediate is a straightforward acid-base reaction. The free base, 3-methoxypropylamine, is treated with hydrochloric acid (HCl) in a suitable solvent. This reaction forms the stable, solid hydrochloride salt, which can be easily isolated, purified by recrystallization, and stored.[1]
Application in Pharmaceutical Synthesis: A Versatile Scaffold
The utility of this compound in drug development is rooted in its ability to act as a key building block for introducing the methoxypropylamine moiety into a larger molecular structure. This is crucial in the synthesis of APIs for various therapeutic areas, including antidepressants and cardiovascular diseases.[11]
Core Synthetic Reactions
The primary amine of 3-Methoxypropan-1-amine is a potent nucleophile, making it suitable for a range of synthetic transformations fundamental to drug synthesis.[2]
-
Amide Bond Formation: It readily reacts with carboxylic acids, acid chlorides, or esters to form stable amide linkages, one of the most common functional groups in pharmaceuticals.
-
Nucleophilic Substitution: It can displace leaving groups (e.g., halides) on alkyl or aryl scaffolds to form new carbon-nitrogen bonds.
-
Reductive Amination: It can react with aldehydes or ketones to form an intermediate imine, which is then reduced to a secondary amine, effectively coupling the intermediate to a carbonyl-containing molecule.
The incorporation of the 3-methoxypropyl group can impart desirable pharmacological properties. The ether linkage is generally resistant to metabolic cleavage, and the overall group can modulate the lipophilicity and hydrogen bonding potential of the final API, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocols and Safe Handling
The practical application of this compound requires adherence to established laboratory procedures and strict safety protocols.
Experimental Protocol: General Amide Coupling
This protocol describes a representative, step-by-step methodology for an amide coupling reaction using this compound.
-
Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane). Add a base (e.g., triethylamine, 1.1 eq) and stir for 15-20 minutes at room temperature to liberate the free amine.
-
Activation of Carboxylic Acid: In a separate flask, dissolve the desired carboxylic acid (1.0 eq) in the same solvent. Add a coupling agent (e.g., HBTU, 1.1 eq) and an amine base (e.g., DIPEA, 2.0 eq). Stir for 10 minutes to form the activated ester.
-
Coupling Reaction: Slowly add the activated ester solution from step 2 to the free amine solution from step 1. Let the reaction stir at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
Workup: Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude amide product using column chromatography or recrystallization to yield the final compound.
Safety and Handling
3-Methoxypropylamine (the free base) is classified as a hazardous substance, and its hydrochloride salt should be handled with appropriate care.[12][13]
Summary of Key Hazards
| Hazard Class | Statement | Reference |
| Flammability | Flammable liquid and vapor | [9][12][14] |
| Acute Toxicity | Harmful if swallowed | [9][12][14] |
| Corrosion/Irritation | Causes severe skin burns and eye damage | [9][12][14] |
| Sensitization | May cause an allergic skin reaction | [9][12][14] |
| Aquatic Hazard | Harmful to aquatic life | [9][12] |
Mandatory Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical-resistant clothing, and eye/face protection (chemical goggles and face shield).[12][15]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13][15]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[12][13][15]
-
Storage: Store in a tightly closed container in a dry, sealed place, preferably under an inert atmosphere at room temperature.[5][6]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure proper grounding and bonding of containers during transfer.[9]
Conclusion and Future Perspectives
This compound is a foundational intermediate whose value in pharmaceutical chemistry is clear and well-established. Its bifunctional nature provides a reliable and efficient means to introduce the methoxypropylamine synthon into developing drug candidates. The straightforward and scalable industrial synthesis of its precursor, combined with its predictable reactivity, makes it an economically viable and chemically sound choice for drug development programs.
As pharmaceutical research continues to demand novel molecular architectures with precisely tuned properties, the strategic use of versatile building blocks like this compound will remain indispensable. Its application allows chemists to systematically modify lead compounds, optimizing their ADME and safety profiles to create the next generation of effective and safe medicines.
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A Technical Guide to the Emerging Applications of 3-Methoxypropan-1-amine Hydrochloride in Advanced Polymer Chemistry
Abstract
3-Methoxypropan-1-amine hydrochloride, the salt form of 3-Methoxypropylamine (MOPA), is a bifunctional molecule poised for significant application in the field of polymer chemistry. Its structure, featuring a nucleophilic primary amine and a flexible, hydrophilic methoxypropyl chain, offers a unique combination of properties for synthesizing and modifying polymers. The hydrochloride salt form enhances stability and water solubility, making it a versatile building block for a range of applications. This technical guide explores the core potential of this compound as a monomer in step-growth polymerization, a powerful agent for post-polymerization modification, and a key component in the development of stimuli-responsive "smart" materials. We will delve into the mechanistic rationale behind its use, provide exemplary protocols, and project its impact on final polymer properties, offering a forward-looking perspective for researchers in materials science and drug development.
Introduction: A Profile of a Versatile Aminoether
Aminoether compounds, characterized by the presence of both an amine and an ether functional group, are valuable building blocks in organic synthesis and materials science.[1] The dual functionality imparts distinct chemical properties, including polarity, hydrogen bonding capability, and nucleophilicity.[1] 3-Methoxypropan-1-amine (MOPA), the parent compound, is a primary amine that sees extensive use as a corrosion inhibitor, an emulsifier in wax formulations, and an intermediate in the synthesis of dyes and agrochemicals.[2][3]
The conversion of MOPA to its hydrochloride salt, this compound, is a critical step for its application in many polymerization techniques. This conversion serves three primary purposes:
-
Enhanced Stability: The salt form is typically a more stable, crystalline solid compared to the liquid free base, simplifying handling and storage.[1]
-
Increased Water Solubility: The ionic nature of the hydrochloride salt renders it soluble in aqueous media, opening avenues for polymerization in water or protic co-solvents.
-
Amine Group Protection: In many polymerization reactions, particularly controlled radical polymerizations, the primary amine's nucleophilicity and basicity can interfere with catalysts or monomers. The protonated ammonium salt form effectively "protects" the amine, allowing the reaction to proceed as intended. The active amine can be readily regenerated by a simple base wash post-synthesis.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for its effective application.
| Property | 3-Methoxypropylamine (Free Base) | This compound |
| CAS Number | 5332-73-0[2] | 18600-41-4[4][5] |
| Molecular Formula | C₄H₁₁NO[6] | C₄H₁₂ClNO[4][5] |
| Molecular Weight | 89.14 g/mol [6] | 125.60 g/mol [4] |
| Appearance | Clear, colorless to yellow liquid[2] | Solid |
| Boiling Point | 117-118 °C[7] | Not Applicable |
| Melting Point | -65 °C to -71 °C[2][7] | Not Available |
| Density | ~0.874 g/mL at 25 °C[7] | Not Available |
| Solubility | Miscible with water and common organic solvents[2] | Soluble in water |
Core Applications in Polymer Synthesis and Modification
The true potential of this compound lies in its ability to be strategically incorporated into polymer structures, thereby imparting the unique properties of its methoxypropylamine side chain.
Monomer for Step-Growth Polymerization: Crafting Functional Polyamides
The primary amine of 3-Methoxypropan-1-amine (regenerated from its salt just before use) is an ideal nucleophile for step-growth polymerization. When reacted with difunctional carboxylic acids, acid chlorides, or esters, it can form novel polyamides.
Causality of Experimental Choice: The introduction of the flexible, polar methoxypropyl side chain disrupts the strong inter-chain hydrogen bonding typical in unsubstituted polyamides like Nylon. This disruption is predicted to lower the melting point and glass transition temperature (Tg), increase solubility in a wider range of solvents, and enhance flexibility of the final material.
Workflow: Synthesis of a Methoxypropyl-Functionalized Polyamide
Caption: Conceptual workflow for polyamide synthesis.
Exemplary Protocol: Synthesis of Poly(3-methoxypropyl adipamide)
-
Amine Regeneration: Dissolve this compound (1.26 g, 10 mmol) in 20 mL of deionized water. Cool in an ice bath and add 10 mL of 1.5 M NaOH (15 mmol) dropwise with stirring. Extract the liberated free amine into dichloromethane (3 x 20 mL), dry the organic layers over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure to yield 3-Methoxypropylamine.
-
Polymerization: Dissolve adipoyl chloride (0.915 g, 5 mmol) in 25 mL of anhydrous dichloromethane in a flask equipped with a nitrogen inlet and magnetic stirrer. In a separate vessel, dissolve the freshly prepared 3-Methoxypropylamine (0.446 g, 5 mmol) and triethylamine (1.4 mL, 10 mmol, as an HCl scavenger) in 25 mL of anhydrous dichloromethane.
-
Reaction: Cool the adipoyl chloride solution in an ice bath. Add the amine solution dropwise over 30 minutes with vigorous stirring.
-
Workup: After addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Pour the viscous solution into 300 mL of methanol to precipitate the polymer.
-
Purification: Collect the white polymer by filtration, wash thoroughly with water and then methanol, and dry in a vacuum oven at 50°C to a constant weight.
Post-Polymerization Modification: Grafting Functional Side Chains
One of the most powerful applications is using the nucleophilic amine to modify existing polymers. This "grafting-to" approach allows for the precise introduction of the methoxypropyl moiety onto a pre-synthesized polymer backbone containing electrophilic groups, such as activated esters or epoxides. This is particularly useful for modifying surface properties or introducing new functionalities without altering the primary polymer backbone.
Trustworthiness of the Protocol: This method is self-validating. The success of the grafting can be confirmed quantitatively using spectroscopic methods like ¹H NMR by comparing the integral of a peak unique to the polymer backbone with a peak from the newly introduced methoxypropyl group (e.g., the -OCH₃ singlet at ~3.3 ppm).
Reaction Scheme: Grafting onto an Activated Polymer
Caption: Post-polymerization modification scheme.
Enabling Stimuli-Responsive "Smart" Polymers
The incorporation of the 3-methoxypropylamine moiety into a polymer backbone introduces pH-responsive behavior.[8] The tertiary amine within the polymer chain has a specific pKa. In acidic environments (pH < pKa), the amine is protonated to form an ammonium salt. This protonation leads to electrostatic repulsion between adjacent charged groups, causing the polymer chain to uncoil and swell, often increasing its water solubility.[8] Conversely, in basic environments (pH > pKa), the amine is deprotonated and neutral, reducing repulsion and causing the polymer to collapse and become more hydrophobic.
This reversible transition is the foundation of "smart" materials for applications like targeted drug delivery, where the acidic microenvironment of a tumor or endosome could trigger the release of a therapeutic agent.[9][10]
Mechanism: pH-Responsive Polymer Behavior
Caption: pH-responsive behavior of an amine-containing polymer.
Projected Impact on Final Polymer Properties
The strategic incorporation of this compound into a polymer architecture can be expected to confer several desirable properties:
-
Enhanced Solubility: The combination of the polar amine and ether functionalities increases the overall polarity of the polymer, potentially rendering hydrophobic polymers more soluble in polar organic solvents or even aqueous systems.
-
Increased Flexibility: The C-O and C-C single bonds of the methoxypropyl side chain are highly flexible. Their presence can disrupt chain packing and increase free volume, leading to a lower glass transition temperature (Tg) and increased material ductility.
-
Improved Adhesion: Primary amines are well-known adhesion promoters for various substrates, including metals and glass.[3] Polymers functionalized with this moiety are likely to exhibit enhanced adhesive properties, which is beneficial for coatings and composites.
-
Reactive Handle for Further Functionalization: The primary amine serves as a versatile reactive site. After its incorporation, it can be used for further chemical transformations, such as conjugation with biomolecules, fluorophores, or cross-linking agents, creating highly complex and functional materials.
Conclusion and Future Outlook
This compound is more than just a simple chemical intermediate; it is a potent functional building block for advanced polymer design. While its direct applications in polymer chemistry are emerging, the fundamental reactivity of its amine and the physicochemical contributions of its ether linkage provide a clear roadmap for its use. By leveraging this molecule, researchers can synthesize novel polyamides with tailored thermal properties, modify existing polymers to impart new surface characteristics, and engineer sophisticated pH-responsive systems for biomedical applications.
Future research should focus on utilizing this compound to create well-defined block copolymers via controlled polymerization techniques, analogous to studies with similar amine-containing methacrylate salts.[11] Exploring its role in creating novel hydrogels for tissue engineering and developing advanced functional coatings will further unlock the full potential of this versatile compound.
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Univar Solutions. (n.d.). 3-Methoxypropylamine. Retrieved from Univar Solutions. [Link]
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Blanazs, A., Verber, R., Mykhaylyk, O. O., Ryan, A. J., Heath, J. Z., Douglas, C. W. I., & Armes, S. P. (2012). Synthesis of well-defined primary amine-based homopolymers and block copolymers and their Michael addition reactions with acrylates and acrylamides. Polymer Chemistry, 3(4), 895-905. [Link]
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Silver Fern Chemical Inc. (n.d.). 3-Methoxy Propyl Amine Supplier | 5332-73-0. Retrieved from Silver Fern Chemical Inc. [Link]
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Patsnap. (2021). Synthesis process of methoxypropylamine. Retrieved from Patsnap. [Link]
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Kocak, G., Tuncer, C., & Bütün, V. (2020). Stimuli-Responsive Polymers Providing New Opportunities for Various Applications. Hacettepe Journal of Biology and Chemistry, 48(5), 527-574. [Link]
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Indermun, S., et al. (2018). Stimuli-Responsive Drug Release from Smart Polymers. Molecules, 23(7), 1639. [Link]
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Govan, J., et al. (2021). Utilizing Stimuli Responsive Linkages to Engineer and Enhance Polymer Nanoparticle-Based Drug Delivery Platforms. ACS Applied Bio Materials, 4(7), 5215-5231. [Link]
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Singh, M., et al. (2019). Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application. Journal of Functional Biomaterials, 10(3), 36. [Link]
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Alkoxyamines: From Chemical Curiosity to Cornerstone of Controlled Radical Processes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to the Historical Development, Mechanistic Principles, and Modern Applications of a Remarkable Class of Molecules.
Part 1: A Genesis Story: The Emergence of Alkoxyamines
Alkoxyamines, organic compounds with the general structure R¹R²NO–R³, are defined by a deceptively simple, yet remarkably versatile, covalent bond between a nitrogen and an oxygen atom, which is in turn bonded to a carbon. The lability of this C–ON bond is the key to their extensive utility. Under thermal or photochemical stimuli, this bond can undergo homolytic cleavage to generate a persistent nitroxyl radical (R¹R²NO•) and a transient carbon-centered radical (R³•)[1][2][3]. This reversible dissociation is the cornerstone of their chemical behavior.
Initially considered a chemical oddity, the journey of alkoxyamines from a niche observation to a fundamental tool in polymer chemistry, organic synthesis, and emerging biomedical applications is a testament to scientific inquiry and innovation. This guide provides an in-depth exploration of their historical development, a comprehensive review of their synthesis and properties, and a look into their expanding applications, particularly for professionals in research and drug development.
Part 2: Foundational Milestones in Alkoxyamine Chemistry
While the first report of an alkoxyamine dates back to 1927, their potential remained dormant for nearly half a century[4]. The field's true inception began in 1974 when Kovtun et al. first reported that the stability of alkoxyamines was highly dependent on experimental conditions, noting their decomposition into nitroxides and alkyl radicals[1][3][4]. This pivotal observation, however, did not immediately capture widespread interest[1].
The landscape changed dramatically in 1985 with the seminal work of Solomon, Rizzardo, and Cacioli at CSIRO. They patented the crucial role of alkoxyamines as mediators for a new form of controlled radical polymerization, which they termed Nitroxide-Mediated Polymerization (NMP)[1][2][3][5]. This discovery transformed alkoxyamines from a curiosity into a powerful tool for macromolecular engineering, allowing for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity[6][7].
| Year | Key Development | Significance |
| 1974 | Kovtun et al. describe the unexpected lability and radical decomposition of alkoxyamines.[1][3][4] | First recognition of the C–ON bond's homolytic cleavage, laying the groundwork for future applications. |
| 1985 | Solomon, Rizzardo, and Cacioli patent Nitroxide-Mediated Polymerization (NMP).[1][2][5] | Revolutionized polymer synthesis by introducing a method for "living" radical polymerization, enabling precise control over polymer architecture. |
| 1990s | Foundational kinetic studies on NMP, primarily with TEMPO-mediated styrene polymerization.[8] | Established the importance of the "Persistent Radical Effect" in maintaining control over the polymerization process. |
| 2000 | Studer reports the first use of alkoxyamines as initiators in tin-free radical chemistry.[1] | Opened a new avenue for alkoxyamines in mainstream organic synthesis, providing a less toxic alternative to traditional organotin reagents. |
| ~2004 | Development of second and third-generation nitroxides (e.g., SG1, TIPNO).[8] | Dramatically expanded the scope of NMP to a wider range of monomers, including acrylates and methacrylates.[8][9] |
| ~2010 | Emergence of Nitroxide-Mediated Photopolymerization (NMP²).[4] | Enabled spatial and temporal control over polymerization at room temperature using light as a stimulus. |
| ~2011 | Application of alkoxyamine reversibility in self-healing materials.[1][3] | Demonstrated the potential of dynamic covalent chemistry based on the C-ON bond for creating smart materials. |
| ~2015 | Exploration of alkoxyamines as theranostic agents.[1][2][10] | A new frontier in biomedicine, using the dual nature of the released radicals for simultaneous therapy and imaging. |
Part 3: The Chemist's Toolkit: Synthesis and Properties of Alkoxyamines
The functionality of an alkoxyamine is critically dependent on its structure. Consequently, a variety of synthetic methods have been developed to access molecules with tailored properties.
Synthesis of Alkoxyamines: A Literature Review
The most prevalent strategy for synthesizing alkoxyamines involves the coupling of a carbon-centered radical with a stable nitroxide radical, a reaction that occurs at a nearly diffusion-controlled rate[7][11]. The primary distinction between methods lies in the generation of the transient C-radical.
| Synthesis Method | Description | Advantages | Disadvantages |
| Conventional Initiators | Thermal or photochemical decomposition of an initiator like AIBN or benzoyl peroxide in the presence of a nitroxide (e.g., TEMPO).[11] | Simple, readily available starting materials. | Can lead to side products; not ideal for creating a precise 1:1 ratio of initiator to nitroxide.[7][11] |
| Atom Transfer Radical Addition (ATRA) | Reaction of an alkyl halide with a copper(I) complex to generate a C-radical, which is then trapped by a nitroxide.[11][12] | Mild, highly versatile, and tolerant of various functional groups. High yields and purity.[12] | Requires removal of copper catalyst from the final product. |
| From Organoboranes | B-alkyl catecholboranes, formed via hydroboration of alkenes, react with nitroxides to form alkoxyamines.[11] | Provides access to alkoxyamines from a wide range of alkenes. | Boron reagents can be sensitive to air and moisture. |
| From Oxoammonium Salts | One-electron oxidation of nitroxides yields oxoammonium salts, which can undergo electrophilic addition to electron-rich olefins or enamines.[11] | A non-radical pathway to functionalized alkoxyamines. | Limited to specific types of electron-rich substrates. |
The Heart of the Matter: The C–ON Bond and the Persistent Radical Effect
The utility of alkoxyamines in controlled polymerization hinges on the Persistent Radical Effect (PRE) . In the NMP process, the homolysis of the alkoxyamine initiator (the dormant species) creates an active carbon radical (P•) and a persistent nitroxyl radical (T•). The carbon radical propagates by adding monomer (M), but it can also be terminated by coupling with another carbon radical (an irreversible process) or by recombining with the nitroxyl radical to reform the dormant species (a reversible process).
Because the nitroxyl radical is persistent (it does not self-terminate), its concentration builds up in the system. This increases the probability of the reversible deactivation step (P• + T• → P-T) relative to the irreversible termination step (P• + P• → P-P). This dynamic equilibrium keeps the concentration of active radicals low at any given moment, suppressing termination reactions and allowing polymer chains to grow uniformly.[6][7]
Caption: The Persistent Radical Effect (PRE) in Nitroxide-Mediated Polymerization.
Part 4: The Polymer Revolution: A Deep Dive into NMP
NMP is a form of Reversible-Deactivation Radical Polymerization (RDRP) that provides exquisite control over the final polymer product. The process relies on the rapid and reversible capping of the growing polymer chain by a nitroxide radical.
Mechanism of Nitroxide-Mediated Polymerization
The process can be visualized as a cycle where the polymer chain alternates between a dormant, alkoxyamine-capped state and a short-lived, active radical state where monomer addition occurs.
Caption: The core activation/deactivation cycle in Nitroxide-Mediated Polymerization (NMP).
Evolution of NMP Initiators
The success of NMP is highly dependent on the choice of the nitroxide.
-
First Generation (TEMPO-based): 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) was the first widely used nitroxide. However, TEMPO-based alkoxyamines are only effective for the polymerization of styrenic monomers and require high temperatures (typically >120 °C)[7][11].
-
Second & Third Generation (Acyclic Nitroxides): The development of acyclic nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (known as SG1), led to a breakthrough. Alkoxyamines derived from SG1 (e.g., BlocBuilder®) can control the polymerization of a much broader range of monomers, including acrylates, acrylamides, and acrylonitrile, at lower temperatures[8][9][11]. This dramatically increased the versatility and industrial relevance of NMP.
Part 5: Beyond Polymers: Expanding Applications
The unique properties of the C–ON bond have enabled the application of alkoxyamines in fields far beyond polymer synthesis.
Organic Synthesis
In 2000, Studer demonstrated that alkoxyamines could serve as excellent thermal initiators for radical reactions, providing a non-toxic alternative to organotin compounds like tributyltin hydride[1]. This "tin-free" radical chemistry has been applied to complex cascade cyclizations and the total synthesis of natural products[1][2].
Materials Science
The reversible nature of the C–ON bond is ideal for creating dynamic materials. By incorporating alkoxyamine moieties into a polymer network, the material can be designed to "heal" after damage. When a crack forms, applying heat can induce homolysis of the alkoxyamine bonds, allowing the polymer chains to flow and rebond upon cooling, thus repairing the damage[1][3].
Biomedical Applications and Drug Development
A highly promising new frontier for alkoxyamines is in the field of theranostics—a strategy that combines therapeutics and diagnostics.[1][2] The homolysis of a carefully designed alkoxyamine can release two distinct radical species with specific functions:
-
The Therapeutic Alkyl Radical (R³•): This transient radical can be designed to be cytotoxic, inducing cellular damage in target cells, such as cancer cells[2][10].
-
The Diagnostic Nitroxide (R¹R²NO•): The persistent nitroxide can be used as a contrast agent for imaging techniques like Dynamic Nuclear Polarization (DNP) enhanced MRI[1][2].
This approach allows for the simultaneous delivery of a therapeutic agent and real-time monitoring of its location and concentration. Recent work has focused on creating alkoxyamines that are activated selectively in the tumor microenvironment, for example, by enzymes that are overexpressed in cancer cells, to minimize off-target toxicity[10].
Caption: The theranostic concept using alkoxyamines for targeted drug delivery and imaging.
Part 6: In the Laboratory: Key Experimental Protocols
To bridge theory and practice, this section provides validated, step-by-step methodologies for the synthesis and application of alkoxyamines.
Protocol 1: Synthesis of an Alkoxyamine via Atom Transfer Radical Addition (ATRA)
This protocol describes the synthesis of 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine from (1-bromoethyl)benzene and TEMPO, a common unimolecular initiator for NMP. The method is adapted from copper-mediated ATRA procedures[12].
Materials:
-
(1-Bromoethyl)benzene
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous toluene
-
Neutral alumina
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Setup: Assemble a Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: To the flask, add CuBr (1.0 eq), TEMPO (1.2 eq), and anhydrous toluene.
-
Ligand Addition: Add PMDETA (1.1 eq) to the mixture via syringe. The solution should become colored as the copper complex forms and dissolves.
-
Initiator Addition: Add (1-bromoethyl)benzene (1.0 eq) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to 70-80 °C and stir under an inert atmosphere. Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS. The reaction is typically complete within 4-6 hours, indicated by the disappearance of the starting alkyl halide.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate or dichloromethane and pass it through a short plug of neutral alumina to remove the copper catalyst. The alumina will retain the colored copper complexes.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel if necessary, though this method often yields a product of high purity after catalyst removal.
-
Characterization: Confirm the structure and purity of the final alkoxyamine product using ¹H NMR, ¹³C NMR, and mass spectrometry[12].
Protocol 2: General Procedure for Nitroxide-Mediated Polymerization of Styrene
This protocol outlines the bulk polymerization of styrene using a synthesized alkoxyamine initiator.
Materials:
-
Styrene (inhibitor removed by passing through a column of basic alumina)
-
Synthesized alkoxyamine initiator (e.g., the product from Protocol 1)
-
Schlenk tube or ampule
-
High-vacuum line
Procedure:
-
Preparation: Place the desired amount of alkoxyamine initiator into a Schlenk tube equipped with a stir bar.
-
Monomer Addition: Add the purified styrene to the tube. The ratio of monomer to initiator will determine the target molecular weight of the polymer (e.g., a 100:1 ratio targets a degree of polymerization of 100).
-
Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to remove all dissolved oxygen, which can interfere with the radical polymerization.
-
Polymerization: After the final thaw, backfill the tube with an inert gas (argon or nitrogen), seal it, and place it in a preheated oil bath at the appropriate temperature (typically 120-130 °C for TEMPO-based initiators).
-
Monitoring: The polymerization can be monitored over time by taking samples (if the setup allows) and analyzing them via Gel Permeation Chromatography (GPC) to track the increase in molecular weight and the evolution of the polydispersity index (PDI). A linear increase in molecular weight with monomer conversion and a low PDI (<1.3) are hallmarks of a controlled polymerization.
-
Termination: Once the desired conversion is reached, stop the reaction by cooling the tube to room temperature and exposing the contents to air.
-
Purification: Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran) and precipitate it into a non-solvent (e.g., cold methanol) to remove any unreacted monomer. Filter and dry the resulting polymer under vacuum.
Part 7: Future Outlook
From their initial discovery as a chemical peculiarity, alkoxyamines have evolved into a cornerstone of modern chemistry. The journey from the foundational discovery of NMP to the development of highly sophisticated theranostic agents illustrates a remarkable trajectory of innovation. Future research is poised to expand their utility even further. Key areas of interest include the design of alkoxyamines that respond to more specific biological triggers for enhanced drug delivery, the creation of multi-functional smart materials with self-healing and sensing capabilities, and the development of more efficient and versatile photo-controlled polymerization systems for advanced manufacturing and 3D printing applications. The simple yet powerful C–ON bond continues to be a source of inspiration, promising new solutions to complex challenges in medicine, materials, and synthesis.
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Audran, G., Brémond, P., & Marque, S. R. A. (2014). Labile alkoxyamines: past, present, and future. Chemical Communications, 50(59), 7921-7933. [Link]
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- Audran, G., Brémond, P., & Marque, S. R. A. (2014). Labile alkoxyamines: past, present, and future.
- Moad, G. (2015). Chapter 1: The History of Nitroxide-mediated Polymerization. In Nitroxide Mediated Polymerization: From Fundamentals to Applications in Materials Science. Royal Society of Chemistry.
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Audran, G., & Marque, S. R. A. (2020). New Variants of Nitroxide Mediated Polymerization. Polymers, 12(7), 1481. [Link]
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Wikipedia. (n.d.). Nitroxide-mediated radical polymerization. Wikipedia. Retrieved from [Link]
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Audran, G., Brémond, P., & Marque, S. R. A. (2014). Labile alkoxyamines: Past, present, and future. ResearchGate. [Link]
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Bauduin, B., et al. (2021). Conditional generation of free radicals by selective activation of alkoxyamines: towards more effective and less toxic targeting of brain tumors. RSC Chemical Biology, 2(6), 1605-1616. [Link]
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Studer, A. (2005). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. ResearchGate. [Link]
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Benoit, D., Chaplinski, V., Braslau, R., & Hawker, C. J. (1999). Development of a Universal Alkoxyamine for "Living" Free Radical Polymerizations. Journal of the American Chemical Society, 121(16), 3904-3909. [Link]
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Tang, S., & Tsui, G. C. (2021). Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis. Chemical Reviews, 121(21), 13394-13446. [Link]
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Matyjaszewski, K., et al. (2000). Simple and Efficient Synthesis of Various Alkoxyamines for Stable Free Radical Polymerization. Macromolecules, 33(19), 6983-6985. [Link]
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Methodological & Application
Application Note: A Comprehensive Protocol for Reductive Amination Using 3-Methoxypropan-1-amine Hydrochloride
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as a cornerstone transformation in modern organic synthesis, prized for its efficiency and reliability in constructing carbon-nitrogen bonds.[1][2] This powerful reaction enables the conversion of aldehydes and ketones into primary, secondary, and tertiary amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] The process typically proceeds in a one-pot fashion, involving the initial reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[4][5] This methodology offers a greener and more controlled alternative to traditional N-alkylation with alkyl halides, often avoiding issues of over-alkylation and the use of genotoxic reagents.[3][6]
This application note provides a detailed, field-proven protocol for the use of 3-Methoxypropan-1-amine hydrochloride in reductive amination. We will delve into the mechanistic underpinnings, reagent selection, reaction optimization, and a step-by-step workflow designed for reproducibility and success.
Mechanistic Overview: A Tale of Two Steps in One Pot
The elegance of one-pot reductive amination lies in the selective reduction of the imine/iminium intermediate in the presence of the starting carbonyl compound.[1][6] The reaction unfolds through two key sequential steps:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate.[4] Under mildly acidic conditions (typically pH 4-5), this intermediate readily dehydrates to form an imine (from primary amines) or an iminium ion (from secondary amines).[7][8] This step is reversible, and the equilibrium can be driven towards the imine by removing water.[4][7]
-
Reduction: A mild reducing agent, carefully chosen for its selectivity, reduces the C=N double bond of the imine or iminium ion to a C-N single bond, yielding the final amine product.[4][8]
The choice of reducing agent is critical. Stronger reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde or ketone.[7] Therefore, milder, more selective hydrides are the reagents of choice for this transformation.
Reagent Selection and Rationale
The Amine: this compound
3-Methoxypropan-1-amine is a versatile primary amine. The hydrochloride salt is often used for its stability and ease of handling. It is important to note that the amine must be liberated from its salt form in situ for it to act as a nucleophile. This is typically achieved by the addition of a mild base or by the reaction conditions themselves.
The Reducing Agent: A Comparative Analysis
The success of a one-pot reductive amination hinges on the selectivity of the reducing agent.[1] Here, we compare the two most common choices for this protocol:
| Reducing Agent | Formula | Key Advantages | Considerations |
| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for iminium ions over carbonyls, especially at mildly acidic pH (4-5).[1][6] Effective in various solvents, including methanol.[7] | Releases toxic hydrogen cyanide (HCN) gas upon acidification during work-up.[4] Requires careful handling and disposal. |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Milder and less toxic than NaBH₃CN.[4] Highly selective and effective, often providing cleaner reactions and higher yields.[7] Not as moisture-sensitive as other borohydrides. | Generates acetic acid as a byproduct. Typically used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[7] |
For this protocol, we will detail the procedure using Sodium Triacetoxyborohydride (STAB) due to its favorable safety profile and high efficacy.[9]
Experimental Protocol: Reductive Amination with STAB
This protocol describes a general procedure for the reductive amination of an aldehyde or ketone with this compound using STAB.
Materials and Equipment
-
Aldehyde or Ketone (1.0 equiv)
-
This compound (1.1-1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.3-1.6 equiv)[9]
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[10]
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
Safety Precautions
-
3-Methoxypropan-1-amine is corrosive and flammable. It can cause severe skin burns and eye damage.[11][12][13][14] It may also cause an allergic skin reaction and is harmful if swallowed.[11][13][14]
-
Handle all reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
STAB is moisture-sensitive, though less so than other hydrides. Handle under an inert atmosphere.
-
The reaction should be quenched carefully, as excess hydride can react vigorously with water.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the aldehyde or ketone (1.0 equiv).
-
Solvent and Amine Addition: Dissolve the carbonyl compound in anhydrous DCM or DCE (approximately 0.1-0.5 M concentration). Add this compound (1.1-1.2 equiv). The hydrochloride salt may not fully dissolve at this stage.
-
Liberation of the Free Amine (Implicit): The reaction mixture will be slightly acidic due to the amine hydrochloride. While some protocols add an external base, STAB reductions often proceed efficiently without it, as the equilibrium still allows for sufficient free amine to initiate the reaction. For less reactive substrates, the addition of a mild base like triethylamine (1.1 equiv) can be beneficial.
-
Imine Formation: Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the imine/iminium ion intermediate. The progress of imine formation can be monitored by TLC or LC-MS if desired.
-
Addition of Reducing Agent: Add Sodium Triacetoxyborohydride (STAB) (1.3-1.6 equiv) portion-wise over 5-10 minutes.[9] A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Reaction Quench: Once the reaction is complete, carefully and slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.[10] Be cautious as gas evolution (H₂) may occur if excess STAB is present.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM or ethyl acetate.[10]
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel if necessary.
Visualizing the Workflow
The following diagram illustrates the general workflow for the reductive amination protocol.
Sources
- 1. nbinno.com [nbinno.com]
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- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
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Application Note & Protocol: Catalytic Amination of 3-Methoxypropanol for the Synthesis of 3-Methoxypropylamine
Abstract
This document provides a comprehensive guide for the synthesis of 3-methoxypropylamine via the catalytic amination of 3-methoxypropanol. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The protocol details a robust experimental setup using a heterogeneous catalyst, outlines the underlying "hydrogen-borrowing" mechanism, and offers insights into process optimization, product purification, and safety considerations.
Introduction: The Significance of Catalytic Amination
The conversion of alcohols to primary amines is a cornerstone of modern organic synthesis, providing a direct and atom-economical route to valuable building blocks for pharmaceuticals, agrochemicals, and specialty polymers.[1][2] 3-Methoxypropylamine, in particular, serves as a versatile intermediate in the production of dyes, corrosion inhibitors, and as a component in floor waxes and water treatment agents.
Traditional methods for amine synthesis often involve multi-step processes with stoichiometric reagents, leading to significant waste generation. Catalytic amination, particularly through the "hydrogen-borrowing" or "reductive amination" pathway, offers a more sustainable alternative.[3][4][5] This process, catalyzed by transition metals, typically proceeds through a three-step sequence:
-
Dehydrogenation: The alcohol is reversibly dehydrogenated on the catalyst surface to form an aldehyde intermediate.
-
Condensation: The in situ generated aldehyde reacts with ammonia to form an imine.
-
Hydrogenation: The imine is then hydrogenated by the catalyst, using the "borrowed" hydrogen from the initial step, to yield the primary amine.[3][4]
This elegant one-pot reaction minimizes the need for external reducing agents and simplifies purification procedures. Both homogeneous and heterogeneous catalysts have been developed for this transformation, with heterogeneous systems offering advantages in terms of catalyst separation and reusability.[3][4] This guide will focus on a procedure utilizing a heterogeneous catalyst, which is often preferred for its operational simplicity in a laboratory setting.
Reaction Mechanism and Catalyst Selection
The catalytic cycle for the amination of 3-methoxypropanol is depicted below. The choice of catalyst is critical for achieving high conversion and selectivity towards the primary amine, minimizing the formation of secondary and tertiary amine byproducts.
Caption: The "Hydrogen-Borrowing" mechanism for the catalytic amination of 3-methoxypropanol.
Ruthenium, nickel, and cobalt-based catalysts have demonstrated high efficacy for this transformation.[4][6][7] For this protocol, we will focus on a readily available heterogeneous catalyst, such as a commercially available ruthenium on carbon (Ru/C) or a Raney Nickel catalyst, which are known for their good activity and selectivity in alcohol amination.[3][4]
Experimental Protocol
This protocol outlines a laboratory-scale procedure for the catalytic amination of 3-methoxypropanol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Methoxypropanol | ≥99% | Sigma-Aldrich, etc. | |
| Ammonia | Anhydrous, in lecture bottle or as a 7N solution in Methanol | Various | Exercise extreme caution when handling anhydrous ammonia. |
| Ruthenium on Carbon (5 wt%) or Raney Nickel | Catalyst grade | Strem, Alfa Aesar, etc. | Handle pyrophoric catalysts like Raney Nickel with care. |
| Toluene or Dioxane | Anhydrous | Various | |
| Hydrogen (optional) | High purity | May be required for initial catalyst reduction or to maintain activity. | |
| Diethyl Ether | Anhydrous | Various | For extraction. |
| Sodium Sulfate (Na2SO4) | Anhydrous | Various | For drying. |
| Hydrochloric Acid (HCl) | 1M solution | Various | For product titration or salt formation. |
| High-Pressure Autoclave | Stainless steel or Hastelloy | Parr, Büchi, etc. | Must be equipped with a magnetic stirrer, pressure gauge, and thermocouple. |
Experimental Workflow
Caption: Experimental workflow for the catalytic amination of 3-methoxypropanol.
Step-by-Step Protocol
-
Catalyst Activation (if required): Some catalysts, particularly nickel-based ones, may require pre-reduction. Follow the manufacturer's instructions. This is typically done by heating the catalyst under a hydrogen atmosphere.
-
Reactor Charging:
-
To a clean, dry high-pressure autoclave, add the catalyst (e.g., 5 mol% Ru/C relative to the alcohol).
-
Add 3-methoxypropanol (e.g., 10 mmol).
-
Add an anhydrous solvent such as toluene or dioxane (e.g., 20 mL).
-
-
Sealing and Purging:
-
Seal the autoclave according to the manufacturer's instructions.
-
Purge the reactor several times with an inert gas (e.g., nitrogen or argon) to remove air.
-
-
Introduction of Ammonia:
-
Introduce anhydrous ammonia into the autoclave. The amount of ammonia is crucial for selectivity; a molar excess is generally used to suppress the formation of secondary amines.[4] A typical molar ratio of ammonia to alcohol is between 5:1 and 10:1.
-
Alternatively, a solution of ammonia in methanol can be used, but be aware that methanol can also participate in the reaction.
-
-
Reaction:
-
Work-up and Product Isolation:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess ammonia and any hydrogen formed into a fume hood or through a suitable scrubbing solution (e.g., dilute acid).
-
Open the reactor and carefully filter the reaction mixture to remove the heterogeneous catalyst.
-
Transfer the filtrate to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
Characterization
The identity and purity of the product can be confirmed by:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the conversion of the starting material and the selectivity for the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the 3-methoxypropylamine.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic N-H stretching vibrations of the primary amine.
Safety Considerations
-
High-Pressure Reactions: All high-pressure reactions should be conducted behind a blast shield in a well-ventilated fume hood.[11] Ensure the pressure reactor is properly rated for the intended temperature and pressure.[11]
-
Ammonia Handling: Anhydrous ammonia is a corrosive and toxic gas.[12] Always handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and a suitable respirator.[12][13]
-
Catalyst Handling: Some catalysts, like Raney Nickel, are pyrophoric and must be handled under an inert atmosphere or a layer of solvent.
-
Flammable Solvents: Use flammable organic solvents in a well-ventilated area, away from ignition sources.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conversion | - Inactive catalyst- Insufficient reaction time or temperature- Leak in the reactor | - Activate or use fresh catalyst- Increase reaction time and/or temperature- Check reactor seals |
| Low Selectivity (Formation of secondary/tertiary amines) | - Insufficient ammonia concentration | - Increase the molar ratio of ammonia to alcohol[4] |
| Formation of Byproducts (e.g., from solvent) | - Solvent participation in the reaction | - Choose a more inert solvent like dioxane or run the reaction neat if possible |
Conclusion
The catalytic amination of 3-methoxypropanol presents an efficient and sustainable method for the synthesis of 3-methoxypropylamine. By carefully selecting the catalyst and optimizing reaction conditions, high yields and selectivities can be achieved. This protocol provides a solid foundation for researchers to explore this important transformation, with ample opportunities for further optimization and adaptation to specific research needs.
References
-
The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Ruthenium-Catalyzed Amination of Secondary Alcohols using Borrowing Hydrogen Methodology. (2016). ACS Catalysis. Retrieved January 22, 2026, from [Link]
- Efficient Purification Techniques for Technical-Grade 3-Methoxypropylamine. (2025). Fictitious Journal of Chemical Purity.
-
Researchers Develop New Heterogeneous Catalyst for Alcohol Amination Reactions. (2013). Chinese Academy of Sciences. Retrieved January 22, 2026, from [Link]
-
Heterogeneous Catalysts in the Reductive Amination of Alcohols. (2023). Encyclopedia. Retrieved January 22, 2026, from [Link]
-
Alcohol amination with heterogeneous ruthenium hydroxyapatite catalysts. (2018). Request PDF. Retrieved January 22, 2026, from [Link]
-
Ruthenium-Catalyzed Amination of Secondary Alcohols Using Borrowing Hydrogen Methodology. (2016). ACS Catalysis. Retrieved January 22, 2026, from [Link]
-
Reaction network of the ruthenium‐catalyzed amination of primary alcohols. (2017). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Development of novel catalysts for selective amination of alcohols. (2018). Université de Lille. Retrieved January 22, 2026, from [Link]
-
From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination. (2014). Journal of the American Chemical Society. Retrieved January 22, 2026, from [Link]
-
Ruthenium-Catalyzed Amination of Secondary Alcohols Using Borrowing Hydrogen Methodology. (2016). ACS Catalysis. Retrieved January 22, 2026, from [Link]
-
Synthesis of Amines. (2021). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
- Preparation of 3-methoxy propanamine. (2008). Google Patents.
-
a reaction scheme for the catalytic amination of primary alcohols by ammonia. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Catalytic Organometallic Reactions of Ammonia. (2010). PMC. Retrieved January 22, 2026, from [Link]
- Preparation of 3-methoxy propanamine. (2011). Google Patents.
-
Amines to Alcohols. (n.d.). Chemistry Steps. Retrieved January 22, 2026, from [Link]
-
What Are The Safety Precautions For Handling Ammonia? (2023). YouTube. Retrieved January 22, 2026, from [Link]
-
Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). Diplomata Comercial. Retrieved January 22, 2026, from [Link]
-
3-METHOXYPROPYLAMINE. (n.d.). Ataman Kimya. Retrieved January 22, 2026, from [Link]
-
Homogeneous Catalysis at its Edge: High‐Temperature Ru‐Catalysed Amination of Alcohols under Continuous Flow Conditions. (2019). Eldorado - Repository of the TU Dortmund. Retrieved January 22, 2026, from [Link]
-
Synthesis process of methoxypropylamine. (2021). Patsnap. Retrieved January 22, 2026, from [Link]
- Process for preparing 3-methoxy-1-propanol. (1998). Google Patents.
-
10 Simple steps for pressure reactor safety in your laboratory. (2022). Asynt. Retrieved January 22, 2026, from [Link]
-
Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. (2020). Frontiers. Retrieved January 22, 2026, from [Link]
-
Homogeneous Catalysis at its Edge: High‐Temperature Ru‐Catalysed Amination of Alcohols under Continuous Flow Conditions. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]
- Process for preparing 3-methoxy-1-propanol. (2000). Google Patents.
-
The sustainable heterogeneous catalytic reductive amination of lignin models to produce aromatic tertiary amines. (2020). Catalysis Science & Technology. Retrieved January 22, 2026, from [Link]
-
Homogeneous and heterogeneous catalytic reduction of amides and related compounds using molecular hydrogen. (2020). PMC. Retrieved January 22, 2026, from [Link]
-
Propanol Amination over Supported Nickel Catalysts: Reaction Mechanism and Role of the Support. (2019). eScholarship.org. Retrieved January 22, 2026, from [Link]
-
Environmentally Friendly Syntheses of Imines Applying the Pressure Reduction Technique: Reaction Cases of Less Reactive Amines and Studies by Computational Chemistry. (2019). Scirp.org. Retrieved January 22, 2026, from [Link]
-
Picric acid. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
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Application Note: Strategic Use of 3-Methoxypropan-1-amine Hydrochloride in the Synthesis of Potent BACE1 Inhibitors for Alzheimer's Disease Research
Introduction: The Critical Role of BACE1 Inhibition and the Utility of 3-Methoxypropan-1-amine Hydrochloride
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1][2] The formation of these plaques is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by β-site APP cleaving enzyme 1 (BACE1), also known as β-secretase.[1][2] This rate-limiting step makes BACE1 a prime therapeutic target for the development of disease-modifying therapies for AD. The design of small molecule inhibitors that can effectively and selectively target BACE1 is a key focus in medicinal chemistry and drug discovery.
This compound has emerged as a valuable and versatile building block in the synthesis of a variety of pharmaceutical intermediates.[3] Its utility stems from the presence of a primary amine, which serves as a key nucleophile, and a methoxypropyl group that can influence the physicochemical properties of the final compound, such as solubility and membrane permeability. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of a promising class of BACE1 inhibitors: the amino-oxazines.
Rationale for Employing this compound in BACE1 Inhibitor Synthesis
The primary amine functionality of this compound makes it an ideal synthon for incorporation into various molecular scaffolds through common reactions like amide bond formation and reductive amination. In the context of BACE1 inhibitors, this amine can be used to construct key pharmacophoric elements that interact with the active site of the enzyme.
The methoxypropyl tail is not merely a passive linker. Its presence can:
-
Enhance Solubility: The ether oxygen can act as a hydrogen bond acceptor, improving the solubility of the inhibitor in aqueous environments, which is crucial for bioavailability.
-
Modulate Lipophilicity: The overall lipophilicity of the molecule can be fine-tuned by the methoxypropyl group, which is critical for crossing the blood-brain barrier to reach the target enzyme in the central nervous system.
-
Influence Binding Affinity: The flexible propyl chain can allow the inhibitor to adopt an optimal conformation within the BACE1 active site, potentially increasing binding affinity.
Synthetic Workflow: Synthesis of an Exemplary Amino-Oxazine BACE1 Inhibitor
This section details a representative synthetic protocol for an amino-oxazine BACE1 inhibitor, illustrating the practical application of this compound. The synthesis involves a key amide coupling step.
Caption: Synthetic workflow for an amino-oxazine BACE1 inhibitor.
Detailed Experimental Protocol: Amide Coupling of a Carboxylic Acid Precursor with 3-Methoxypropan-1-amine
This protocol describes the critical amide bond formation step, which is a common and robust method in medicinal chemistry.
Materials:
-
Carboxylic Acid Precursor (e.g., a substituted benzoic acid derivative designed to fit the S1 pocket of BACE1)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the free amine: In a round-bottom flask, dissolve this compound (1.1 equivalents) in a minimal amount of water and add an equivalent of a suitable base (e.g., 1M NaOH) to deprotonate the amine. Extract the free amine into an organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free base.
-
Reaction Setup: In a separate dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid precursor (1.0 equivalent) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution of the carboxylic acid, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.
-
Amine Addition: Add the previously prepared 3-Methoxypropan-1-amine (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide intermediate.
Causality behind Experimental Choices:
-
HATU as a Coupling Reagent: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and often leads to high yields in amide bond formation.
-
DIPEA as a Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation of the carboxylic acid and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.
-
Anhydrous Conditions: The use of anhydrous DMF and an inert atmosphere is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and HATU, which would reduce the reaction efficiency.
Characterization of the Synthesized Inhibitor
The purified inhibitor should be thoroughly characterized to confirm its identity and purity.
| Analytical Technique | Expected Result |
| ¹H NMR | Peaks corresponding to the protons of the 3-methoxypropyl group and the aromatic/heterocyclic core of the inhibitor. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (HRMS) | Accurate mass measurement confirming the elemental composition of the synthesized compound. |
| HPLC | A single major peak indicating high purity (typically >95%). |
Biological Evaluation: In Vitro BACE1 Inhibition Assay
The potency of the synthesized inhibitor against BACE1 is determined using an in vitro enzymatic assay. A common method is a fluorogenic assay that measures the cleavage of a specific BACE1 substrate.
Protocol: Fluorogenic BACE1 Activity Assay
This protocol is adapted from commercially available BACE1 assay kits.[4][5][6]
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide with a fluorescent reporter and a quencher)
-
Assay buffer (typically a sodium acetate buffer at acidic pH, e.g., pH 4.5, to mimic the acidic environment of endosomes where BACE1 is active)
-
Synthesized inhibitor (dissolved in DMSO)
-
A known BACE1 inhibitor as a positive control
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Dilute the BACE1 enzyme and substrate to their working concentrations in the assay buffer. Prepare a serial dilution of the synthesized inhibitor and the positive control in assay buffer containing a small percentage of DMSO (typically <1%) to ensure solubility.
-
Assay Setup: To the wells of the 96-well plate, add the assay buffer, the inhibitor solution (at various concentrations), and the BACE1 enzyme. Include wells for a negative control (no enzyme) and a vehicle control (enzyme with DMSO but no inhibitor).
-
Initiate Reaction: Initiate the enzymatic reaction by adding the BACE1 substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-120 minutes), protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis: Calculate the percentage of BACE1 inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve using appropriate software.
Mechanism of Action: How Amino-Oxazine Inhibitors Target BACE1
Amino-oxazine inhibitors are non-peptidic small molecules that act as competitive inhibitors of BACE1. Their mechanism of action involves key interactions with the catalytic active site of the enzyme.
Caption: Binding mode of an amino-oxazine inhibitor in the BACE1 active site.
The core of the inhibitory activity lies in the interaction of the amidine or guanidine-like moiety of the amino-oxazine scaffold with the two catalytic aspartate residues, Asp32 and Asp228, in the BACE1 active site.[1] These interactions mimic the transition state of the natural substrate cleavage. The aromatic portions of the inhibitor typically occupy the hydrophobic S1 and S3 pockets of the active site, contributing to the binding affinity. The 3-methoxypropyl tail, introduced via this compound, can occupy the S3 subsite, further enhancing the inhibitor's potency and modulating its pharmacokinetic properties.
Conclusion
This compound is a strategically important building block for the synthesis of potent and selective BACE1 inhibitors. Its primary amine allows for straightforward incorporation into complex molecular scaffolds, while the methoxypropyl moiety provides a means to fine-tune the physicochemical properties of the resulting inhibitors. The detailed synthetic protocol and biological evaluation methods provided in this application note offer a comprehensive guide for researchers in the field of Alzheimer's disease drug discovery, enabling the efficient development of novel therapeutic candidates. The self-validating nature of the described protocols, from synthesis and characterization to biological testing, ensures the generation of reliable and reproducible data, accelerating the path towards effective treatments for this devastating disease.
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BPS Bioscience. BACE1 Assay Kit BACE1 71656. [Link]
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Butler, C. R., et al. (2018). 1,4-Oxazine β-Secretase 1 (BACE1) Inhibitors: From Hit Generation to Orally Bioavailable Brain Penetrant Leads. Journal of Medicinal Chemistry, 61(15), 6789-6807. [Link]
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Das, B., et al. (2021). BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. Current Neuropharmacology, 19(9), 1535-1555. [Link]
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BPS Bioscience. BACE1 Fluorogenic Assay Kit. [Link]
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Zhang, L., et al. (2019). Structure-Based Survey of the Binding Modes of BACE1 Inhibitors. ACS Chemical Neuroscience, 10(2), 880-889. [Link]
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Tiwari, S., et al. (2021). Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. Molecules, 26(16), 4994. [Link]
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Machauer, R., et al. (2018). Discovery of amino-1,4-oxazines as potent BACE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(12), 2201-2206. [Link]
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Baranowski, T. C., et al. (2025). Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format. STAR Protocols, 6(2), 103885. [Link]
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Application of 3-Methoxypropan-1-amine Hydrochloride as a Corrosion Inhibitor for Steel in Saline Environments
Introduction
Corrosion of steel is a pervasive and costly issue across numerous industries, including infrastructure, oil and gas, and marine applications. The electrochemical degradation of steel in the presence of electrolytes, such as saline water, leads to significant economic losses and can compromise structural integrity. The use of organic corrosion inhibitors is a well-established and effective strategy to mitigate this damage.[1] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the electrochemical reactions responsible for corrosion.[2]
Amine-based compounds are a prominent class of organic corrosion inhibitors, valued for their strong interaction with metal surfaces through the nitrogen atom's lone pair of electrons.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the evaluation and application of 3-Methoxypropan-1-amine hydrochloride as a potential corrosion inhibitor for steel in saline environments. The hydrochloride salt form of 3-methoxypropylamine (MOPA) is noted for its enhanced stability and modified physical properties compared to its free base.[4] While specific performance data for the hydrochloride salt is not extensively published, its structural similarity to MOPA, a known effective corrosion inhibitor, suggests a comparable mechanism and efficacy.[5]
This document outlines the theoretical mechanism of inhibition, provides detailed protocols for evaluating its performance using standard electrochemical and gravimetric techniques, and offers guidance on data interpretation and surface analysis.
Mechanism of Corrosion Inhibition
The efficacy of this compound as a corrosion inhibitor is rooted in its molecular structure and its ability to adsorb onto the steel surface. The proposed mechanism involves the following key steps:
-
Adsorption: The primary amine group (-NH₂) in the 3-Methoxypropan-1-amine molecule possesses a lone pair of electrons. These electrons can be donated to the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a coordinate covalent bond (chemisorption). Additionally, the protonated amine in the hydrochloride salt can interact with the negatively charged steel surface (in chloride-containing solutions) through electrostatic interactions (physisorption). The presence of the oxygen atom in the methoxy group can also contribute to the adsorption process.[1]
-
Protective Film Formation: Upon adsorption, the inhibitor molecules arrange themselves on the steel surface, forming a thin, protective film. The propyl chain of the molecule creates a hydrophobic layer that acts as a barrier, displacing water and aggressive chloride ions from the metal surface.[6]
-
Inhibition of Electrochemical Reactions: This protective film hinders both the anodic (iron dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. By blocking the active sites on the steel surface, the inhibitor effectively reduces the overall corrosion rate. The behavior of shifting both anodic and cathodic polarization curves indicates a mixed-type inhibition mechanism.[5]
The adsorption process can often be described by the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface.[7][8]
Caption: Proposed mechanism of corrosion inhibition by this compound.
Experimental Evaluation Protocols
To quantitatively assess the performance of this compound as a corrosion inhibitor, a combination of gravimetric and electrochemical methods is recommended.
Materials and Equipment
-
Test Specimen: Mild steel coupons (e.g., AISI 1018 or similar) with a known surface area.
-
Corrosive Medium: 3.5% NaCl solution in deionized water (to simulate seawater).
-
Inhibitor: this compound, with a range of concentrations to be tested (e.g., 50, 100, 200, 500 ppm).
-
Weight Loss Method: Analytical balance (±0.1 mg), desiccator, polishing papers, ultrasonic cleaner.
-
Electrochemical Methods: Potentiostat/Galvanostat/Frequency Response Analyzer, electrochemical cell with a three-electrode setup (working electrode: steel coupon; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite rod).
-
Surface Analysis: Scanning Electron Microscope (SEM), X-ray Photoelectron Spectrometer (XPS).
Protocol: Weight Loss Measurement (ASTM G31)
The weight loss method provides a direct measure of the average corrosion rate over a prolonged period.[9]
2.1. Specimen Preparation (ASTM G1) [10][11]
-
Mechanically polish the steel coupons with successively finer grades of emery paper (e.g., up to 1200 grit).
-
Degrease the coupons by ultrasonic cleaning in acetone or ethanol.
-
Rinse with deionized water and dry with a stream of warm air.
-
Store the prepared coupons in a desiccator until use.
-
Accurately weigh each coupon to the nearest 0.1 mg (W_initial).
2.2. Immersion Test
-
Prepare the 3.5% NaCl solution (blank) and solutions containing different concentrations of the inhibitor.
-
Immerse the pre-weighed coupons in the respective solutions at a constant temperature (e.g., 25 °C) for a specified duration (e.g., 24, 48, or 72 hours).
-
After the immersion period, retrieve the coupons.
-
Clean the coupons according to ASTM G1 standards to remove corrosion products (e.g., using a solution of HCl with an inhibitor like hexamine, followed by gentle brushing).[11]
-
Rinse the cleaned coupons with deionized water, dry them, and reweigh (W_final).
2.3. Data Analysis
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss (W_initial - W_final) in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of steel in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
Protocol: Potentiodynamic Polarization (ASTM G59)
This technique provides rapid information on the corrosion kinetics and the type of inhibition (anodic, cathodic, or mixed).[10][12]
3.1. Experimental Setup
-
Assemble the three-electrode electrochemical cell with the prepared steel coupon as the working electrode.
-
Fill the cell with the test solution (blank or with inhibitor).
-
Allow the system to stabilize for approximately 30-60 minutes until a steady-state Open Circuit Potential (OCP) is reached.
3.2. Measurement
-
Scan the potential from -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.166 mV/s).
-
Record the resulting current density.
-
Plot the potential (E) versus the logarithm of the current density (log i).
3.3. Data Analysis
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear portions (Tafel regions) of the anodic and cathodic curves to their intersection point.[13]
-
Calculate the Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Analyze the shift in E_corr to determine the inhibitor type. A significant shift in both anodic and cathodic branches indicates a mixed-type inhibitor.[14]
Protocol: Electrochemical Impedance Spectroscopy (EIS) (ASTM G106)
EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion process at the metal-solution interface.[15][16]
4.1. Experimental Setup
-
Use the same three-electrode setup as for potentiodynamic polarization.
-
After reaching a stable OCP, apply a small amplitude sinusoidal AC potential (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
4.2. Data Analysis
-
Present the impedance data as Nyquist plots (-Z_imaginary vs. Z_real) and Bode plots (|Z| and phase angle vs. frequency).
-
In the Nyquist plot, a larger diameter of the semicircular arc in the presence of the inhibitor indicates higher corrosion resistance.[17]
-
Model the data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to quantify parameters such as solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).[16]
-
Calculate the Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Caption: Experimental workflow for evaluating corrosion inhibitor performance.
Data Presentation and Interpretation
The following tables present representative data based on studies of the structurally similar compound, 3-methoxypropylamine (MOPA), to illustrate expected results.[5]
Table 1: Representative Weight Loss Data for Mild Steel in 3.5% NaCl
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 15.2 | 0.175 | - |
| 50 | 5.8 | 0.067 | 61.7 |
| 100 | 3.1 | 0.036 | 79.4 |
| 200 | 1.5 | 0.017 | 90.3 |
| 500 | 0.8 | 0.009 | 94.9 |
Table 2: Representative Potentiodynamic Polarization Data
| Inhibitor Concentration (ppm) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Anodic Slope (βa, mV/dec) | Cathodic Slope (βc, mV/dec) | Inhibition Efficiency (IE%) |
| 0 (Blank) | -680 | 18.5 | 75 | 130 | - |
| 100 | -665 | 4.2 | 70 | 125 | 77.3 |
| 500 | -650 | 1.9 | 68 | 122 | 89.7 |
Table 3: Representative Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration (ppm) | R_ct (Ω·cm²) | C_dl (µF/cm²) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 250 | 350 | - |
| 100 | 1100 | 80 | 77.3 |
| 500 | 2350 | 45 | 89.4 |
Surface Analysis
Following the corrosion tests, surface analysis techniques provide visual and compositional evidence of the inhibitor's protective action.
-
Scanning Electron Microscopy (SEM): SEM imaging can be used to compare the surface morphology of steel coupons exposed to the corrosive medium with and without the inhibitor. In the absence of the inhibitor, the surface is expected to show significant damage, including pitting and uniform corrosion. In contrast, the inhibited surface should appear much smoother, indicating the formation of a protective film.[18][19]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental and chemical composition of the surface film. XPS analysis can confirm the presence of nitrogen and oxygen from the adsorbed inhibitor molecules on the steel surface, providing direct evidence of the inhibition mechanism.[18][20]
Conclusion
This compound holds significant promise as a corrosion inhibitor for steel in saline environments due to its molecular structure, which is conducive to forming a stable, protective film on the metal surface. The protocols detailed in this application note provide a comprehensive framework for researchers to systematically evaluate its performance. By employing a combination of weight loss measurements, potentiodynamic polarization, electrochemical impedance spectroscopy, and surface analysis techniques, a thorough understanding of its inhibition efficiency and mechanism can be achieved. The expected mixed-type inhibition behavior and high efficiency, analogous to its free base MOPA, make it a compelling candidate for further investigation and development in the field of corrosion science.
References
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ASTM G1-03(2017)e1, Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens, ASTM International, West Conshohocken, PA, 2017,
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ASTM International. (2003). Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens1. ASTM International. Retrieved from [Link]
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Asrar, N. et al. (2021). Amines as corrosion inhibitors: A review. King Fahd University of Petroleum & Minerals. Retrieved from [Link]
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Enhancing Corrosion Protection: The Role of Amine-Based Inhibitors. (n.d.). Chemical Information Services. Retrieved from [Link]
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ASTM G59-97(2020), Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements, ASTM International, West Conshohocken, PA, 2020,
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ASTM G106-15, Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements, ASTM International, West Conshohocken, PA, 2015,
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Zulkifli, F. et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Corrosion and Scale Inhibition, 11(3), 1133-1145. Retrieved from [Link]
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Nyquist plots for mild steel corrosion without the inhibitors and in the presence of various concentrations of IAB-NP, IAB-ND and IAB-NF. (n.d.). ResearchGate. Retrieved from [Link]
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Potentiodynamic polarization curves for carbon steel in a 3% NaCl solution, both with and without EEA4NB, at a scan rate of 1 mV/s. (n.d.). ResearchGate. Retrieved from [Link]
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ASTM G31-12a, Standard Guide for Laboratory Immersion Corrosion Testing of Metals, ASTM International, West Conshohocken, PA, 2012,
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Sonawane, S. et al. (2021). Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency. OHIO Open Library. Retrieved from [Link]
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Hernandez, J. et al. (2021). Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. ACS Omega, 6(3), 2092-2103. Retrieved from [Link]
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Potentiodynamic polarization curves for (a) stainless steel and (b) POT-coated steel in an aqueous 3% NaCl solution. (n.d.). ResearchGate. Retrieved from [Link]
-
Nyquist plots for mild steel in 1 M HCl a without any inhibitor and in... (n.d.). ResearchGate. Retrieved from [Link]
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Obot, I.B. et al. (2020). Adsorption Isotherm Modeling in Corrosion Inhibition Studies. ResearchGate. Retrieved from [Link]
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Corrosion Coupon Testing: The Definitive Guide for Industries. (2025). Perfect Pollucon Services. Retrieved from [Link]
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USDA Forest Service. (2000). TEST METHOD 5 CORROSION TESTS Chapter 1. Uniform Corrosion. Retrieved from [Link]
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and Fig. 4 show the polarization curves determined on mild steels in 5... (n.d.). ResearchGate. Retrieved from [Link]
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Recommended Practice and Procedure for the Use of Corrosion Coupons. (n.d.). Cosasco. Retrieved from [Link]
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Eddy, N. O. et al. (2012). Adsorption and Thermodynamics Study of the Inhibition of Corrosion of Mild Steel In H2SO4 Medium Using Vernonia Amygdalina. Scientific Research Publishing. Retrieved from [Link]
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Coupon Testing. (n.d.). Alabama Specialty Products, Inc.. Retrieved from [Link]
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Fig. 4 SEM images of the steel surface (a) before corrosion, (b) after... (n.d.). ResearchGate. Retrieved from [Link]
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Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (2014). AIP Publishing. Retrieved from [Link]
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Langmuir adsorption isotherm. (n.d.). ResearchGate. Retrieved from [Link]
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Potentiodynamic polarization curves of mild steel in 3.5% NaCl... (n.d.). ResearchGate. Retrieved from [Link]
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Fig. 3. Potentiodynamic polarization curves for mild steel in 3.5% NaCl... (n.d.). ResearchGate. Retrieved from [Link]
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Corrosion Coupon Testing Guidelines. (n.d.). TITAN Metal Fabricators. Retrieved from [Link]
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How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests? (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels. (n.d.). ResearchGate. Retrieved from [Link]
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O'Brien, P. G. et al. (2017). Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. NIH. Retrieved from [Link]
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Electrochemical and surface characterization study on the corrosion inhibition of mild steel 1030 by the cationic surfactant cet. (2026). Amazon S3. Retrieved from [Link]
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Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). VLCI. Retrieved from [Link]
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Tafel plots for mild steel in 0.5 M HCl at different concentrations of CZ at 30 oC. (n.d.). ResearchGate. Retrieved from [Link]
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Potentiodynamic polarization curves for mild steel immersed in 0.6 M... (n.d.). ResearchGate. Retrieved from [Link]
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3-Methoxypropylamine in the Formulation of High-Performance Corrosion Inhibitors. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
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Al-Baghdadi, S. B. et al. (2021). 3-Methoxypropyl-amine as corrosion inhibitor for X80 steel in simulated saline water. Ain Shams Engineering Journal, 12(3), 3241-3250. Retrieved from [Link]
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Van Den Eeckhout, E. et al. (2022). Analysis of Polarization Curves Under Mixed Activation-Diffusion Control: An Algorithm to Minimize Human Factors. CORROSION. Retrieved from [Link]
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(a) Tafel plots with various concentrations of inhibitor and (b)... (n.d.). ResearchGate. Retrieved from [Link]
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Getting Started with Electrochemical Corrosion Measurement. (n.d.). Gamry Instruments. Retrieved from [Link]
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3-Methoxypropylamine (MOPA): Versatile Chemical Intermediate for Coatings, Water Treatment, and Corrosion Inhibition. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
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3-Methoxypropylamine. (n.d.). Ataman Kimya. Retrieved from [Link]
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3-Methoxypropylamine (MOPA): Versatile Chemical Intermediate for Dyes, Water Treatment, and Corrosion Inhibition. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
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Application Notes and Protocols: Leveraging 3-Methoxypropan-1-amine Hydrochloride for Stable Emulsion and Dispersion Formulations
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Conventional Surfactants
In the landscape of pharmaceutical and materials science, the formulation of stable emulsions and dispersions is a critical determinant of product efficacy, shelf-life, and performance. Emulsions, which are mixtures of immiscible liquids like oil and water, and dispersions, which consist of solid particles suspended in a liquid, are foundational to a vast array of products, from therapeutic drug delivery systems to advanced coatings.[1][2] The challenge lies in overcoming the natural tendency of these phases to separate. This is where interfacial chemistry and stabilizing agents become paramount.
This guide focuses on 3-Methoxypropan-1-amine hydrochloride, a versatile aminoether derivative. While its primary applications have been noted in chemical synthesis and as a corrosion inhibitor, its unique molecular structure presents significant potential in formulation science.[3][4] The hydrochloride salt form enhances its stability, handling, and solubility, making it an attractive candidate for aqueous-based formulations.[3][5] Unlike traditional non-ionic or anionic surfactants, this primary amine salt introduces cationic properties that can be strategically employed to achieve robust electrostatic stabilization.
This document provides the scientific rationale and detailed protocols for utilizing this compound as a key component in creating and characterizing stable oil-in-water (O/W) emulsions and solid-in-liquid dispersions.
Physicochemical Properties
Understanding the fundamental properties of 3-Methoxypropan-1-amine and its hydrochloride salt is essential for effective formulation design. The free base, 3-Methoxypropylamine (MOPA), is a liquid completely miscible with water and various organic solvents.[4] The hydrochloride salt is the product of its reaction with hydrochloric acid, which protonates the amine group, forming a stable and water-soluble ammonium salt.[6][7]
| Property | Value (for 3-Methoxypropylamine free base) | Reference |
| Chemical Formula | C₄H₁₁NO | |
| Molecular Weight | 89.14 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | |
| Odor | Ammonia-like | [4] |
| Boiling Point | 117-118 °C | |
| Density | 0.874 g/mL at 25 °C | |
| Solubility | Miscible in water, alcohols, ethers | [9] |
| pH | 11.5 (of a 20 °C solution) | [4] |
The Scientific Rationale: Mechanism of Stabilization
The efficacy of this compound in stabilizing emulsions and dispersions is rooted in the principles of interfacial chemistry and electrostatic repulsion. When dissolved in an aqueous phase, the salt dissociates, yielding the protonated 3-methoxypropylammonium cation ([CH₃OCH₂(CH₂)₂NH₃]⁺) and a chloride anion.
Caption: Dissociation of 3-Methoxypropan-1-amine HCl in water.
This cationic species is amphiphilic; the protonated amine group serves as a hydrophilic "head," while the methoxypropyl chain provides a degree of lipophilicity. This structure allows it to orient itself at the oil-water or solid-water interface.
Electrostatic Stabilization and Zeta Potential
The primary mechanism of stabilization is electrostatic. The adsorption of the [CH₃OCH₂(CH₂)₂NH₃]⁺ cation onto the surface of oil droplets or suspended particles imparts a net positive surface charge. This creates an electrical double layer around each droplet or particle.
When two similarly charged particles approach each other, their electrical double layers overlap, resulting in a powerful repulsive force that prevents them from aggregating or coalescing. The magnitude of this surface charge is quantified by the Zeta Potential . A higher absolute zeta potential value (typically > |30| mV) is a strong predictor of long-term colloidal stability.[10][11]
Caption: Electrostatic repulsion between positively charged droplets.
In-Situ Surfactant Formation
In formulations containing fatty acids (e.g., oleic acid, stearic acid), the free amine base (3-methoxypropylamine) can react to form an "amine soap" in situ.[9] This newly formed species is a more potent surfactant with a distinct hydrophilic head (the carboxylate-ammonium ion pair) and a long, lipophilic tail (the fatty acid chain). The hydrochloride salt can act as a reservoir for the amine, with its availability for reaction being tunable through pH adjustment. This offers a sophisticated method for controlling interfacial properties directly within the formulation.
Protocol: Formulation of a Model Oil-in-Water (O/W) Emulsion
This protocol details the preparation of a stable O/W emulsion using this compound as the primary stabilizing agent. Medium-chain triglyceride (MCT) oil is used as the model oil phase due to its prevalence in pharmaceutical formulations.[12]
Principle
The formulation is achieved by creating a pre-emulsion through high-shear mixing, followed by high-energy homogenization to reduce droplet size to the sub-micron range. The this compound, dissolved in the aqueous phase, adsorbs to the surface of the newly formed oil droplets, preventing their coalescence through electrostatic repulsion.
Materials & Equipment
| Category | Item |
| Chemicals | This compound |
| Medium-Chain Triglyceride (MCT) Oil (e.g., Miglyol 812) | |
| Deionized (DI) Water or Water for Injection (WFI) | |
| Equipment | High-shear mixer (e.g., rotor-stator homogenizer) |
| High-pressure homogenizer or microfluidizer | |
| Analytical balance | |
| Beakers and magnetic stir bars/stirrers | |
| Heating plate | |
| Calibrated pH meter |
Experimental Workflow
Caption: Workflow for O/W emulsion formulation.
Step-by-Step Protocol
-
Aqueous Phase Preparation:
-
For a 100 mL batch, weigh 0.5 g of this compound.
-
Add it to 89.5 mL of DI water in a beaker with a magnetic stir bar.
-
Stir until fully dissolved. The concentration can be varied (e.g., 0.1% to 2.0% w/v) to optimize stability.
-
-
Oil Phase Preparation:
-
In a separate beaker, weigh 10.0 g of MCT oil.
-
-
Heating (Optional but Recommended):
-
Gently heat both the aqueous and oil phases to approximately 60°C on separate heating plates. This can reduce oil viscosity and facilitate finer droplet formation.
-
-
Pre-emulsification:
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer at a moderate speed (e.g., 5,000 RPM).
-
Once all the oil is added, increase the speed to a high setting (e.g., 10,000-20,000 RPM) for 2-5 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the pre-emulsion through a high-pressure homogenizer.
-
Operate at a pressure between 10,000 and 20,000 PSI (or as recommended for the instrument).
-
Process for 3-5 discrete passes to achieve a uniform, sub-micron droplet size. A milky-white, homogenous appearance is expected.
-
-
Cooling and Finalization:
-
Cool the resulting emulsion to room temperature.
-
Measure the final pH. It will likely be acidic due to the hydrochloride salt. Adjust if necessary for the specific application, noting that significant pH changes can affect stability.
-
Essential Characterization Techniques
Validating the quality and stability of the formulated emulsion is a critical, self-validating step.
Droplet Size Analysis via Dynamic Light Scattering (DLS)
DLS is a non-invasive technique ideal for measuring the size of sub-micron particles and droplets.[13][14] It measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.[15]
-
Procedure: Dilute a small aliquot of the emulsion in DI water to a suitable concentration (to avoid multiple scattering effects). Analyze using a DLS instrument.
-
Key Outputs: Z-Average diameter (intensity-weighted mean size) and Polydispersity Index (PDI), a measure of the broadness of the size distribution. A PDI < 0.3 generally indicates a relatively uniform population.
Stability Assessment via Zeta Potential Measurement
Zeta potential is the most direct measure of the electrostatic stability imparted by the amine hydrochloride.
-
Procedure: The same diluted sample from the DLS measurement can often be used. The instrument applies an electric field and measures the velocity of the droplets (electrophoretic mobility) to calculate the zeta potential.[16]
-
Interpretation: A value > +30 mV strongly suggests good long-term stability due to sufficient electrostatic repulsion.[10]
Long-Term Stability Assessment
-
Accelerated Stability: Subject the emulsion to stress conditions, such as centrifugation (e.g., 3,000 RPM for 30 minutes) or temperature cycling (e.g., 4°C and 40°C for several cycles), and re-measure particle size and zeta potential. No significant change indicates a robust formulation.[17]
-
Shelf-Life Study: Store samples at controlled temperatures (e.g., 25°C, 40°C) and monitor particle size, PDI, zeta potential, and visual appearance over an extended period (weeks to months).
Data Interpretation and Troubleshooting
Correlating Parameters with Stability
| Observation | Implication | Potential Action |
| Z-Average > 1 µm; PDI > 0.5 | Inefficient homogenization; potential instability. | Increase homogenization pressure/passes; optimize pre-emulsion. |
| Zeta Potential < +20 mV | Insufficient electrostatic stabilization; risk of aggregation. | Increase concentration of amine hydrochloride; check pH. |
| Particle size increases over time | Ostwald ripening or coalescence is occurring. | Optimize stabilizer concentration; consider adding a co-surfactant. |
| Phase separation after centrifugation | Formulation is unstable. | Re-evaluate the entire formulation (oil:water ratio, stabilizer conc.). |
Common Issues & Solutions
-
Issue: The emulsion fails to form or separates immediately.
-
Cause: Insufficient mixing energy or stabilizer concentration.
-
Solution: Ensure the high-shear mixer is operating correctly. Increase the concentration of this compound.
-
-
Issue: The particle size is too large or the PDI is high.
-
Cause: Inadequate homogenization.
-
Solution: Increase the number of passes or the pressure of the high-pressure homogenizer. Ensure the pre-emulsion is of good quality before homogenization.
-
-
Issue: Stability decreases upon pH adjustment.
-
Cause: Neutralizing the pH deprotonates the R-NH₃⁺ group, reducing the positive charge and electrostatic repulsion.
-
Solution: Operate within a pH range that maintains the protonated state of the amine. If a higher pH is required, a different stabilization strategy may be necessary.
-
Conclusion
This compound serves as a valuable and versatile agent for the formulation of cationic emulsions and dispersions. Its primary stabilization mechanism, rooted in the generation of a strong positive zeta potential, provides a robust defense against particle aggregation and coalescence. By understanding the underlying principles of interfacial chemistry and employing rigorous characterization techniques such as DLS and zeta potential analysis, researchers can effectively leverage this compound to develop stable, high-performance formulations for a wide range of scientific and pharmaceutical applications.
References
- Benchchem. (n.d.). This compound | 18600-41-4.
-
Ataman Kimya. (n.d.). 3-METHOXYPROPYLAMINE. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3-Methoxypropylamine. Retrieved from [Link]
-
Univar Solutions. (n.d.). 3-Methoxypropylamine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxypropylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry? Retrieved from [Link]
-
HORIBA. (n.d.). Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. Retrieved from [Link]
-
Pion Inc. (2016, January 29). What's the Difference Between an Emulsion and a Dispersion? Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Stability study of O/W emulsions using zeta potential. Retrieved from [Link]
-
Biolin Scientific. (n.d.). Interfacial Tension | Measurements. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]
-
Rondaxe. (2025, January 8). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? Retrieved from [Link]
-
Martínez-Gascón, S., et al. (2022). Formulation and Preparation of Water-In-Oil-In-Water Emulsions Loaded with a Phenolic-Rich Inner Aqueous Phase by Application of High Energy Emulsification Methods. PubMed Central. Retrieved from [Link]
-
Cosmetics & Toiletries. (2014, November 19). Zeta Potential and Particle Size to Predict Emulsion Stability. Retrieved from [Link]
-
AOCS. (2024, September 27). Emulsions: making oil and water mix. Retrieved from [Link]
-
Ebatco Lab Services. (n.d.). Interfacial Tension Measurements. Retrieved from [Link]
-
Reddit. (2022, November 15). What are amine hydrochlorides? Retrieved from [Link]
-
US Pharmacopeia (USP). (2023, February 10). <430> PARTICLE SIZE ANALYSIS BY DYNAMIC LIGHT SCATTERING. Retrieved from [Link]
-
Particle Technology Labs. (n.d.). Dynamic Light Scattering. Retrieved from [Link]
-
Regulations.gov. (n.d.). Evaluation of O/W emulsion stability through zeta potential-I. Retrieved from [Link]
-
Wyatt Technology. (n.d.). Colloidal Stability and Zeta Potential. Retrieved from [Link]
- Google Patents. (n.d.). CN101406429A - Oil-in-water emulsion and preparation method thereof.
-
Chemistry Stack Exchange. (2014, December 4). Why formulate drugs as HCl salts when HCl is in stomach acid? Retrieved from [Link]
-
ResearchGate. (n.d.). The Effect of the zeta Potential on the Stability of a Non-Polar Oil-in-Water Emulsion. Retrieved from [Link]
Sources
- 1. What’s the Difference Between an Emulsion and a Dispersion? [pion-inc.com]
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- 9. atamankimya.com [atamankimya.com]
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- 12. Formulation and Preparation of Water-In-Oil-In-Water Emulsions Loaded with a Phenolic-Rich Inner Aqueous Phase by Application of High Energy Emulsification Methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 15. usp.org [usp.org]
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procedure for the synthesis of chiral compounds using 3-Methoxypropan-1-amine hydrochloride
An Application Guide to the Synthesis of Chiral Compounds Utilizing 3-Methoxypropan-1-amine in Chemoenzymatic Protocols
Introduction: A Modern Approach to Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and materials science. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit profoundly different biological activities. Consequently, the ability to selectively produce one enantiomer is of paramount importance. While classical methods like chiral resolution using diastereomeric salts are effective, they are often limited by the need for a stoichiometric chiral resolving agent and the inherent loss of at least 50% of the starting material.
This application note explores a sophisticated and highly efficient alternative: chemoenzymatic synthesis. Specifically, we will detail the role of 3-Methoxypropan-1-amine (the free base of 3-Methoxypropan-1-amine hydrochloride) as a key reagent in enzyme-catalyzed reactions for producing chiral compounds.
It is critical to note that 3-Methoxypropan-1-amine is an achiral molecule. Therefore, it cannot function as a traditional chiral resolving agent or a chiral auxiliary on its own.[1][2] Its utility in stereoselective synthesis is realized when paired with a biocatalyst, such as an enzyme, which provides the chiral environment necessary to control the stereochemical outcome of a reaction. This guide focuses on its application as an amine donor in transaminase-catalyzed asymmetric synthesis, a powerful method for producing valuable chiral amines from simple prochiral ketones.[3][4]
Principle: Transaminase-Catalyzed Asymmetric Synthesis
Transaminases are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor, producing a new amine and a new ketone/aldehyde. When a prochiral ketone is used as the substrate, a stereogenic center is created. The enzyme's chiral active site directs the addition of the amino group to one face of the ketone, resulting in the formation of a single enantiomer of the corresponding chiral amine with high selectivity.
In this system, 3-Methoxypropan-1-amine serves as an inexpensive and efficient amine donor. The enzyme transfers its amino group to the prochiral ketone, and the resulting pyridoxal 5'-phosphate (PLP) cofactor is then recharged by accepting the amino group from 3-Methoxypropan-1-amine. This process regenerates the active form of the enzyme and produces 3-methoxypropanal as a byproduct, effectively driving the reaction towards the desired chiral amine product.
Protocol: Asymmetric Synthesis of (S)-1-Phenylethanamine
This protocol describes the synthesis of (S)-1-phenylethanamine from acetophenone using a commercially available (S)-selective transaminase, with 3-Methoxypropan-1-amine as the amine donor.
Materials and Equipment
-
Reagents:
-
Acetophenone (≥99%)
-
(S)-selective Transaminase (e.g., from Codexis or Sigma-Aldrich)
-
Pyridoxal 5'-phosphate (PLP) monohydrate (≥98%)
-
Potassium phosphate buffer (1 M, pH 7.5)
-
Sodium hydroxide (NaOH) solution (5 M)
-
Dichloromethane (DCM, HPLC grade)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Equipment:
-
Jacketed glass reactor or round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter
-
Temperature controller/water bath
-
Separatory funnel
-
Rotary evaporator
-
Chiral HPLC system with a suitable column (e.g., Chiralcel OD-H)
-
Experimental Workflow Diagram
Step-by-Step Procedure
-
Preparation of 3-Methoxypropan-1-amine (Free Base):
-
In a beaker, dissolve 1.5 equivalents of this compound in a minimal amount of deionized water.
-
While stirring, slowly add 5 M NaOH solution until the pH of the solution reaches approximately 10-11. This deprotonates the amine hydrochloride to its more reactive free amine form.[3] The free amine can be used directly in the aqueous solution.
-
-
Reaction Setup:
-
To a 100 mL jacketed glass reactor, add 50 mL of 1 M potassium phosphate buffer (pH 7.5).
-
Add 1.0 mM of Pyridoxal 5'-phosphate (PLP) cofactor.
-
Add 100 mg of the (S)-selective transaminase enzyme powder.
-
Stir the mixture at 150 rpm and maintain the temperature at 30°C until all solids are dissolved.
-
-
Substrate Addition:
-
Add the prepared aqueous solution of 3-Methoxypropan-1-amine (1.5 eq.).
-
Add 1.0 equivalent of acetophenone (substrate) to the reactor.
-
-
Reaction Monitoring:
-
Maintain the reaction at 30°C with continuous stirring. Keep the pH constant at 7.5 using a pH-stat or by periodic manual addition of a suitable acid or base.
-
Monitor the reaction progress by taking small aliquots every hour and analyzing them by GC or TLC to observe the disappearance of acetophenone. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Extraction:
-
Once the reaction has reached completion (>95% conversion), stop the stirring and heating.
-
Adjust the pH of the reaction mixture to >11 with 5 M NaOH to ensure the product amine is in its free base form.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers.
-
-
Isolation and Purification:
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is the desired (S)-1-phenylethanamine. Further purification can be achieved by vacuum distillation if necessary.
-
-
Analysis:
-
Determine the final yield of the isolated product.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.
-
Data Presentation: Expected Performance
The following table presents illustrative data for the transaminase-catalyzed synthesis of various chiral amines using 3-Methoxypropan-1-amine as the amine donor. Actual results may vary depending on the specific enzyme, substrate, and reaction conditions used.
| Substrate (Prochiral Ketone) | Product (Chiral Amine) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (e.e. %) |
| Acetophenone | (S)-1-Phenylethanamine | 18 | >99 | >99 |
| Propiophenone | (S)-1-Phenylpropan-1-amine | 24 | 98 | >99 |
| 4'-Methoxyacetophenone | (S)-1-(4-Methoxyphenyl)ethanamine | 20 | >99 | >98 |
| Cyclohexanone | (S)-Cyclohexylamine | 24 | 95 | >97 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | - Enzyme inhibition by substrate or product.- Incorrect pH or temperature.- Insufficient cofactor (PLP). | - Lower the initial substrate concentration.- Verify and calibrate pH meter and thermometer.- Increase PLP concentration slightly (e.g., to 1.5 mM). |
| Low Enantiomeric Excess (e.e.) | - Non-selective background reaction.- Racemization of the product.- Incorrect enzyme enantioselectivity. | - Ensure reaction temperature is not too high.- Lower the reaction pH slightly during work-up.- Confirm you are using the correct (R)- or (S)-selective transaminase for the desired product. |
| Enzyme Denaturation | - Presence of organic co-solvents.- Extreme pH or temperature. | - Minimize or avoid organic co-solvents if possible.- Ensure pH and temperature remain within the optimal range for the enzyme. |
Conclusion
3-Methoxypropan-1-amine is a valuable and cost-effective reagent for modern asymmetric synthesis when employed within a chemoenzymatic framework. While its achiral nature precludes its use as a classical resolving agent, its role as an efficient amine donor in transaminase-catalyzed reactions enables the production of highly valuable, enantiomerically pure chiral amines. This approach offers significant advantages, including high selectivity, mild reaction conditions, and reduced environmental impact, making it a powerful tool for researchers in the pharmaceutical and chemical industries.
References
- This compound | 18600-41-4 - Benchchem. Benchchem.
- 3-Methoxypropylamine - Solubility of Things. Solubility of Things.
- The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel Chiral Technologies.
- This compound - Lead Sciences. Lead Sciences.
- Chiral resolution - Wikipedia. Wikipedia.
- CAS 18600-41-4 | this compound - Synblock. Synblock.
- Chiral Auxiliaries and Optical Resolving Agents - TCI Chemicals. TCI Chemicals.
- Application Notes and Protocols: (S)-(+)-1-Methoxy-2-propylamine as a Chiral Resolving Agent - Benchchem. Benchchem.
- Chiral Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Enantiomers: Application Notes and Protocols - Benchchem. Benchchem.
- Chiral Auxiliaries - Sigma-Aldrich. Sigma-Aldrich.
- Electrochemical synthesis of chiral amines and amino acid derivatives - American Chemical Society. American Chemical Society.
- Chiral Amines in Asymmetric Synthesis - Sigma-Aldrich. Sigma-Aldrich.
- US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents. Google Patents.
Sources
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- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | 18600-41-4 | Benchchem [benchchem.com]
- 4. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
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- 6. CAS 18600-41-4 | this compound - Synblock [synblock.com]
method for incorporating 3-Methoxypropan-1-amine hydrochloride into peptoid backbones
Application Note & Protocol
Topic: A Robust Method for the Site-Specific Incorporation of 3-Methoxypropan-1-amine into Peptoid Backbones via Solid-Phase Submonomer Synthesis
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis of functional peptidomimetics.
Introduction: Expanding the Chemical Space of Peptoids
Peptoids, or oligo-N-substituted glycines, are a highly versatile class of peptide mimics that have garnered significant attention in drug discovery and materials science.[1][2] Their unique backbone structure, where the side chain is shifted from the α-carbon to the amide nitrogen, confers remarkable resistance to proteolytic degradation—a critical advantage over natural peptides.[3] The modular "submonomer" synthesis method, developed by Zuckermann et al., allows for the straightforward and efficient incorporation of a vast diversity of chemical functionalities by using readily available primary amines.[2][4]
This application note provides a detailed protocol for the incorporation of 3-methoxypropan-1-amine into peptoid oligomers. The introduction of short ether-containing side chains, such as the 3-methoxypropyl group, is a valuable strategy for subtly tuning the hydrophilicity, solubility, and conformational properties of peptoids. This can enhance their potential as therapeutic agents, diagnostic tools, or self-assembling nanomaterials. We address the primary challenge of using this amine—its common commercial availability as a hydrochloride salt—by providing a validated in situ neutralization protocol that ensures efficient incorporation into the growing peptoid chain.
Principle of the Method: The Submonomer Approach
The solid-phase submonomer synthesis of peptoids is an iterative two-step process performed on a solid support, such as Rink Amide resin.[2][5]
-
Acylation: The secondary amine at the N-terminus of the growing chain is acylated with a haloacetic acid, typically bromoacetic acid. This reaction is mediated by a carbodiimide activator like N,N'-diisopropylcarbodiimide (DIC), which forms a highly reactive O-acylisourea intermediate.[6]
-
Displacement: The newly installed bromoacetyl group undergoes a nucleophilic substitution (SN2) reaction with a primary amine submonomer. This step introduces the desired side chain onto the backbone nitrogen.[4][7]
A critical prerequisite for the displacement step is the availability of the primary amine as a free base. Amine hydrochloride salts, such as 3-Methoxypropan-1-amine hydrochloride, are protonated and therefore not nucleophilic. The protocol below details an effective in situ "free-basing" method to neutralize the amine salt just prior to its use, ensuring high yields in the displacement reaction.[8]
Figure 1: High-level workflow for solid-phase peptoid synthesis using the iterative submonomer method.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the preparation of the amine submonomer and its incorporation into a peptoid sequence.
Materials and Reagents
| Reagent | Recommended Grade | Supplier Examples |
| Rink Amide MBHA Resin (100-200 mesh) | 0.5 - 0.7 mmol/g | MilliporeSigma, Novabiochem |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Fisher Scientific, VWR |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | MilliporeSigma, Acros |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific, VWR |
| Bromoacetic acid | ≥99% | MilliporeSigma, Acros |
| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | MilliporeSigma, TCI |
| This compound | ≥98% | MilliporeSigma, Alfa Aesar |
| Diisopropylethylamine (DIPEA) | Peptide Synthesis | MilliporeSigma, Acros |
| 4-Methylpiperidine | ≥98% | MilliporeSigma |
| Trifluoroacetic acid (TFA) | Reagent Grade | Fisher Scientific, VWR |
| Triisopropylsilane (TIS) | ≥98% | MilliporeSigma |
Protocol 1: Preparation of 1.0 M 3-Methoxypropan-1-amine Solution
This protocol describes the in situ neutralization of the hydrochloride salt to generate the free amine solution required for the displacement step. This should be prepared fresh before use.
Rationale: The hydrochloride salt is stable for long-term storage. The free amine, especially in solution, is more reactive and can be hygroscopic. Preparing the solution fresh ensures maximum potency for the displacement reaction. DIPEA is used as a non-nucleophilic base to deprotonate the amine salt without competing in the subsequent SN2 reaction.
-
Weighing: In a 15 mL conical tube, weigh 1.26 g of this compound (10 mmol).
-
Dissolution: Add 10 mL of NMP to the tube. NMP is often preferred over DMF for the displacement step as it can enhance solubility and reaction rates for some amines.[8]
-
Neutralization: Add 1.74 mL of DIPEA (1.30 g, 10 mmol, 1.0 equivalent) to the suspension.
-
Mixing: Cap the tube and vortex vigorously for 1-2 minutes. The solution should become clear as the ammonium salt dissolves upon neutralization. A fine precipitate of DIPEA hydrochloride may form. This typically does not interfere with the reaction, but the supernatant can be used if desired.
-
Usage: The resulting ~1.0 M solution of free 3-methoxypropan-1-amine is now ready to be used directly in the displacement step (Protocol 2, Step 5).
Protocol 2: Solid-Phase Submonomer Synthesis Cycle
This protocol details a single monomer addition cycle on a 0.1 mmol scale. The procedure is performed in a fritted syringe reaction vessel.
-
Resin Preparation:
-
Place 167 mg of Rink Amide MBHA resin (0.6 mmol/g loading) into a 5 mL fritted syringe.
-
Swell the resin in 2 mL of DMF for 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection (for the first monomer):
-
Add 2 mL of 20% (v/v) 4-methylpiperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain. Repeat this step once.
-
Wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Acylation Step:
-
Prepare a 0.6 M solution of bromoacetic acid in DMF (e.g., 834 mg in 10 mL DMF).
-
Prepare a 0.6 M solution of DIC in DMF (e.g., 940 µL in 10 mL DMF).
-
Add 1 mL of the 0.6 M bromoacetic acid solution to the resin.
-
Add 1 mL of the 0.6 M DIC solution to the resin.
-
Cap the syringe and agitate at room temperature for 20-30 minutes.
-
Drain the reaction solution and wash the resin with DMF (5 x 2 mL).
-
-
Displacement Step (Incorporation of 3-Methoxypropyl Side Chain):
-
Add 1.2 mL of the freshly prepared 1.0 M 3-methoxypropan-1-amine solution in NMP (from Protocol 1) to the resin.
-
Cap the syringe and agitate at room temperature for 60-90 minutes. For simple, unhindered amines like 3-methoxypropan-1-amine, 60 minutes is typically sufficient.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Iteration: To elongate the chain, repeat steps 3 (Acylation) and 4 (Displacement) with the desired primary amine submonomers. After the final displacement step, wash the resin with DCM (3 x 2 mL) and dry it under vacuum.
Figure 2: The two-step monomer addition cycle for incorporating 3-methoxypropan-1-amine.
Protocol 3: Cleavage from Resin and Side-Chain Deprotection
This protocol releases the synthesized peptoid from the solid support.
Caution: Perform this procedure in a certified chemical fume hood. TFA is highly corrosive.
-
Preparation: Place the dried, resin-bound peptoid in a 1.5 mL microcentrifuge tube or a suitable reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS). TIS acts as a scavenger for cations generated during cleavage.[9]
-
Reaction: Add ~1 mL of the cleavage cocktail per 100 mg of resin. Agitate gently at room temperature for 20-30 minutes. For simple peptoids without acid-labile side-chain protecting groups, a shorter time is sufficient.
-
Isolation: Filter the resin and collect the filtrate containing the peptoid.
-
Evaporation: Evaporate the TFA from the filtrate under a gentle stream of nitrogen gas.
-
Precipitation: Precipitate the crude peptoid by adding cold diethyl ether.
-
Pelleting: Centrifuge the suspension to pellet the peptoid.
-
Final Steps: Decant the ether, air-dry the pellet, and dissolve it in a suitable solvent (e.g., 50% acetonitrile/water) for purification by reverse-phase HPLC.
References
-
Sun, J., & Zuckermann, R. N. (2013). Peptoid polymers: A highly designable bioinspired material. ACS Nano, 7(6), 4715–4732. [Link]
-
Gorske, B. C., & Blackwell, H. E. (2022). A Field Guide to Optimizing Peptoid Synthesis. ACS Chemical Biology, 17(9), 2346-2356. [Link]
-
Lee, K. M., et al. (2017). Peptoid Synthesis. ResearchGate. [Link]
-
Kwon, Y. U., & Kodadek, T. (2007). Novel Peptoid Building Blocks: Synthesis of Functionalized Aromatic Helix-Inducing Submonomers. Journal of the American Chemical Society, 129(6), 1504-1505. [Link]
-
Stout, K. C., et al. (2021). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Chemical Science, 12(35), 11796-11802. [Link]
-
Applied Biosystems. (2000). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Thermo Fisher Scientific. [Link]
-
Connolly, M. D., et al. (2021). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Methods in Enzymology, 656, 241-271. [Link]
-
Pae, A. N., et al. (2005). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Molecules, 10(1), 151-156. [Link]
-
Hoffmann, T., et al. (2013). Structural characterization of a peptoid with lysine-like side chains and biological activity using NMR and computational methods. Organic & Biomolecular Chemistry, 11(36), 6061-6069. [Link]
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. [Link]
-
Biotage. (n.d.). Synthesis of long peptoid molecules for nanomaterial assembly on Biotage® Initiator+ Alstra peptide synthesizer. Application Note AN1016. [Link]
-
CD Formulation. (n.d.). Peptoid Synthesis. CD Formulation Website. [Link]
-
Knight, A. S., & Blackwell, H. E. (2023). Late-Stage Chloride Displacements Enable Access to Peptoids with cis-Inducing Alkylammonium Side Chains. Organic Letters, 25(34), 6344-6348. [Link]
-
Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646-10647. [Link]
-
Stringer, J. R., et al. (2011). Design and Conformational Analysis of Peptoids Containing N-Hydroxy Amides Reveals a Unique Sheet-Like Secondary Structure. Biopolymers, 96(5), 575-586. [Link]
-
Fowler, S. A., & Blackwell, H. E. (2009). Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function. Organic & Biomolecular Chemistry, 7(8), 1508-1524. [Link]
-
Kodadek, T. (2011). Incorporation of Heterocycles into the Backbone of Peptoids to Generate Diverse Peptoid-Inspired One Bead One Compound Libraries. ACS Combinatorial Science, 13(1), 29-35. [Link]
-
Lone, A., et al. (2020). Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection. Molecules, 25(9), 2068. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]
- 5. A Field Guide to Optimizing Peptoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection - PMC [pmc.ncbi.nlm.nih.gov]
protocol for the dynamic kinetic resolution of amines with 3-Methoxypropan-1-amine
Protocol for the Dynamic Kinetic Resolution of Aliphatic Amines Using a Chemoenzymatic Approach
Abstract: This document provides a comprehensive technical guide for the dynamic kinetic resolution (DKR) of racemic primary amines. DKR is a powerful strategy that merges an enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer, enabling the theoretical conversion of 100% of a racemic starting material into a single, enantiopure product.[1] This guide details the underlying principles, explains the critical roles of each component, and provides a step-by-step protocol applicable to a range of primary aliphatic amines, using methoxy-substituted propylamines as a representative model.
The Principle of Chemoenzymatic Dynamic Kinetic Resolution
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and fine chemicals.[2] Dynamic kinetic resolution offers a highly efficient route to these enantiopure compounds by overcoming the 50% theoretical yield limit of traditional kinetic resolution.[3]
The process relies on a dual catalytic system operating in concert:
-
Enzymatic Kinetic Resolution (KR): A highly enantioselective enzyme, typically a lipase, preferentially acylates one enantiomer of the racemic amine, converting it into an amide. The other enantiomer is left largely unreacted.
-
In-Situ Racemization: A compatible chemical catalyst, usually a transition metal complex, continuously interconverts the unreacted (and undesired) amine enantiomer back into the racemate. This ensures that the enzyme's preferred substrate is constantly replenished.[1]
This concurrent process funnels the entire racemic starting material into a single, desired enantiomer of the acylated product.
Core Components & Rationale
A successful DKR hinges on the careful selection and compatibility of its core components.
| Component | Recommended Agent | Rationale & Key Considerations |
| Biocatalyst | Novozym® 435 (Immobilized Candida antarctica Lipase B) | High Enantioselectivity & Stability: Novozym 435 is the most widely used and robust biocatalyst for amine resolution.[4][5] It is renowned for its broad substrate scope and high thermal stability, which is crucial as racemization often requires elevated temperatures.[6] It typically exhibits a strong preference for acylating the (R)-enantiomer.[7] |
| Racemization Catalyst | Heterogeneous Palladium or Ruthenium Catalyst | Compatibility & Efficiency: The racemization catalyst must be highly active under conditions that do not denature the enzyme. Palladium nanoparticles on supports like carbon or aluminum oxyhydroxide are effective for both benzylic and aliphatic amines.[8][9][10] Ruthenium-based complexes are also powerful alternatives, known for their high efficiency.[11][12][13] |
| Acyl Donor | Ethyl Methoxyacetate or Isopropyl Acetate | Reactivity & Selectivity: The acyl donor's structure is critical for achieving high enantioselectivity.[14] Simple esters like ethyl acetate are common, but activated esters such as ethyl methoxyacetate can enhance reaction rates and selectivity.[8] Isoalkyl esters have also been shown to improve stereospecificity.[15] |
| Solvent | Apolar Organic Solvent (e.g., Toluene, MTBE) | Enzyme Activity & Solute Compatibility: Lipases exhibit optimal activity in low-polarity organic solvents.[6] The solvent must solubilize the substrate and reagents without deactivating the catalysts. Toluene is a common choice for its high boiling point, suitable for reactions requiring heat. |
Conceptual Workflow of Amine DKR
The following diagram illustrates the synergistic relationship between the enzymatic resolution and the chemical racemization in a typical (R)-selective DKR.
Sources
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- 2. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]
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- 4. digital.csic.es [digital.csic.es]
- 5. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. R-stereopreference analysis of lipase Novozym 435 in kinetic resolution of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel heterogeneous ruthenium racemization catalyst for dynamic kinetic resolution of chiral aliphatic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
Application Notes and Protocols: 3-Methoxypropan-1-amine Hydrochloride in the Synthesis of Specialized Polymers
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Utility of 3-Methoxypropan-1-amine in Advanced Polymer Synthesis
3-Methoxypropan-1-amine (MOPA), a primary amine with a methoxy ether linkage, is a versatile building block in modern polymer chemistry.[1][2] Its hydrochloride salt, 3-Methoxypropan-1-amine hydrochloride, offers enhanced stability and handling properties, making it a valuable precursor in various synthetic applications.[3] The presence of both a nucleophilic primary amine and a flexible, hydrophilic methoxypropyl group allows for the creation of specialized polymers with tailored functionalities.[3] This is particularly relevant in the development of "smart" polymers that can respond to environmental stimuli, such as pH, which is a critical attribute for advanced drug delivery systems.[4][5]
This guide provides an in-depth exploration of the application of this compound in the synthesis of pH-responsive poly(β-amino ester)s (PBAEs). These polymers are at the forefront of research in gene therapy and controlled drug release due to their biocompatibility and ability to degrade into non-toxic byproducts.[5][6] We will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and present expected characterization data.
Core Application: Synthesis of pH-Responsive Poly(β-amino ester)s via Michael Addition
The primary application of 3-Methoxypropan-1-amine in specialized polymer synthesis is its use as a monomer in the aza-Michael addition polymerization with a diacrylate comonomer.[4][5] This reaction is a type of conjugate addition where the primary amine adds across the double bond of an acrylate.[7] The resulting poly(β-amino ester)s contain tertiary amines in their backbone, which are protonated at acidic pH. This protonation leads to a change in the polymer's solubility and conformation, enabling the controlled release of an encapsulated payload in acidic environments, such as tumor tissues or endosomes.[4][5]
The general workflow for this synthesis is outlined below:
Caption: Experimental workflow for the synthesis of a pH-responsive poly(β-amino ester).
Detailed Experimental Protocol: Synthesis of a MOPA-based Poly(β-amino ester)
This protocol describes a representative synthesis of a linear poly(β-amino ester) from this compound and 1,4-butanediol diacrylate.
Materials and Equipment:
-
Reagents:
-
This compound (≥98%)
-
1,4-Butanediol diacrylate (≥99%, contains polymerization inhibitor)
-
Triethylamine (TEA, ≥99.5%), distilled
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)
-
Diethyl ether (anhydrous, ≥99.7%)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Schlenk line or nitrogen inlet
-
Syringes and needles
-
Magnetic stirrer with heating plate
-
Centrifuge and centrifuge tubes
-
Vacuum oven
-
Procedure:
-
Preparation of the Free Amine (In-situ):
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (e.g., 1.25 g, 10 mmol) in anhydrous DMSO (e.g., 10 mL).
-
To this solution, add distilled triethylamine (e.g., 1.53 mL, 11 mmol, 1.1 equivalents) dropwise via syringe while stirring.
-
Stir the mixture at room temperature for 30 minutes. The formation of triethylamine hydrochloride salt as a white precipitate may be observed. This step is crucial to deprotonate the amine hydrochloride to the reactive free amine.[8][9]
-
-
Polymerization:
-
In a separate vial, dissolve 1,4-butanediol diacrylate (e.g., 1.98 g, 10 mmol) in anhydrous DMSO (e.g., 5 mL).
-
Add the diacrylate solution to the stirring amine solution at room temperature.
-
Heat the reaction mixture to 50°C and stir for 48 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by the disappearance of the acrylate peaks in ¹H NMR spectroscopy.[10]
-
-
Purification and Isolation:
-
After 48 hours, cool the reaction mixture to room temperature.
-
Slowly add the polymer solution to a large excess of cold diethyl ether (e.g., 200 mL) with vigorous stirring. This will cause the polymer to precipitate.
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the precipitated polymer with fresh diethyl ether (2 x 50 mL) to remove unreacted monomers, DMSO, and triethylamine hydrochloride.[11]
-
Isolate the polymer by centrifugation.
-
Dry the purified polymer in a vacuum oven at room temperature until a constant weight is achieved.
-
Reaction Mechanism:
The core of the synthesis is the aza-Michael addition of the primary amine to the diacrylate. This is a step-growth polymerization that forms the poly(β-amino ester) backbone.[5]
Caption: Aza-Michael addition polymerization mechanism.
Characterization of the Synthesized Polymer
Thorough characterization is essential to confirm the structure and properties of the synthesized polymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is used to confirm the polymer structure. The spectrum should show the disappearance of the vinyl proton signals of the diacrylate monomer (typically around 5.8-6.4 ppm) and the appearance of new signals corresponding to the polymer backbone.[11][12]
Expected ¹H NMR (CDCl₃) signals for the MOPA/1,4-butanediol diacrylate polymer:
-
~4.1 ppm: Protons adjacent to the ester oxygen (-O-CH ₂-)
-
~3.3 ppm: Methoxy protons (-OCH ₃)
-
~2.5-2.8 ppm: Protons of the polymer backbone
-
~1.6-1.8 ppm: Protons of the propyl and butyl chains
Gel Permeation Chromatography (GPC):
GPC is employed to determine the molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymer.[11][12] The molecular weight can be controlled by adjusting the stoichiometry of the monomers.[13]
| Parameter | Expected Value | Significance |
| Number Average Molecular Weight (Mn) | 5,000 - 20,000 g/mol | Influences drug loading capacity and degradation rate.[3] |
| Weight Average Molecular Weight (Mw) | 8,000 - 35,000 g/mol | Affects the overall physical properties of the polymer. |
| Polydispersity Index (PDI) | 1.5 - 3.0 | A measure of the distribution of molecular weights.[11][12] |
pH-Responsiveness:
The pH-responsive behavior can be demonstrated by measuring the polymer's solubility or particle size (if formulated as nanoparticles) at different pH values. The polymer should be soluble at acidic pH (e.g., pH 5.0) and less soluble or insoluble at physiological pH (e.g., pH 7.4). This is due to the protonation of the tertiary amines in the polymer backbone at lower pH.[5]
Safety and Handling Precautions
-
This compound: Handle in a well-ventilated area. It is a corrosive substance that can cause skin and eye irritation.[14]
-
1,4-Butanediol diacrylate: It is a skin and eye irritant. Avoid inhalation and contact with skin.
-
Triethylamine: Flammable liquid with a strong odor. It is corrosive and should be handled in a fume hood.
-
Solvents (DMSO, Diethyl Ether): Handle with appropriate personal protective equipment (gloves, safety glasses). Diethyl ether is extremely flammable.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This compound is a highly effective monomer for the synthesis of specialized polymers, particularly pH-responsive poly(β-amino ester)s. The straightforward Michael addition polymerization allows for the creation of polymers with tunable properties suitable for advanced biomedical applications. The protocol provided herein offers a reliable method for the synthesis and characterization of these promising materials. The inherent biodegradability and pH-sensitivity of MOPA-based PBAEs position them as a superior alternative to non-degradable polymers in drug delivery and other fields.
References
-
Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Pharmacology. Available at: [Link]
-
Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material. Scientific Research Publishing. Available at: [Link]
-
Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. National Center for Biotechnology Information. Available at: [Link]
-
Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. Royal Society of Chemistry. Available at: [Link]
-
Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. PubMed. Available at: [Link]
-
3-Methoxypropylamine. Ataman Kimya. Available at: [Link]
-
Synthesis of poly(beta-amino ester)s optimized for highly effective gene delivery. PubMed. Available at: [Link]
-
What is the best way to convert my amine compound from the salt form into free amine?. ResearchGate. Available at: [Link]
- Amine acid salt compounds and process for the production thereof. Google Patents.
-
Polymer characterisation results. (A) GPC traces of A, B, C-E7 with... ResearchGate. Available at: [Link]
-
Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. National Center for Biotechnology Information. Available at: [Link]
-
ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Agilent. Available at: [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]
-
24.6: Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]
-
Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass Laboratories Inc. Available at: [Link]
-
Separation and purification technologies in polyhydroxyalkanoate (PHA) manufacturing: A review. Environmental Engineering Research. Available at: [Link]
-
Degradable poly(β-amino ester) microparticles for cleansing products and food fortification. PubMed. Available at: [Link]
-
3-Methoxypropylamine | C4H11NO. PubChem. Available at: [Link]
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- 2. 3-Methoxypropylamine | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A New Optimization Strategy of Highly Branched Poly(β-Amino Ester) for Enhanced Gene Delivery: Removal of Small Molecular Weight Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Degradable poly(β-amino ester) microparticles for cleansing products and food fortification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material [scirp.org]
- 11. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
- 12. Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of poly(beta-amino ester)s optimized for highly effective gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. univarsolutions.com [univarsolutions.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Methoxypropan-1-amine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 3-Methoxypropan-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. Drawing from established industrial processes and laboratory-scale methodologies, we will explore the underlying chemical principles to empower you to make informed decisions during your experimental work.
Overview of Synthetic Strategies
The synthesis of this compound is a two-stage process: first, the formation of the free base, 3-Methoxypropan-1-amine (MOPA), followed by its conversion to the hydrochloride salt. The choice of synthetic route for MOPA often depends on the available starting materials, scale, and safety considerations. The three most prevalent industrial and laboratory routes are:
-
Catalytic Hydrogenation of 3-Methoxypropionitrile: A robust and high-yielding method involving the reduction of a nitrile group.[1]
-
Reductive Amination of 3-Methoxypropanal: An efficient one-pot reaction converting an aldehyde directly to an amine.[2][3]
-
Catalytic Amination of 3-Methoxypropan-1-ol: An industrial method valued for the availability of the alcohol feedstock.[4][5]
The final step, salt formation, is a standard acid-base reaction where the purified amine is treated with hydrochloric acid.[4]
Below is a general workflow illustrating the path from precursor to final product.
Caption: General workflow for the synthesis of 3-Methoxypropan-1-amine HCl.
Comparative Overview of MOPA Synthesis Routes
The selection of a synthetic route is a critical decision. The table below summarizes the key parameters for the most common methods.
| Parameter | Catalytic Hydrogenation of 3-Methoxypropionitrile | Reductive Amination of 3-Methoxypropanal | Catalytic Amination of 3-Methoxypropan-1-ol |
| Precursor | 3-Methoxypropionitrile | 3-Methoxypropanal | 3-Methoxypropan-1-ol |
| Key Reagents | H₂, Ammonia (optional inhibitor), Catalyst (e.g., Raney Nickel, Raney Cobalt)[1][6] | Ammonia, Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)[2][3] | Ammonia, H₂, Catalyst (e.g., Cu-Co/Al₂O₃)[4][5] |
| Typical Temp. | 105–150°C[1][6] | Varies (RT to elevated) | 120–220°C[5] |
| Typical Pressure | 3.5–4.0 MPa (Hydrogen)[1] | Varies (Atmospheric to high pressure) | 0.3–1.5 MPa[5] |
| Advantages | High yields (>90%), well-established process.[6] | One-pot reaction, mild conditions possible.[3] | Uses readily available alcohol feedstock.[4] |
| Disadvantages | High pressure/temperature, handling of pyrophoric catalysts. | Aldehyde stability can be an issue; potential for side reactions. | High temperature/pressure continuous process, complex catalyst systems.[5] |
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during synthesis, purification, and salt formation.
FAQ 1: My reaction yield is consistently low. What are the most likely causes?
Low yield is a multifaceted problem. The cause often depends on the chosen synthetic route.
-
For Catalytic Hydrogenation:
-
Cause: Catalyst deactivation is a primary culprit. Raney Nickel and Cobalt are sensitive to impurities ("catalyst poisons") like sulfur or chlorine compounds in the starting material or solvent. They can also be deactivated by improper handling and exposure to air.
-
Solution: Ensure the purity of your 3-methoxypropionitrile and solvent. Handle the catalyst under an inert atmosphere. Consider a fresh batch of catalyst or perform a catalyst activity test.
-
-
For Reductive Amination:
-
Cause: The equilibrium between the aldehyde/ketone and the imine intermediate may not favor imine formation.[3] Additionally, the reducing agent might be decomposing or reacting with the solvent or starting aldehyde.
-
Solution: For reactions involving imine formation, removal of water using a Dean-Stark trap or molecular sieves can drive the equilibrium forward. If using a borohydride reagent, ensure it is fresh and the pH of the reaction is appropriate. For example, sodium cyanoborohydride (NaBH₃CN) is more effective at weakly acidic pH.[7]
-
-
For Catalytic Amination of Alcohol:
-
Cause: This is a complex equilibrium-driven process. Sub-optimal temperature or pressure can lead to poor conversion. The "hydrogen-borrowing" mechanism relies on the catalyst's ability to first dehydrogenate the alcohol to an aldehyde, which then forms an imine with ammonia before being hydrogenated.[4] Any disruption in this sequence affects yield.
-
Solution: Carefully control the reaction parameters as specified in the literature.[5] Ensure the correct molar ratio of ammonia and hydrogen to the alcohol, as a large excess of ammonia is often required to favor primary amine formation.
-
FAQ 2: I'm observing a significant amount of the secondary amine, bis(3-methoxypropyl)amine, as a byproduct. How can I suppress its formation?
This is a classic problem in primary amine synthesis. The desired primary amine product can react with the starting material (or its intermediate) to form a secondary amine.
-
Mechanism of Formation: The newly formed 3-methoxypropan-1-amine acts as a nucleophile and reacts with the imine intermediate (in reductive amination) or the intermediate aldehyde (in alcohol amination) to form a new, larger imine, which is then reduced to the secondary amine.
-
Primary Solution: Use a large excess of the nitrogen source. In all catalytic routes, using a high molar ratio of ammonia to the organic precursor is the most effective strategy.[8] This increases the probability that the intermediate will react with ammonia rather than the product amine.
-
Inhibitors: For nitrile hydrogenation, liquid ammonia is often used not just as a nitrogen source but also as an inhibitor to suppress secondary amine formation.[6]
FAQ 3: My catalytic hydrogenation of 3-methoxypropionitrile is sluggish or has stalled. What should I check?
An incomplete hydrogenation reaction points to issues with the catalyst, reagents, or reaction conditions.
Sources
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- 2. textile-fabric.com [textile-fabric.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. This compound | 18600-41-4 | Benchchem [benchchem.com]
- 5. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
- 6. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of Crude 3-Methoxypropan-1-amine Hydrochloride
Welcome to the technical support guide for the purification of crude 3-Methoxypropan-1-amine hydrochloride (MOPA-HCl). This document is intended for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this versatile building block in high purity. As a key intermediate in medicinal and organic chemistry, the purity of MOPA-HCl is paramount for the success of subsequent synthetic transformations.[1] This guide provides in-depth, field-proven insights and detailed protocols to address common purification challenges.
Understanding the Challenges
This compound, being the salt of a primary amine, presents a unique set of purification challenges. Its high polarity and potential for hydrogen bonding influence its solubility profile.[2] Moreover, the synthetic routes to its precursor, 3-Methoxypropan-1-amine, can introduce specific impurities that require targeted removal strategies. The primary industrial synthesis involves the catalytic amination of 3-methoxypropanol, which can lead to unreacted starting material and the formation of the secondary amine, bis(3-methoxypropyl)amine, as a significant byproduct.[1][3] Another route via the hydrogenation of 3-methoxypropionitrile can also introduce specific impurities.[1] The final conversion to the hydrochloride salt is a standard acid-base reaction.[1]
Due to its nature, MOPA-HCl can be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This necessitates careful handling and storage under anhydrous conditions to maintain its integrity.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude this compound has a yellowish or brownish tint. How can I decolorize it?
A1: Discoloration in crude amine salts often arises from trace impurities or degradation products. A highly effective method for color removal is treatment with activated carbon.[4][5][6][7][8]
-
Mechanism: Activated carbon has a high surface area with a porous structure that adsorbs large, colored impurity molecules.
-
Procedure:
-
Dissolve the crude MOPA-HCl in a suitable hot solvent for recrystallization (e.g., ethanol).
-
Add a small amount of activated carbon (typically 1-2% by weight of the crude product) to the hot solution.
-
Stir the mixture at an elevated temperature for 10-15 minutes.
-
Perform a hot filtration to remove the activated carbon. The filtrate should be colorless.
-
Proceed with the cooling and crystallization of the purified product.
-
Q2: During recrystallization, my product "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[9] This is often due to a high concentration of impurities depressing the melting point of the mixture, or the boiling point of the solvent being higher than the melting point of the solute-impurity mixture.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.
-
Lower the Cooling Temperature Slowly: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before further cooling in an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure MOPA-HCl, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the Solvent System: If the issue persists, consider a different recrystallization solvent or a mixed solvent system.
-
Q3: The yield of my recrystallized this compound is very low. What are the possible reasons?
A3: A low yield from recrystallization can be frustrating. Several factors could be at play:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a substantial amount of material. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution is sufficiently cooled to maximize the precipitation of the product.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
Q4: I suspect my purified product is still contaminated with the secondary amine, bis(3-methoxypropyl)amine. How can I confirm this and remove it?
A4: The presence of the secondary amine is a common issue.
-
Confirmation: Thin-Layer Chromatography (TLC) can be used to check for the presence of the secondary amine. As amines can streak on silica gel, it is often beneficial to add a small amount of a basic modifier like triethylamine or ammonia to the eluent.
-
Removal:
-
Recrystallization: A carefully performed recrystallization from a suitable solvent like ethanol can effectively separate the primary amine hydrochloride from the secondary amine, as their crystal lattice energies and solubilities will differ.
-
Chromatography: If recrystallization is insufficient, column chromatography can be employed. Given the basic nature of amines, using neutral or basic alumina as the stationary phase, or amine-functionalized silica, can provide better separation and prevent streaking compared to standard silica gel.
-
Q5: My purified this compound is highly hygroscopic. How should I handle and store it?
A5: Hygroscopicity is a known challenge with many amine salts.[9][10]
-
Handling: Whenever possible, handle the dry product in an inert atmosphere, such as a glove box or under a stream of dry nitrogen.
-
Drying: Dry the purified crystals under high vacuum to remove any residual solvent and absorbed moisture.
-
Storage: Store the final product in a tightly sealed container, preferably in a desiccator containing a drying agent like phosphorus pentoxide or anhydrous calcium chloride.
Detailed Purification Protocols
Here are step-by-step protocols for the most common and effective purification techniques for this compound.
Protocol 1: Recrystallization from Ethanol
Recrystallization is often the most effective method for purifying MOPA-HCl on a laboratory scale. Ethanol is a suitable solvent for this purpose.
Experimental Workflow for Recrystallization
Caption: Recrystallization workflow for MOPA-HCl.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding ethanol portion-wise until the solid just dissolves.
-
If the solution is colored, remove it from the heat, add a small amount of activated carbon, and then bring it back to a boil for a few minutes.
-
Perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals under high vacuum to obtain pure this compound.
Protocol 2: Purification via Acid-Base Extraction
This technique is useful for separating the amine from non-basic impurities. The free amine is extracted into an organic solvent, leaving water-soluble impurities behind. The amine is then converted back to its hydrochloride salt.
Decision Tree for Acid-Base Extraction
Caption: Acid-base extraction purification scheme.
Procedure:
-
Dissolve the crude this compound in water.
-
Cool the solution in an ice bath and slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 5 M NaOH) until the pH is greater than 11. This will convert the hydrochloride salt to the free amine.
-
Extract the aqueous solution with an organic solvent in which the free amine is soluble but the inorganic salts are not, such as dichloromethane (DCM) or diethyl ether. Repeat the extraction 2-3 times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the free amine.
-
Dissolve the purified free amine in a suitable anhydrous organic solvent (e.g., diethyl ether).
-
Slowly add a solution of hydrogen chloride in ether with stirring. The pure this compound will precipitate.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.[11]
Quantitative Data Summary
The following table summarizes key physical properties and purification parameters for 3-Methoxypropan-1-amine and its hydrochloride salt.
| Property | Value | Source(s) |
| 3-Methoxypropan-1-amine (Free Base) | ||
| Molecular Formula | C₄H₁₁NO | |
| Molecular Weight | 89.14 g/mol | [12] |
| Appearance | Colorless to light yellow liquid | [1][13] |
| Boiling Point | 117-118 °C | [1] |
| Melting Point | -71 °C | [13] |
| Density | 0.874 g/mL at 25 °C | [1] |
| Solubility | Miscible with water, ethanol, ether, toluene, acetone, hexane | [2][13] |
| This compound | ||
| Molecular Formula | C₄H₁₂ClNO | [14] |
| Molecular Weight | 125.60 g/mol | [14] |
| Appearance | White to off-white solid | |
| Recrystallization Solvent | Ethanol |
References
-
3-Methoxypropylamine. (n.d.). Solubility of Things. Retrieved January 22, 2026, from [Link]
-
3-METHOXYPROPYLAMINE. (n.d.). Ataman Kimya A.Ş. Retrieved January 22, 2026, from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved January 22, 2026, from [Link]
-
3-METHOXYPROPYLAMINE. (n.d.). Ataman Kimya. Retrieved January 22, 2026, from [Link]
-
Acid–base extraction. (2023, December 27). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Recrystallization-2.doc.pdf. (n.d.). Retrieved January 22, 2026, from [Link]
-
Manage activated carbon effects on MDEA solution foaming. (2016, August 1). Gas Processing & LNG. Retrieved January 22, 2026, from [Link]
-
How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016, April 18). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Experiment 3: Acid/base Extraction and Separation of Acidic and Neutral. (n.d.). UrbanPro. Retrieved January 22, 2026, from [Link]
-
Activated Carbon for DEA Removal. (n.d.). Retrieved January 22, 2026, from [Link]
-
1-Propanamine, 3-methoxy-. (n.d.). In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]
-
Activated Carbon For Amine MDEA DEA Filtration. (n.d.). Heycarbons. Retrieved January 22, 2026, from [Link]
-
Activated Carbon Beds in Amine Units. (n.d.). Retrieved January 22, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 22, 2026, from [Link]
-
Acid-Base Extraction Tutorial. (2020, March 21). YouTube. Retrieved January 22, 2026, from [Link]
-
3-Methoxypropylamine. (n.d.). Univar Solutions. Retrieved January 22, 2026, from [Link]
-
Activated carbon for amine purification. (n.d.). Retrieved January 22, 2026, from [Link]
-
How do you handle hygroscopic salts? (n.d.). HepatoChem. Retrieved January 22, 2026, from [Link]
-
How to Carry Out a Recrystallization. (2013, February 4). YouTube. Retrieved January 22, 2026, from [Link]
-
3-Methoxypropylamine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
- Preparation of 3-methoxy propanamine. (n.d.). Google Patents.
-
3-Methoxypropylamine. (n.d.). atamankimya.com. Retrieved January 22, 2026, from [Link]
-
Chromatographic methods for the study of amines from biological material. (n.d.). PMC - NIH. Retrieved January 22, 2026, from [Link]
-
Environmental and Safety Assessment of 3-Methoxypropylamine in Industrial Processes. (2025, November 20). Retrieved January 22, 2026, from [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 11). YouTube. Retrieved January 22, 2026, from [Link]
-
Appendix III Chromatographic Separation Techniques. (n.d.). Retrieved January 22, 2026, from [Link]
-
Surface Coating to Prevent Hygroscopic Salt Damage in Power Plants. (n.d.). Polygon Group. Retrieved January 22, 2026, from [Link]
-
Separation of deaminated impurities from the desired oligonucleotides using supercritical fluid chromatography. (2025, January 27). Retrieved January 22, 2026, from [Link]
-
Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
- Preparation of 3-methoxy propanamine. (n.d.). Google Patents.
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Technical Support Center: Catalytic Hydrogenation of 3-Methoxypropionitrile
Welcome to the technical support center for the catalytic hydrogenation of 3-methoxypropionitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of 3-methoxypropylamine. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to enhance the efficiency, selectivity, and reproducibility of your experiments.
Introduction
The catalytic hydrogenation of 3-methoxypropionitrile to 3-methoxypropylamine is a critical transformation in the synthesis of various high-value products, including pharmaceuticals and agrochemicals.[1][2][3] While seemingly straightforward, this reaction is fraught with challenges, primarily concerning selectivity and catalyst performance.[1][4] The formation of secondary and tertiary amine byproducts is a common issue that complicates purification and reduces yield.[5][6] This guide provides a systematic approach to diagnosing and resolving these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of hydrogenating 3-methoxypropionitrile?
The primary goal is the selective reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂), yielding 3-methoxypropylamine. This product is a valuable building block in organic synthesis.[2][7]
Q2: What are the most common catalysts for this reaction?
The most frequently employed catalysts are non-noble, heterogeneous catalysts like Raney Nickel and Raney Cobalt.[8][9][10] Precious metal catalysts, such as Palladium (Pd) or Rhodium (Rh) on a carbon support, are also used, though catalyst choice significantly impacts selectivity.[1][11]
Q3: Why is achieving high selectivity to the primary amine so challenging?
The challenge arises from the reaction mechanism itself. The hydrogenation proceeds through a highly reactive imine intermediate (3-methoxypropylimine). This imine can either be hydrogenated to the desired primary amine or react with a molecule of the primary amine product. This subsequent reaction forms a secondary imine, which is then hydrogenated to an undesired secondary amine byproduct, bis(3-methoxypropyl)amine.[1][5][6][12] Further reactions can even lead to tertiary amines.
Q4: What are the key factors influencing the reaction outcome?
Several factors are critical for controlling selectivity and conversion:
-
Catalyst Choice: Different metals have different affinities for the intermediates. Nickel and Cobalt are often preferred for primary amine synthesis.[1][6]
-
Additives: The presence of a base (e.g., NaOH, KOH) or ammonia is crucial for suppressing the formation of secondary amines.[1][13][14]
-
Solvent: The choice of solvent can influence reaction rates and selectivity. Alcohols like methanol or ethanol are common.[1]
-
Reaction Conditions: Temperature and hydrogen pressure must be carefully optimized to favor the desired reaction pathway.[6]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Problem 1: Low Conversion or Complete Lack of Reaction
Q: I've set up my reaction according to the literature, but I'm seeing very low conversion of my 3-methoxypropionitrile starting material. What's going wrong?
A: Low conversion is typically linked to either catalyst activity or reaction conditions. Let's break down the possible causes.
-
Cause A: Catalyst Inactivity or Poisoning
-
Diagnosis: Raney-type catalysts are often pyrophoric when dry and must be handled with care as a slurry.[15][16] Improper handling can lead to oxidation and deactivation before the reaction even begins. The catalyst may also be poisoned by impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur compounds).
-
Solution:
-
Catalyst Handling: Always handle Raney Nickel or Cobalt under an inert atmosphere (Argon or Nitrogen) or as a water/solvent slurry to prevent contact with air.[15] Ensure the catalyst is thoroughly washed with the reaction solvent before use to remove storage solutions.
-
Reagent Purity: Use high-purity solvents and substrates. If necessary, distill the 3-methoxypropionitrile before use.
-
Catalyst Loading: Insufficient catalyst loading will result in a slow or incomplete reaction. A typical loading for a batch reaction is 5-10% by weight of the substrate.
-
-
-
Cause B: Sub-Optimal Reaction Conditions
-
Diagnosis: Hydrogenation reactions are sensitive to temperature and pressure. Insufficient hydrogen pressure can lead to poor reaction rates, while excessively high temperatures might promote side reactions or catalyst degradation.
-
Solution:
-
Hydrogen Pressure: Ensure your system is leak-free and can maintain the target pressure. For many nitrile hydrogenations, pressures range from 10 to 80 bar.[14][17] Start with a moderate pressure (e.g., 30 bar) and increase if conversion remains low.
-
Temperature: The reaction is often exothermic. Start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress.[14] If the reaction is sluggish, a gradual increase in temperature may be necessary, but be cautious of selectivity issues at higher temperatures.
-
-
Problem 2: Poor Selectivity - Too Many Byproducts
Q: My conversion is high, but my main product is a mixture of primary, secondary, and even tertiary amines. How can I improve selectivity for 3-methoxypropylamine?
A: This is the most common challenge in nitrile hydrogenation. The root cause is the reaction of the imine intermediate with the primary amine product, as illustrated below.
-
Solution A: Use of Additives (Ammonia or Base)
-
Mechanism: The condensation reaction between the imine intermediate and the primary amine is often reversible and can be suppressed. Adding ammonia shifts the equilibrium away from the formation of the secondary imine.[13][14] Similarly, adding a strong base like NaOH or KOH can inhibit the condensation steps.[1] Basic conditions are known to be effective for nickel and cobalt catalysts.[1]
-
Protocol:
-
Ammonia: Saturate the reaction solvent (e.g., methanol) with ammonia gas before adding the catalyst and substrate, or use a solution of ammonia in methanol (e.g., 2M).[17]
-
Base: Add a small amount of an aqueous base like NaOH or LiOH to the reaction mixture. The amount can range from 1-5 mol% relative to the substrate.[1]
-
-
-
Solution B: Catalyst Choice and Solvent Effects
-
Mechanism: Some catalysts are inherently more selective. For instance, while Pd/C can be used, it sometimes leads to mixtures of secondary and tertiary amines.[11] Raney Nickel and Raney Cobalt are generally more selective for primary amines, especially with additives.[1][9] The solvent can also play a role; polar solvents like alcohols often yield higher selectivity for primary amines compared to non-polar solvents like toluene or cyclohexane.[1]
-
Recommendation: If you are using a Pd catalyst and struggling with selectivity, consider switching to Raney Nickel or Raney Cobalt in methanol with a basic additive.
-
Problem 3: Catalyst Deactivation and Poor Reusability
Q: My catalyst works well for the first run, but its activity drops significantly when I try to reuse it. How can I improve its lifecycle?
A: Catalyst deactivation can occur through several mechanisms, including poisoning by strongly adsorbed byproducts, sintering (agglomeration of metal particles at high temperatures), or leaching of the active metal.
-
Solution A: Regeneration and Washing
-
Procedure: After the reaction, separate the catalyst from the product mixture (e.g., by filtration or magnetic decantation for some nickel catalysts).[14][18] Wash the catalyst thoroughly with the reaction solvent to remove any adsorbed products or byproducts. A final wash with a non-coordinating solvent like THF or ethanol before drying (under vacuum/inert gas) can be beneficial. For some catalysts, a reactivation step involving reduction under a hydrogen flow at an elevated temperature can restore activity, though this is more common in gas-phase reactions.[19]
-
-
Solution B: Use a More Robust Catalyst
-
Rationale: Supported catalysts, where the metal nanoparticles are dispersed on a high-surface-area material like alumina (Al₂O₃) or carbon, often exhibit better stability against sintering.[1][14] Carbon-coated catalysts have also shown excellent stability and reusability due to the protective layer preventing agglomeration.[18]
-
Recommendation: Consider exploring commercially available supported nickel or cobalt catalysts (e.g., Ni/Al₂O₃) which may offer improved reusability compared to traditional Raney-type catalysts.[14]
-
Experimental Protocols & Data
Troubleshooting Workflow
Use the following diagram to systematically diagnose issues in your experiment.
Table 1: Comparison of Catalytic Systems for Nitrile Hydrogenation
| Catalyst | Substrate | Additive | Temp (°C) | Pressure (bar) | Selectivity (Primary Amine) | Reference |
| Raney Ni | Isophthalonitrile | NaOH | 80 | 30 | 79% | [1] |
| Ni-Co/Al₂O₃ | Isophthalonitrile | K₂CO₃ | 80 | 60 | High (not quantified) | [1] |
| Ni/Al₂O₃ | Various Nitriles | Ammonia | 60-80 | 2.5 | High (not quantified) | [14] |
| Raney Co | 3-Ethylaminopropionitrile | None | 100 | 80 | 99.6% | [9] |
| Pd/C | Benzonitrile | NaH₂PO₄ | 30 | 6 | 95% | [4] |
| Ni/NiO@C | Phenylacetonitrile | Ammonia | 120 | 10 | 98.25% | [17] |
Protocol 1: General Procedure for Selective Hydrogenation
Disclaimer: This is a representative protocol. All reactions should be performed by trained professionals with appropriate safety precautions. Raney Nickel can be pyrophoric.[15][16]
-
Reactor Setup: To a high-pressure autoclave reactor equipped with a magnetic stir bar, add the solvent (e.g., methanol, 10 mL per 1 g of substrate). If using ammonia, use a 2M solution of ammonia in methanol.
-
Catalyst Addition: Under a stream of argon, carefully add Raney Nickel (approx. 50% slurry in water, ~10% weight of substrate) to the reactor. Safety Note: Do not let the catalyst dry out.[15]
-
System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen (3-5 times) followed by hydrogen (3-5 times) to remove all air.
-
Substrate Addition: Add 3-methoxypropionitrile (1 equivalent) and, if required, a basic additive like 10% aqueous NaOH (0.05 equivalents) via a syringe or injection port.
-
Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 30 bar). Heat the mixture to the target temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by taking aliquots (after cooling and depressurizing the reactor) for analysis by GC or TLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate can then be concentrated and purified as required.
References
-
Mebane, R. C., Jensen, D. R., Rickerd, K. R., & Gross, B. H. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Synthetic Communications, 33(19), 3373-3379. Available from: [Link]
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Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(2), 205-213. Available from: [Link]
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Saito, Y., Ishitani, H., Ueno, M., & Kobayashi, S. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2-Supported Palladium Catalyst under Continuous-Flow Conditions. ChemistryOpen, 6(2), 163-167. Available from: [Link]
-
Jagadeesh, R. V., & Beller, M. (2018). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. Available from: [Link]
-
Yamada, T., Park, K., Furugen, C., Jiang, J., Shimizu, E., Ito, N., & Sajiki, H. (2022). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology, 12(13), 4128-4137. Available from: [Link]
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Kumar, A., Kumar, A., Kumar, N., Kumar, V., & Sharma, A. (2023). Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions. ACS Applied Nano Materials, 6(15), 13987-13997. Available from: [Link]
-
Wang, Y., Chen, J., Zhao, F., Wang, F., & Xu, J. (2019). Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst. New Journal of Chemistry, 43(2), 978-984. Available from: [Link]
-
Zhang, Y., Chen, G., Li, Y., & Yuan, Q. (2019). Continuous Hydrogenation of Nitriles to Primary Amines with High Selectivity in Flow by Using Raney Cobalt. ChemistrySelect, 4(28), 8349-8354. Available from: [Link]
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Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
- Bonal, B., & Schricke, C. (1998). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. Google Patents. (US5777166A).
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Toth, G., & Balazsik, K. (2013). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. ResearchGate. Available from: [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
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The Organic Chemistry Lab. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel [Video]. YouTube. Available from: [Link]
-
Liu, W., & Liu, J. (2025). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Available from: [Link]
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Lévay, K., & Hegedűs, L. (2018). Hydrogenation of dinitriles over Raney®-Ni catalyst [Data set]. ResearchGate. Available from: [Link]
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Hosokawa, S., et al. (2021). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society, 143(3), 1443-1451. Available from: [Link]
-
Liu, W., & Liu, J. (2025). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Reaction Chemistry & Engineering, 10, 1627-1637. Available from: [Link]
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Monguchi, Y., et al. (2013). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry, 78(13), 6588-6597. Available from: [Link]
- BASF AG. (1971). Methoxypropionitrile prepn - from acrylonitrile and methanol using triethanolamine and ethylene oxide reaction prod as catalyst. Google Patents. (DE2121325A1).
- Liu, J., et al. (2008). Preparation of 3-methoxy propanamine. Google Patents. (CN101328129A).
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ACS Green Chemistry Institute. (n.d.). Nitrile Reduction. Wordpress. Retrieved from [Link]
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Adkins, H., & Whitman, G. M. (1942). Notes- The Hydrogenation of Nitriles to Primary Amines. The Journal of Organic Chemistry, 07(6), 556-559. Available from: [Link]
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Yamada, T., et al. (2022). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology, 12, 4128-4137. Available from: [Link]
-
Johnson Matthey PLC. (1999). Hydrogenation of nitriles to produce amines. European Patent Office. (EP 0913388 A1). Available from: [Link]
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LookChem. (n.d.). Cas 110-67-8,3-Methoxypropionitrile. Retrieved from [Link]
-
Clark, J. (n.d.). Reducing Nitriles to Primary Amines. Chemguide. Retrieved from [Link]
- The Dow Chemical Company. (1981). Hydrogenation of aromatic nitriles to primary amines. Google Patents. (CA1126760A).
-
Hossain, M. L., & Biscoe, M. R. (2020). Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine. Advanced Synthesis & Catalysis, 362(1), 166-176. Available from: [Link]
-
Lévay, K., & Hegedűs, L. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega, 5(10), 5487-5497. Available from: [Link]
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Fernandez, A., et al. (2020). Efficient hydrolytic hydrogen evolution from sodium borohydride catalyzed by polymer immobilized ionic liquid stabilized. CentAUR. Available from: [Link]
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Lévay, K., & Hegedűs, L. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. Semantic Scholar. Available from: [Link]
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Rosenberg, E., et al. (1998). Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters: Consecutive Transformations of Benzonitrile on the Face of a Ru3 Plane. ResearchGate. Available from: [Link]
-
Riera, A., et al. (2021). Countercation- and solvent-controlled selective borohydride hydrogenation of alkenes in diaryl enones. Organic Chemistry Frontiers, 8(1), 114-121. Available from: [Link]
-
Zhang, Q., et al. (2023). Selective Hydrogenation of Adiponitrile to 6-Aminocapronitrile over Ni/α-Al2O3 Catalysts Doped with K2O and La2O3. Molecules, 28(11), 4381. Available from: [Link]
-
Shafir, A., & Figueras, F. (2022). The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. Molecules, 27(19), 6610. Available from: [Link]
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Johnson Matthey. (n.d.). Hydrogenation Catalysts. Retrieved from [Link]
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Zhang, Y., et al. (2022). Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins. Catalysts, 12(10), 1184. Available from: [Link]
-
Parent, J. S., et al. (2004). Hydrogenation of acrylonitrile–butadiene copolymer latex using water-soluble rhodium catalysts. ResearchGate. Available from: [Link]
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improving the yield of primary amine in 3-Methoxypropan-1-amine hydrochloride synthesis
<A_I>
Welcome to the technical support center for the synthesis of 3-Methoxypropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize the yield of the primary amine and address common challenges encountered during this synthesis.
I. Introduction to the Synthesis
The synthesis of 3-Methoxypropan-1-amine is most commonly achieved through the reductive amination of 3-methoxypropionaldehyde.[1] This method involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine.[2] Subsequent treatment with hydrochloric acid affords the hydrochloride salt.[3] While seemingly straightforward, achieving a high yield of the primary amine requires careful control of reaction conditions to minimize the formation of secondary and tertiary amine byproducts.[4]
This guide will delve into the critical parameters of this synthesis, offering practical solutions to common problems and enhancing your understanding of the underlying chemical principles.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-Methoxypropan-1-amine?
The primary industrial and laboratory methods include:
-
Reductive Amination of 3-Methoxypropionaldehyde: This is a widely used method involving the reaction of 3-methoxypropionaldehyde with ammonia in the presence of a reducing agent.[1]
-
Catalytic Amination of 3-Methoxypropanol: This industrial process involves passing vaporized 3-methoxypropanol, ammonia, and hydrogen over a heterogeneous catalyst at elevated temperatures and pressures.[3][5]
-
Hydrogenation of 3-Methoxypropionitrile: This alternative route starts with the nitrile precursor and reduces it to the primary amine, typically using a nickel-based catalyst under hydrogen pressure.[3]
Q2: Why is the formation of secondary and tertiary amines a significant issue?
The newly formed primary amine is nucleophilic and can react with the starting aldehyde to form a new imine, which is then reduced to a secondary amine. This process can repeat to form a tertiary amine. This over-alkylation is a common side reaction in reductive aminations.[6][7]
Q3: What is the purpose of converting the amine to its hydrochloride salt?
Converting 3-Methoxypropan-1-amine to its hydrochloride salt serves several purposes. It often improves the compound's stability and handling characteristics, as the salt is typically a crystalline solid that is less volatile and easier to purify than the freebase amine.[3]
Q4: Which reducing agents are suitable for this reaction?
Several reducing agents can be employed, with the choice depending on the specific reaction conditions and desired selectivity. Common choices include:
-
Sodium borohydride (NaBH₄)[8]
-
Sodium cyanoborohydride (NaBH₃CN)[9]
-
Catalytic hydrogenation (e.g., H₂/Raney Nickel, H₂/Pd)[1][11]
III. Troubleshooting Guide: Maximizing Primary Amine Yield
This section addresses specific experimental issues and provides actionable solutions to improve the yield and purity of 3-Methoxypropan-1-amine.
Problem 1: Low Overall Yield of 3-Methoxypropan-1-amine
A low yield can be attributed to several factors, from incomplete reaction to product loss during workup.
Possible Causes & Solutions:
-
Inefficient Imine Formation: The initial condensation of 3-methoxypropionaldehyde and ammonia to form the imine is a critical, equilibrium-driven step.
-
pH Optimization: The reaction is favored under weakly acidic conditions. If the pH is too low, the ammonia will be protonated, reducing its nucleophilicity. If too high, the aldehyde is not sufficiently activated.[12]
-
Ammonia Concentration: Using a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in an alcohol) can drive the equilibrium towards imine formation.[6]
-
-
Premature Reduction of the Aldehyde: Some reducing agents can reduce the starting aldehyde to 3-methoxypropanol, competing with the desired imine reduction.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are generally more selective for reducing the iminium ion over the carbonyl group compared to the more reactive sodium borohydride (NaBH₄).[6][9]
-
Stepwise Addition: If using NaBH₄, it is often beneficial to allow sufficient time for the imine to form before adding the reducing agent.[8][9]
-
-
Incomplete Reaction:
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. For less reactive substrates, a moderate increase in temperature may be beneficial, but be cautious of potential side reactions.[12]
-
Problem 2: Significant Formation of Secondary and Tertiary Amine Impurities
This is one of the most common challenges in this synthesis, directly impacting the yield of the desired primary amine.
Core Strategy: Favoring the Primary Amine Pathway
The key to minimizing over-alkylation is to manipulate the reaction conditions to favor the reaction of the aldehyde with ammonia over its reaction with the newly formed primary amine.
Experimental Protocols & Causality:
-
Protocol 1: High Molar Ratio of Ammonia Source
-
Methodology: Employ a significant molar excess of the ammonia source relative to the 3-methoxypropionaldehyde. Ratios of 5 to 10 equivalents of ammonia are common.[6]
-
Causality: A high concentration of ammonia statistically increases the likelihood of an aldehyde molecule reacting with ammonia rather than the primary amine product, which is present in a much lower concentration, especially in the early stages of the reaction.
-
-
Protocol 2: Controlled Addition of the Aldehyde
-
Methodology: Instead of adding all the 3-methoxypropionaldehyde at the beginning, add it slowly over several hours to a solution containing the ammonia source and the reducing agent.
-
Causality: This technique maintains a low instantaneous concentration of the aldehyde. Any primary amine that is formed is less likely to encounter and react with an aldehyde molecule before the aldehyde is consumed by the abundant ammonia.
-
Visualizing the Reaction Pathways
Caption: Reaction pathways in reductive amination.
Problem 3: Difficulties in Product Isolation and Purification
The final step involves isolating the this compound salt in a pure form.
Troubleshooting Steps:
-
Workup Procedure:
-
After the reaction is complete, it's common to quench any remaining reducing agent carefully (e.g., with acetone or dilute acid).
-
An aqueous workup is typically performed to remove inorganic salts. The pH of the aqueous phase should be adjusted to be basic (pH > 11) to ensure the amine is in its freebase form, allowing for extraction into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
-
Formation and Isolation of the Hydrochloride Salt:
-
After drying and concentrating the organic extracts containing the freebase amine, the hydrochloride salt can be precipitated.
-
Dissolve the crude amine in a suitable solvent (e.g., isopropanol, diethyl ether).
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol, HCl in diethyl ether) or bubble HCl gas through the solution until precipitation is complete.
-
The precipitated salt can then be collected by filtration, washed with a cold solvent, and dried.
-
-
Recrystallization: If the purity of the hydrochloride salt is insufficient, recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be performed to remove residual impurities.
IV. Comparative Data Summary
The choice of catalyst and reaction conditions can significantly impact the outcome of the synthesis. While specific data for 3-methoxypropan-1-amine is proprietary in many patents, the following table provides a general comparison of common catalytic systems used in reductive amination.
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| H₂/Raney Nickel | Moderate to high pressure and temperature[13][14] | Cost-effective, effective for various functional groups[11] | Pyrophoric, can be difficult to handle, may require high pressure[11][15] |
| H₂/Palladium (Pd/C) | Low to moderate pressure, room to moderate temperature[1] | High activity, good functional group tolerance, mild conditions[1] | Higher cost than nickel, can be sensitive to poisoning |
| NaBH(OAc)₃ | Room temperature, atmospheric pressure, often in DCE or THF[7][10] | Excellent selectivity for imines over carbonyls, mild conditions, no toxic byproducts[6] | Stoichiometric reagent, can be moisture-sensitive[8] |
| NaBH₃CN | Mildly acidic (pH 6-7), often in methanol[8][9] | Selective for imines, water-tolerant[8] | Highly toxic, generates cyanide waste[6] |
V. Experimental Workflow Example
This section provides a generalized, illustrative workflow for the synthesis of this compound via reductive amination.
Caption: General workflow for 3-Methoxypropan-1-amine HCl synthesis.
VI. References
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Myers, A. C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2010). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Journal of the Chinese Chemical Society, 57(3A), 409-414. Available at: [Link]
-
Raney nickel. Wikipedia. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Reductive Amination Review. Erowid. Available at: [Link]
-
Zhang, Y., et al. (2022). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Catalysts, 12(10), 1145. Available at: [Link]
-
Reductive Amination. Chemistry Steps. Available at: [Link]
-
Hossain, M. M., et al. (2014). Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. Modern Research in Catalysis, 3(3), 81-90. Available at: [Link]
-
US Patent 3,187,047A. (1965). Reductive amination of ketones. Google Patents. Available at:
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. Available at: [Link]
-
Jagtap, S., et al. (2020). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. ChemSusChem, 13(10), 2611-2617. Available at: [Link]
-
CN Patent 101328129B. (2011). Preparation of 3-methoxy propanamine. Google Patents. Available at:
-
CN Patent 101328129A. (2008). Preparation of 3-methoxy propanamine. Google Patents. Available at:
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. Available at: [Link]
-
Ducrot, A., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis, 1, 740112. Available at: [Link]
-
New Catalysts for Reductive Amination. Kanto Chemical Co., Inc. Available at: [Link]
-
Ducrot, A., et al. (2021). Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. White Rose Research Online. Available at: [Link]
-
This compound. Lead Sciences. Available at: [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. The Organic Chemistry Tutor. (2016, December 29). YouTube. Available at: [Link]
-
Reductive Amination. Chemistry LibreTexts. Available at: [Link]
-
3-METHOXYPROPYLAMINE. Ataman Kimya. Available at: [Link]
-
Kareem, A. (2021). Amines: Synthesis and Reactions. Al-Mustansiriyah University. Available at: [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | 18600-41-4 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN101328129B - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Raney nickel - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Reductive Amination Review [erowid.org]
- 14. US3187047A - Reductive amination of ketones - Google Patents [patents.google.com]
- 15. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Reductive Amination Reactions Involving 3-Methoxypropan-1-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for reductive amination reactions, with a specific focus on challenges encountered when using 3-Methoxypropan-1-amine. Our goal is to equip you with the scientific understanding and practical solutions to overcome common hurdles and achieve successful, high-yield conversions.
Introduction to Reductive Amination with 3-Methoxypropan-1-amine
Reductive amination is a robust and widely used transformation for the synthesis of secondary and tertiary amines from carbonyl compounds.[1][2] The reaction proceeds through the formation of an imine or iminium ion intermediate, which is subsequently reduced to the final amine product.[1][3] 3-Methoxypropan-1-amine is a valuable primary amine building block, offering the introduction of a flexible and polar methoxypropyl group. While generally a straightforward substrate, its unique properties can sometimes lead to incomplete reactions or challenging purifications. This guide will address these specific issues in a practical, question-and-answer format.
Troubleshooting Guide: Incomplete Reactions
This section addresses specific problems you might be observing in your experiments.
Question 1: My reaction has stalled, and I see both starting materials (aldehyde/ketone and 3-Methoxypropan-1-amine) and some imine intermediate by TLC/LC-MS. What is the likely cause?
This is a classic symptom of an incomplete reductive amination, and the root cause often lies in the delicate equilibrium of imine formation and the subsequent reduction.
Possible Causes and Solutions:
-
Inefficient Imine Formation: The initial condensation of 3-Methoxypropan-1-amine with the carbonyl compound is a reversible reaction that produces water.[1] If water is not effectively removed or the reaction conditions do not favor imine formation, the equilibrium will lie towards the starting materials.
-
Solution:
-
Add a Dehydrating Agent: Incorporate molecular sieves (3Å or 4Å) into your reaction mixture to sequester the water produced during imine formation, thus driving the equilibrium forward.[4]
-
Optimize pH: Imine formation is often catalyzed by mild acid.[3] A catalytic amount of acetic acid can be beneficial. However, excessive acid will protonate the amine, rendering it non-nucleophilic. The optimal pH for imine formation is typically between 4 and 5.[3]
-
-
-
Suboptimal Reducing Agent Activity: The choice and handling of your reducing agent are critical.
-
Solution:
-
Switch to a Milder, More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an excellent choice for one-pot reductive aminations as it is less likely to reduce the starting aldehyde or ketone compared to stronger reagents like sodium borohydride (NaBH₄).[5][6][7] This allows for the in situ formation and reduction of the imine.
-
Staged Addition for NaBH₄: If you are using NaBH₄, it is best to first allow for the formation of the imine before adding the reducing agent. This can be done by pre-stirring the aldehyde/ketone and 3-Methoxypropan-1-amine (with a dehydrating agent) for a period before introducing the NaBH₄.[8]
-
Check Reagent Quality: Ensure your reducing agent is fresh and has been stored under appropriate anhydrous conditions.
-
-
Experimental Workflow for Optimizing Imine Formation and Reduction:
Caption: Troubleshooting workflow for stalled reductive amination.
Question 2: The reaction is very slow, especially with a sterically hindered ketone. How can I increase the reaction rate?
Steric hindrance can significantly slow down both the initial nucleophilic attack of the amine on the carbonyl and the subsequent hydride delivery to the imine intermediate.[9][10][11]
Possible Causes and Solutions:
-
Steric Hindrance Impeding Imine Formation: A bulky ketone can make it difficult for the amine to approach the carbonyl carbon.
-
Solution:
-
Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction carefully to avoid side reactions.
-
Use a Lewis Acid Catalyst: A catalytic amount of a Lewis acid, such as Ti(OiPr)₄ or ZnCl₂, can activate the ketone towards nucleophilic attack by coordinating to the carbonyl oxygen.[3][6]
-
-
-
Slow Reduction of a Hindered Imine: The bulky groups surrounding the C=N bond can obstruct the approach of the hydride reagent.
-
Solution:
-
Employ a Less Bulky Reducing Agent: While NaBH(OAc)₃ is generally effective, in cases of extreme steric hindrance, a smaller hydride source might be beneficial, although this may require a two-step procedure to avoid reducing the starting ketone.
-
Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or with gentle heating.
-
-
Protocol for Lewis Acid Catalysis with a Hindered Ketone:
-
To a solution of the hindered ketone (1.0 eq) and 3-Methoxypropan-1-amine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add Ti(OiPr)₄ (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Work up the reaction by quenching with water and filtering the resulting titanium dioxide. Extract the aqueous layer with an organic solvent.
Question 3: My product is contaminated with a significant amount of the alcohol derived from the reduction of my starting aldehyde/ketone. Why is this happening?
This side reaction is a clear indication that your reducing agent is not sufficiently selective for the imine/iminium ion over the carbonyl starting material.
Possible Causes and Solutions:
-
Reducing Agent is Too Reactive: Sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones, especially under neutral or slightly acidic conditions.[3]
-
Solution:
-
Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the most common and effective solution. NaBH(OAc)₃ is a milder reducing agent that demonstrates excellent selectivity for the reduction of imines and iminium ions in the presence of aldehydes and ketones.[1][5][7]
-
Use Sodium Cyanoborohydride (NaBH₃CN) with pH control: NaBH₃CN is also selective for iminium ions at a controlled pH (typically 6-7).[5] However, be mindful of its high toxicity and the potential for cyanide in your product and waste stream.
-
-
-
Incorrect Reaction Sequence: If using a less selective reducing agent, the order of addition is crucial.
-
Solution: Ensure that the imine has had sufficient time to form before introducing the reducing agent. Pre-stirring the carbonyl compound and 3-Methoxypropan-1-amine for at least 30-60 minutes is recommended.
-
Reducing Agent Selectivity:
| Reducing Agent | Selectivity for Imine/Iminium Ion | Common Solvents | Key Considerations |
| NaBH(OAc)₃ (STAB) | High | DCE, DCM, THF[6] | Preferred for one-pot reactions; moisture sensitive. |
| NaBH₃CN | High (at pH 6-7) | Methanol[6] | Toxic; potential for cyanide byproducts.[5] |
| NaBH₄ | Low | Methanol, Ethanol | Should be added after imine formation is complete.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a reductive amination with 3-Methoxypropan-1-amine?
The optimal pH is a balance. Imine formation is acid-catalyzed, but too much acid will protonate the amine, rendering it non-nucleophilic. A pKa of ~9.4-9.8 for the conjugate acid of similar amines suggests that 3-Methoxypropan-1-amine is a moderately strong base. Therefore, a slightly acidic medium (pH 5-7) is generally ideal. You can achieve this by adding a catalytic amount of acetic acid.
Q2: I am having trouble with the aqueous work-up; my product seems to be staying in the aqueous layer. What can I do?
3-Methoxypropan-1-amine and its derivatives can have significant water solubility due to the presence of the ether and amine functionalities.
-
Solution:
-
Salt out the product: Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product.
-
Use a more polar extraction solvent: If you are using a non-polar solvent like hexane or ethyl acetate, try switching to or co-extracting with a more polar solvent like dichloromethane (DCM).
-
Adjust the pH: Ensure the aqueous layer is basic (pH > 10) during extraction to deprotonate the amine and increase its partition into the organic layer.
-
Q3: Can I perform a double reductive amination with 3-Methoxypropan-1-amine to form a tertiary amine?
Yes, it is possible to perform two successive reductive aminations on 3-Methoxypropan-1-amine to yield a tertiary amine.[3] This can be done in a stepwise manner or, in some cases, in a one-pot reaction if the second carbonyl compound is added after the formation of the secondary amine. Be aware that this can lead to a mixture of products if not carefully controlled.
Q4: Are there any potential side reactions involving the methoxy group of 3-Methoxypropan-1-amine?
Under standard reductive amination conditions (mildly acidic, ambient to slightly elevated temperatures), the methoxy group is generally stable. However, under harsh acidic conditions, particularly with strong acids and high temperatures, there is a theoretical risk of ether cleavage. It is always advisable to use the mildest conditions necessary to achieve the desired transformation.
Visualizing the Reductive Amination Pathway:
Caption: General scheme for reductive amination.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- BenchChem. (2025).
- Myers, A. G. (n.d.).
- ResearchGate. (2022). A)
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Reddit. (2025).
- Grogan, G., & Turner, N. J. (2016). Reductive aminations by imine reductases: from milligrams to tons.
- Wang, C., et al. (2017). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 22(10), 1643.
- Yagafarov, N. Z., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones.
- Tokyo Chemical Industry Co., Ltd. (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.
- ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?
- Organic Chemistry Portal. (n.d.).
- Abdel-Magid, A. F., & Maryanoff, C. A. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–973.
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.).
- Blaser, H.-U., & Pugin, B. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11549–11672.
- ChemicalBook. (n.d.). 3-Methoxypropylamine synthesis.
- Bar, G., & Afonso, C. A. M. (2010). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. European Journal of Organic Chemistry, 2010(16), 2949–2952.
- Parker, H. J., et al. (2022). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis.
- ResearchGate. (2016). Lewis Acid-Catalyzed Reductive Amination of Aldehydes and Ketones with N,N-Dimethylformamide as Dimethylamino Source, Reductant and Solvent.
- Blaser, H.-U., et al. (2003). Synthesis of amines with catalytic amounts of mild lewis acids.
- Wei, D., et al. (2018). Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. Catalysis Science & Technology, 8(21), 5484–5489.
- YouTube. (2023).
- Univar Solutions. (n.d.). 3-Methoxypropylamine.
- ResearchGate. (2019). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d.
- Li, H., et al. (2017). Reductive amination of ketones/aldehydes with amines using BH₃N(C₂H₅)₃ as a reductant.
- Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry.
- DiRocco, D. A., et al. (2021). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines.
- The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. (2023).
- Reddit. (2025).
- Google Patents. (2008).
- Google Patents. (2012).
- Orlandi, M., et al. (2018). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 6, 564.
- Google Patents. (2007).
- PubChem. (n.d.). 3-methoxy-N,N-dimethylpropan-1-amine.
- Jamison, C. R., et al. (2018). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve Selectivity Towards Primary Amine Formation
Welcome to the Technical Support Center for Primary Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selectively forming primary amines. Here, we move beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions, grounded in mechanistic principles and field-proven insights. Our goal is to empower you to diagnose and resolve common challenges encountered during your experiments, ensuring the integrity and success of your synthetic routes.
Section 1: Troubleshooting Guide for Reductive Amination
Reductive amination is a cornerstone for amine synthesis, but achieving high selectivity for primary amines can be challenging due to the formation of secondary and tertiary amine byproducts.[1][2] This section addresses common issues and provides actionable solutions.
Issue: Low Yield of Primary Amine and Formation of Secondary/Tertiary Amines
Question: My reductive amination of a ketone with ammonia is giving me a mixture of primary, secondary, and tertiary amines, with the primary amine being a minor product. How can I improve the selectivity?
Answer: This is a classic selectivity problem in reductive amination. The primary amine product is often more nucleophilic than ammonia, leading to subsequent reactions with the starting carbonyl compound to form secondary and tertiary amines.[3] To favor the formation of the primary amine, several strategies can be employed, focusing on reaction kinetics and steric hindrance.
Causality and Strategic Solutions:
The core of the issue lies in the relative rates of reaction. The newly formed primary amine can compete with ammonia for the carbonyl substrate. To mitigate this, you need to create conditions that either favor the initial reaction with ammonia or disfavor the subsequent reactions of the primary amine.
Troubleshooting Protocol:
-
Control Stoichiometry and Addition Rate:
-
High Excess of Ammonia: Use a large excess of ammonia (or an ammonia source like ammonium acetate) to outcompete the primary amine product for the carbonyl starting material. This is a straightforward application of Le Chatelier's principle.
-
Slow Addition of the Carbonyl Compound: Adding the aldehyde or ketone slowly to the reaction mixture containing the catalyst and a high concentration of ammonia ensures that the carbonyl compound is more likely to encounter an ammonia molecule before it can react with the primary amine product.
-
-
Catalyst Selection:
-
Sterically Hindered Catalysts: Employing bulky catalysts can introduce steric hindrance that disfavors the reaction of the larger primary amine with the carbonyl compound over the smaller ammonia molecule.
-
Earth-Abundant Metal Catalysts: Recent advancements have shown that catalysts based on earth-abundant metals like iron and nickel can offer high selectivity for primary amine synthesis.[4][5][6] For example, a reusable iron-based catalyst system has been shown to be effective in the reductive amination of ketones and aldehydes to primary amines using aqueous ammonia.[4][5][6] Similarly, a Ni-triphos complex has demonstrated excellent activity for this transformation.[7][8]
-
-
Reaction Conditions:
-
pH Control: Maintaining an optimal pH is crucial. The reaction is typically favored under mildly acidic conditions (pH 6-7) which facilitate imine formation without significantly protonating the amine nucleophile.[9] For Borch reductive amination using sodium cyanoborohydride, a pH range of 6-7 is ideal for the reduction of the iminium cation.[9][10]
-
Solvent Choice: The choice of solvent can influence the solubility of ammonia and the stability of the imine intermediate. Protic solvents like methanol are often used.
-
Issue: Reduction of the Carbonyl Starting Material
Question: I am observing significant reduction of my aldehyde/ketone to the corresponding alcohol, which is competing with the desired amination reaction. How can I prevent this?
Answer: This side reaction occurs when the reducing agent is too reactive and reduces the carbonyl group directly, rather than selectively reducing the imine intermediate.[1] The key is to choose a reducing agent with the right level of reactivity.
Causality and Strategic Solutions:
The chemoselectivity of the reducing agent is paramount. A desirable reducing agent should be mild enough to not readily reduce the carbonyl group but potent enough to efficiently reduce the imine intermediate.
Troubleshooting Protocol:
-
Select a Milder Reducing Agent:
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice for reductive amination (the Borch reaction) precisely because of its selectivity.[2][10] It is less reactive than sodium borohydride (NaBH₄) and is particularly effective at reducing protonated imines (iminium ions) under mildly acidic conditions, where the reduction of the carbonyl group is slow.[2][9]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another excellent, less toxic alternative to NaBH₃CN.[10] It is particularly effective for the reductive amination of aldehydes and ketones.
-
2-picoline-borane: This reagent can be used in water and is another effective alternative.[9][10]
-
-
pH Optimization:
Comparative Data on Reducing Agents:
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive, readily available | Often unselective, can reduce carbonyls[2] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, mildly acidic (pH 6-7) | Highly selective for imines[9][10] | Toxic (cyanide) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Dichloroethane | Less toxic, highly selective[10] | More expensive |
| Catalytic Hydrogenation (H₂, Pd/C, PtO₂) | Various solvents, pressure | "Green" reagent (H₂) | Can reduce other functional groups |
Visualizing the Reductive Amination Pathway
Caption: Reductive amination pathway to a primary amine.
Section 2: FAQs on Selective Primary Amine Synthesis
This section provides concise answers to frequently asked questions regarding various methods for primary amine synthesis.
Q1: What are the main advantages and disadvantages of the Gabriel synthesis for preparing primary amines?
A1: The Gabriel synthesis is a robust method for producing primary amines from primary alkyl halides.[11][12]
-
Advantages:
-
High Selectivity: It avoids the over-alkylation that plagues direct alkylation of ammonia, leading to clean formation of primary amines.[3][12] The use of phthalimide as a protected form of ammonia prevents the product primary amine from reacting further.[3]
-
Good Yields: The reaction generally proceeds in good yields for primary alkyl halides.
-
-
Disadvantages:
-
Limited Substrate Scope: It is generally not suitable for secondary alkyl halides due to competing elimination reactions.[12]
-
Harsh Deprotection Conditions: The final step to liberate the amine often requires harsh conditions, such as acidic hydrolysis or treatment with hydrazine, which may not be compatible with sensitive functional groups in the substrate.[12]
-
Q2: How does the Hofmann rearrangement ensure the formation of a primary amine with one less carbon atom?
A2: The Hofmann rearrangement transforms a primary amide into a primary amine with the loss of the carbonyl carbon.[13][14]
-
Mechanism Overview: The reaction proceeds through the formation of an N-bromoamide intermediate, which then undergoes rearrangement to an isocyanate.[13][15] This isocyanate is then hydrolyzed to a carbamic acid, which spontaneously decarboxylates (loses CO₂) to yield the primary amine.[13][14]
-
Key to Selectivity: The intramolecular nature of the rearrangement and the subsequent hydrolysis and decarboxylation sequence inherently lead to the formation of a primary amine with one less carbon atom. There are no intermediates that can readily lead to secondary or tertiary amines. The reaction offers complete retention of configuration at the migrating carbon.[15]
Visualizing the Hofmann Rearrangement
Caption: Key stages of the Hofmann rearrangement.
Q3: When should I consider using protecting groups for selective amine synthesis?
A3: Protecting groups are essential when you have a molecule with multiple reactive sites, and you want to perform a reaction at a specific location without affecting an existing amine functionality.[16][17]
-
Scenario: Imagine you have a molecule with both a primary amine and a hydroxyl group, and you want to selectively oxidize the hydroxyl group. The primary amine is also susceptible to oxidation, so you would first "protect" the amine, perform the oxidation, and then "deprotect" the amine to restore its original functionality.
-
Common Amine Protecting Groups:
-
Boc (tert-butoxycarbonyl): Installed using Boc-anhydride and removed with acid (e.g., trifluoroacetic acid).[18][19]
-
Cbz (carboxybenzyl): Installed using benzyl chloroformate and removed by catalytic hydrogenation.[18]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acid but removed with a base like piperidine.[18][19]
-
The choice of protecting group depends on the stability of your molecule to the deprotection conditions.[18]
Q4: What are some modern, "greener" approaches to primary amine synthesis?
A4: The field is continuously evolving towards more sustainable methods.
-
Catalytic Hydrogenation in Reductive Amination: Using molecular hydrogen (H₂) as the reductant is highly atom-economical and produces only water as a byproduct.[1] Catalysts based on non-precious metals like nickel and cobalt are being developed for this purpose.[1][7]
-
Direct Amination of Alcohols: This "hydrogen-borrowing" or "hydrogen-transfer" methodology uses alcohols as starting materials, which are often derived from biomass.[20] The alcohol is temporarily oxidized to an aldehyde or ketone in situ, which then undergoes reductive amination.
-
Transition Metal-Catalyzed C-H Amination: This is an emerging field that aims to directly convert C-H bonds into C-N bonds, offering a highly efficient route to amines.[21][22][23]
Q5: How can I quantitatively analyze the ratio of primary, secondary, and tertiary amines in my reaction mixture?
A5: Accurate quantification is crucial for optimizing your reaction. Several analytical techniques can be employed:
-
Gas Chromatography (GC) and Liquid Chromatography (LC): These are powerful separation techniques. For GC analysis, derivatization of the amines may be necessary to improve their volatility and chromatographic behavior. LC, particularly with mass spectrometry detection (LC-MS), is a very common and powerful method for amine analysis.[24]
-
Ion Chromatography: This technique is well-suited for the analysis of amines, especially in aqueous samples. It can separate and quantify different amines based on their ionic properties.[25][26][27]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the different amine products, provided there are distinct, non-overlapping signals for each species. Integration of these signals allows for the determination of their relative ratios.
References
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Reductive amination - Wikipedia. Available at: [Link]
-
Park, Y., Kim, Y., & Chang, S. (2017). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews, 117(13), 9247-9301. Available at: [Link]
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Majhi, B., & Deka, D. J. (2020). Advances in transition metal-catalyzed C–H amination strategies using anthranils. Organic & Biomolecular Chemistry, 18(33), 6439-6457. Available at: [Link]
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JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. Available at: [Link]
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Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
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Reddy, G. S., & Kumar, G. D. K. (2006). Highly Chemoselective Reductive Amination of Carbonyl Compounds Promoted by InCl3/Et3SiH/MeOH System. The Journal of Organic Chemistry, 71(14), 5354-5356. Available at: [Link]
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NROChemistry. Hofmann Rearrangement: Mechanism & Examples. Available at: [Link]
-
Bäumler, C., Bauer, C., & Kempe, R. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(12), 3110-3114. Available at: [Link]
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Hofmann rearrangement - Wikipedia. Available at: [Link]
-
PubMed. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Available at: [Link]
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Barluenga, J., & Aznar, F. (2009). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. Chemistry – A European Journal, 15(7), 1604-1617. Available at: [Link]
-
Chem-Station. (2014). Borch Reductive Amination. Available at: [Link]
-
ResearchGate. Borch reductive amination. Available at: [Link]
-
PubMed. (2017). Transition Metal-Catalyzed C-H Amination: Scope, Mechanism, and Applications. Available at: [Link]
-
Green, N. J., & Miller, J. M. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews, 120(5), 2694-2747. Available at: [Link]
-
ResearchGate. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Available at: [Link]
-
Zhang, Z., & Xiao, J. (2021). Recent advances on transition-metal-catalysed asymmetric reductive amination. Organic Chemistry Frontiers, 8(16), 4534-4560. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Kumar, A., & Sharma, S. (2015). Chemoselective Reductive Amination of Carbonyl Compounds for the Synthesis of Tertiary Amines Using SnCl2·2H2O/PMHS/MeOH. The Journal of Organic Chemistry, 80(11), 5849-5856. Available at: [Link]
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Organic Chemistry Portal. Protective Groups. Available at: [Link]
-
Chemistry Steps. Hofmann Rearrangement. Available at: [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Available at: [Link]
-
ResearchGate. Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. Available at: [Link]
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YouTube. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine | Summary and Q&A. Available at: [Link]
-
ResearchGate. Industrial processes for manufacturing amines. Available at: [Link]
-
Senthamarai, T., Murugesan, K., & Beller, M. (2020). General and selective synthesis of primary amines using Ni-based homogeneous catalysts. Chemical Science, 11(15), 3842-3849. Available at: [Link]
-
MDPI. (2020). A Quantitative Method to Measure and Speciate Amines in Ambient Aerosol Samples. Available at: [Link]
-
ResearchGate. Selective Synthesis of Primary Amines Directly from Alcohols and Ammonia. Available at: [Link]
-
AIR Unimi. Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of primary amines. Available at: [Link]
-
Ashenhurst, J. (2025). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Available at: [Link]
-
YouTube. (2016). Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. Available at: [Link]
-
UT Southwestern. Protecting Groups in Organic Synthesis. Available at: [Link]
-
ResearchGate. Quantitative determination of amines used in post-combustion CO2 capture process by ion chromatography. Available at: [Link]
-
Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Available at: [Link]
-
Gabriel synthesis - Wikipedia. Available at: [Link]
- Google Patents. Method of analysis of amine by mass spectrometry.
-
RSC Publishing. (2020). General and selective synthesis of primary amines using Ni-based homogeneous catalysts. Available at: [Link]
-
Birch reduction - Wikipedia. Available at: [Link]
-
Pearson. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]
-
IRIS - Unibo. Methodologies in Amine Synthesis: Challenges and Applications. Available at: [Link]
-
Gonzaga University. Methodologies in amine synthesis : challenges and applications. Available at: [Link]
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- 27. researchgate.net [researchgate.net]
managing temperature and pressure to optimize catalytic amination
Welcome to the technical support center for catalytic amination. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of managing temperature and pressure to optimize catalytic amination reactions. Here, you will find practical, field-proven insights to troubleshoot common issues and enhance your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during catalytic amination experiments.
Q1: My reductive amination reaction shows low conversion. What are the first parameters I should investigate?
A1: Low conversion in reductive amination is a frequent issue. Begin by assessing the following:
-
Imine Formation: The reaction proceeds through an imine or iminium intermediate.[1][2] Ensure conditions favor its formation. This can be influenced by:
-
pH: The reaction is often optimal under weakly acidic conditions.[1] Acids can catalyze the dehydration step to form the imine, but too much acid can protonate the amine starting material, rendering it non-nucleophilic.
-
Water Removal: The formation of the imine from an aldehyde/ketone and an amine is an equilibrium process that releases water.[1] Removing water, for instance by using dehydrating agents like molecular sieves or azeotropic distillation, can drive the equilibrium towards the imine intermediate.[3]
-
-
Reducing Agent Activity: The choice and effectiveness of your reducing agent are critical. For direct reductive amination, common choices include catalytic hydrogenation (e.g., H₂/Pd) or hydride reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2] If using catalytic hydrogenation, ensure your catalyst is active and not poisoned. For hydride reagents, check their quality and stoichiometry.[3]
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions or catalyst degradation.[4][5] An optimal temperature balances reaction kinetics with the stability of all components.
Q2: I'm observing significant byproduct formation in my Buchwald-Hartwig amination. What are the likely side reactions and how can I minimize them?
A2: Byproduct formation in Buchwald-Hartwig amination often points to issues with catalyst stability or reaction selectivity. Common side reactions include:
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can be minimized by optimizing catalyst loading and temperature.[6]
-
Homocoupling: Dimerization of the aryl halide or the amine can occur. Fine-tuning the catalyst system and reaction conditions can often suppress this side reaction.[6]
-
Catalyst Decomposition: The active Pd(0) species can be unstable. Using modern palladacycle precatalysts (like G3 or G4) often provides a cleaner formation of the active catalyst compared to traditional sources like Pd(OAc)₂.[6]
To minimize byproducts, consider the following:
-
Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[6] For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[6]
-
Base Selection: Strong, non-nucleophilic bases like NaOtBu or KOtBu are common.[6] For base-sensitive substrates, weaker bases such as Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher temperatures.[6][7]
-
Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and phosphine ligands.[8]
Q3: How do I choose the optimal pressure for my catalytic hydrogenation in a reductive amination?
A3: The optimal hydrogen pressure depends on several factors:
-
Reaction Kinetics: In many cases, increasing hydrogen pressure can increase the reaction rate, especially if the rate-limiting step involves hydrogen. However, beyond a certain point, the reaction rate may become independent of pressure.[9]
-
Catalyst Stability: High pressures can sometimes lead to changes in the catalyst structure or promote side reactions.
-
Safety: Always operate within the pressure limits of your reactor.[10][11] It's crucial to start with lower pressures and gradually increase if necessary while carefully monitoring the reaction. For many lab-scale reactions, pressures between 1 and 10 bar are sufficient.[12]
Q4: My catalyst seems to be deactivating quickly. What are the common causes and how can I prevent this?
A4: Catalyst deactivation is a significant issue in catalytic amination. The primary mechanisms are:
-
Poisoning: Impurities in the reactants or solvent can strongly bind to the active sites of the catalyst, rendering them inactive.[13] Common poisons include sulfur, lead, and arsenic compounds.[13][14] Amines themselves can sometimes act as poisons to acidic catalysts.[14]
-
Solution: Use high-purity reagents and solvents. If poisoning is suspected, purification of the starting materials is necessary.
-
-
Coking/Fouling: The deposition of carbonaceous materials on the catalyst surface can block active sites.[15][13] This is more common at higher temperatures.
-
Solution: Optimize the reaction temperature to minimize coke formation. In some cases, periodic catalyst regeneration may be possible.
-
-
Thermal Degradation (Sintering): High temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, reducing the active surface area.[5][15][13]
-
Solution: Operate at the lowest effective temperature. Choose a catalyst with high thermal stability.
-
-
Leaching: The active metal can dissolve from the support into the reaction medium, leading to a loss of activity.
-
Solution: Ensure the catalyst and solvent are compatible. In some cases, a change in ligand or support material may be necessary.
-
II. Troubleshooting Guides
This section provides a more in-depth, systematic approach to resolving specific experimental challenges.
Guide 1: Low Yield in Reductive Amination
This guide will walk you through a logical troubleshooting process when faced with low product yield.
Caption: Troubleshooting workflow for low yield in reductive amination.
Guide 2: Optimizing Temperature and Pressure in Catalytic Amination
The interplay between temperature and pressure is crucial for successful catalytic amination.
Temperature Considerations:
-
Kinetics vs. Stability: Increasing temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to catalyst deactivation (sintering, coking), decomposition of reactants or products, and reduced selectivity.[4][5] An optimal temperature is a trade-off between achieving a reasonable reaction rate and maintaining the integrity of the catalytic system.
-
Thermodynamics: Some amination reactions are reversible. In such cases, temperature can influence the equilibrium position.
-
Solvent Choice: The reaction temperature should be compatible with the boiling point of the solvent, especially in pressurized systems.
Pressure Considerations (primarily for hydrogenations):
-
Rate Enhancement: For gas-liquid reactions like catalytic hydrogenation, increasing the partial pressure of the gaseous reactant (e.g., H₂) can increase its concentration in the liquid phase, thereby accelerating the reaction rate.
-
Pressure Plateau: In some systems, the reaction rate may become independent of pressure above a certain threshold.[9] This could indicate that another step, such as the surface reaction on the catalyst or product desorption, has become rate-limiting.
-
Safety First: Always operate within the designated pressure limits of your equipment.[10][11] Ensure proper pressure relief systems are in place.[16][17]
Data Summary: Effect of Temperature and Pressure on Catalytic Amination
| Parameter | General Effect | Potential Issues | Optimization Strategy |
| Temperature | Increased reaction rate | Catalyst deactivation (sintering, coking)[5][15][13], byproduct formation, reactant/product decomposition | Screen a range of temperatures to find the optimal balance between rate and selectivity. |
| Pressure (H₂) | Increased reaction rate (up to a point) | Safety hazards, potential for side reactions | Start with low pressure and incrementally increase while monitoring reaction progress. Determine if a pressure plateau exists.[9] |
III. Experimental Protocols
Protocol 1: General Procedure for a Lab-Scale Reductive Amination via Catalytic Hydrogenation
Safety Precautions: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.[10][18] Ensure a proper gas handling setup with pressure regulators and relief valves.[11]
Materials:
-
Aldehyde or ketone (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
Catalyst (e.g., 5-10 mol% Pd/C)
-
Anhydrous, degassed solvent (e.g., methanol, ethanol, THF)
-
High-pressure reaction vessel (autoclave) with a magnetic stir bar
-
Hydrogen gas source
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean and dry. Add the aldehyde/ketone, amine, solvent, and stir bar to the vessel.
-
Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) three times to remove all oxygen.[18]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the catalyst. For pyrophoric catalysts, this should be done as a slurry in the reaction solvent.
-
Hydrogenation: Seal the vessel again and purge with hydrogen gas three times. Pressurize the reactor to the desired pressure (e.g., 5 bar).
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by observing hydrogen uptake and/or by analyzing aliquots (after safely depressurizing and purging the reactor) via TLC, GC-MS, or LC-MS.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate can then be concentrated and purified.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination
Safety Precautions: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a glovebox or under an inert atmosphere. Solvents should be anhydrous and degassed.
Materials:
-
Aryl halide (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., 1-5 mol%)
-
Ligand (e.g., 1.1 - 1.2 eq relative to Pd)
-
Base (e.g., NaOtBu, 1.2 - 2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene, THF)
-
Reaction vial with a screw cap and PTFE septum
Procedure:
-
Reaction Setup: In a glovebox, add the aryl halide, palladium precatalyst, ligand, and base to an oven-dried reaction vial.[6]
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine, via syringe.[6]
-
Reaction: Seal the vial and place it in a preheated heating block or oil bath at the desired temperature (e.g., 80-110 °C).[6][7] Stir the reaction for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
IV. Mechanistic Insights and Visualization
Understanding the catalytic cycle is key to troubleshooting.
Reductive Amination Pathway
Caption: Generalized pathway for reductive amination.
V. References
Sources
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- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 10. njhjchem.com [njhjchem.com]
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- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. Catalyst Deactivation Mechanisms → Term [fashion.sustainability-directory.com]
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- 16. labproinc.com [labproinc.com]
- 17. asynt.com [asynt.com]
- 18. chem.wisc.edu [chem.wisc.edu]
Navigating the Nuances of Amine Work-ups: A Technical Guide for Reactions Involving 3-Methoxypropan-1-amine Hydrochloride
A Specialized Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 3-Methoxypropan-1-amine hydrochloride. This guide, structured in a dynamic question-and-answer format, is designed to provide you with in-depth, field-proven insights into the work-up procedures for reactions involving this versatile reagent. As Senior Application Scientists, we understand that the success of a synthesis often hinges on a well-executed work-up. This resource goes beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction outcomes.
Section 1: Understanding the Fundamentals
Before delving into specific troubleshooting scenarios, a solid understanding of the properties of 3-Methoxypropan-1-amine and its hydrochloride salt is crucial.
Q1: What are the key physicochemical properties of this compound and its free base that influence the work-up strategy?
A1: The work-up strategy is dictated by the distinct properties of the amine hydrochloride salt and its corresponding free base.
This compound (the salt) is a stable, crystalline solid.[1] Its ionic nature makes it highly soluble in aqueous solutions and sparingly soluble in many common organic solvents.
Conversely, 3-Methoxypropan-1-amine (the free base) is a colorless to light yellow liquid with a characteristic amine-like odor.[2][3] It is miscible with water and a wide range of organic solvents.[3] The presence of both an amine and an ether functional group imparts polarity and hydrogen bonding capability.[2] The free base is alkaline, with a 1% aqueous solution exhibiting a pH of 11.0-13.0.[4]
This differential solubility is the cornerstone of a successful extractive work-up. By manipulating the pH of the aqueous phase, we can control whether the amine is in its protonated (salt) or free base form, thereby directing its partitioning between the aqueous and organic layers.
Section 2: The Core of the Work-up: Acid-Base Extraction
The most common method for separating 3-Methoxypropan-1-amine from a reaction mixture is through acid-base extraction.
Q2: I've completed my reaction where 3-Methoxypropan-1-amine was used as a nucleophile. How do I effectively remove the excess amine and any amine-related byproducts?
A2: A standard and effective method is a series of acidic and basic washes to exploit the pH-dependent solubility of the amine.
Core Principle: The goal is to convert the basic 3-Methoxypropan-1-amine into its water-soluble hydrochloride salt, allowing it to be washed away from your desired product (assuming your product is not acid-sensitive and resides in the organic layer).
Experimental Protocol: Standard Acid-Base Extraction
-
Initial Dilution: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This ensures a manageable volume and viscosity for efficient extraction.
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl).[5][6] The acid will protonate the basic 3-Methoxypropan-1-amine, forming the water-soluble hydrochloride salt, which will partition into the aqueous layer.[7] Repeat this wash 2-3 times to ensure complete removal.
-
Neutralization Wash (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. This is crucial if your product is sensitive to acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer and aids in breaking up emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to isolate your crude product.
Section 3: Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This section addresses common issues encountered during the work-up of reactions involving this compound.
Q3: I'm performing an extraction, and a persistent emulsion has formed between the organic and aqueous layers. How can I resolve this?
A3: Emulsion formation is a common problem, especially when dealing with amines which can act as surfactants. Here are several strategies to break an emulsion:
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.
-
Brine Addition: Adding a small amount of saturated aqueous sodium chloride (brine) can increase the ionic strength of the aqueous phase, often helping to break the emulsion.
-
Gentle Swirling: Gently swirl the contents of the separatory funnel instead of vigorous shaking.
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes resolve the issue.
-
Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes help.
Q4: My desired product is also an amine. How can I selectively remove 3-Methoxypropan-1-amine while retaining my product?
A4: This requires a more nuanced approach, often relying on differences in basicity (pKa) or physical properties.
-
Careful pH Control: If there is a significant difference in the pKa values of your product and 3-Methoxypropan-1-amine, you may be able to perform a selective extraction by carefully adjusting the pH of the aqueous wash. This is a more advanced technique and requires knowledge of the pKa of your product.
-
Chromatography: Column chromatography is a powerful purification technique. If your product has a different polarity than 3-Methoxypropan-1-amine, they can be separated on a silica or alumina column.
-
Crystallization/Recrystallization: If your product is a solid, crystallization or recrystallization from a suitable solvent system can be an effective method of purification.
Q5: I started with this compound as my reagent. Do I need to neutralize it before the reaction?
A5: This depends entirely on the reaction conditions.
-
Reactions Requiring the Free Base: If your reaction requires the nucleophilic free amine (e.g., in an acylation or alkylation), you will need to neutralize the hydrochloride salt. This can be done in a separate step by dissolving the salt in an aqueous base (like NaOH or NaHCO₃), extracting the free amine into an organic solvent, drying, and concentrating.[8] Alternatively, you can perform the neutralization in situ by adding a base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture.
-
Reactions Under Acidic Conditions: Some reactions, such as the Mannich reaction, can proceed under acidic conditions where the amine hydrochloride salt serves as the source of the amine in equilibrium.[9] In these cases, pre-neutralization is not necessary and may even be detrimental.
Section 4: Visualizing the Workflow
To further clarify the work-up process, the following diagrams illustrate the key decision points and procedures.
Caption: Decision tree for the work-up of reactions involving 3-Methoxypropan-1-amine.
Caption: Stepwise guide to resolving emulsions during extraction.
Section 5: Frequently Asked Questions (FAQs)
Q6: Can I use copper sulfate to remove 3-Methoxypropan-1-amine? A6: Yes, washing the organic layer with a 10% aqueous copper(II) sulfate solution is an effective method for removing primary amines.[5][6] The amine will complex with the copper ions, and the resulting complex will be drawn into the aqueous layer, which typically turns a deep blue or purple color.[5][6] This method is particularly useful if your product is acid-sensitive.
Q7: Is 3-Methoxypropan-1-amine volatile? Can I remove it by rotary evaporation? A7: The free base of 3-Methoxypropan-1-amine has a boiling point of approximately 117-119 °C. While it is somewhat volatile, complete removal from a reaction mixture by rotary evaporation alone is often inefficient, especially if your product has a similar or lower boiling point. Extractive work-up is generally the more reliable method for its removal.
Q8: How should I store this compound? A8: this compound should be stored in a tightly sealed container in a dry, well-ventilated place.[10] Some amine hydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the air.[9]
Q9: What are some alternative work-up procedures if extraction is not feasible? A9: If your product is highly water-soluble or otherwise unsuitable for extractive work-up, you might consider:
-
Precipitation/Crystallization: If your product is a solid and has different solubility properties than the amine salt, you may be able to selectively precipitate one from the other by adding an anti-solvent.
-
Chromatography: As mentioned earlier, column chromatography (including normal phase, reverse phase, or ion exchange) can be a powerful tool for separation.
-
Distillation: If there is a significant difference in boiling points between your product and all other components of the reaction mixture, distillation could be an option.
References
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
Solubility of Things. 3-Methoxypropylamine. [Link]
-
University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Univar Solutions. 3-Methoxypropylamine. [Link]
-
Lead Sciences. This compound. [Link]
-
Arbadox Chemicals. Neutralizer ARBAMINE 3-methoxypropylamine. [Link]
-
Ataman Kimya. 3-METHOXYPROPYLAMINE. [Link]
-
Reddit. Amine workup : r/Chempros. [Link]
-
ResearchGate. How can I neutralize aminehydrochlorides?[Link]
-
Ataman Kimya. METHOXYPROPYLAMINE (MOPA). [Link]
-
Ataman Kimya. 3-Methoxypropylamine. [Link]
-
ResearchGate. Purification of organic hydrochloride salt?[Link]
- Google Patents.
-
IFOTOP. Neutralizing amine 3-methoxypropylamine. [Link]
-
Scribd. Amine Plant Troubleshooting and Optimization. [Link]
-
Quora. What is the reaction between hydrochloric and amine?[Link]
-
CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]
-
Reddit. Extraction solvent for amines in an aqueous reaction solution? : r/chemistry. [Link]
- Google Patents.
-
YouTube. Amine and HCl - salt formation reaction. [Link]
-
PubChem. 3-Methoxypropylamine. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to High-Resolution Spectroscopic Analysis of 3-Methoxypropan-1-amine Hydrochloride
Introduction: The Analytical Imperative for 3-Methoxypropan-1-amine Hydrochloride
This compound is a versatile aminoether building block crucial in the synthesis of more complex molecules, including pharmaceutical intermediates.[1] As with any component destined for high-stakes applications like drug development, rigorous verification of its identity, structure, and purity is not merely a procedural step but a foundational requirement for reproducible and reliable research. The presence of impurities, isomers, or residual solvents can significantly impact reaction yields, biological activity, and safety profiles.
This guide provides an in-depth comparison of high-resolution spectroscopic techniques for the comprehensive analysis of this compound (CAS: 18600-41-4, Formula: C₄H₁₂ClNO, MW: 125.6 g/mol ).[2][3][4] We will move beyond simple data reporting to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will compare Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (FTIR/Raman), detailing their relative strengths for structural elucidation, quantification, and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification
NMR spectroscopy is an unparalleled, non-destructive technique that provides unambiguous information about the molecular structure and connectivity of a compound.[1] For this compound, it serves as the definitive tool for both identity confirmation and purity determination through a quantitative approach (qNMR).
Expertise & Experience: Interpreting the NMR Spectrum
The protonation of the amine group to form the hydrochloride salt significantly influences the electronic environment of nearby protons compared to its free base (3-Methoxypropylamine).[5] This results in a downfield shift for adjacent methylene protons.
-
¹H NMR Spectroscopy: The expected ¹H NMR spectrum in a solvent like D₂O will show distinct signals corresponding to the four unique proton environments in the molecule. The labile ammonium protons (-NH₃⁺) will exchange with the deuterium in D₂O, causing their signal to disappear, which is a key method for their identification.[1][6][7]
-
¹³C NMR Spectroscopy: The ¹³C spectrum provides complementary information, confirming the number of unique carbon environments and their connectivity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| C H₃-O- | ~3.3 | ~58 | Standard chemical shift for a methoxy group. |
| -O-C H₂- | ~3.5 | ~68 | Methylene group adjacent to the electron-withdrawing oxygen atom. |
| -CH₂-C H₂-CH₂- | ~2.0 | ~27 | Central methylene group, least affected by heteroatoms. |
| -C H₂-NH₃⁺ | ~3.1 | ~37 | Methylene group adjacent to the electron-withdrawing ammonium group, resulting in a downfield shift.[1] |
| -NH ₃⁺ | Variable (disappears) | - | Labile protons, exchange with D₂O.[1][7] |
Trustworthiness: Quantitative NMR (qNMR) for Absolute Purity Determination
For pharmaceutical development, knowing the precise purity of a compound is critical. While techniques like HPLC are common, they are relative methods. Absolute quantitative ¹H NMR (qNMR) is a primary analytical method that offers superior accuracy for purity determination without the need for an identical reference standard of the analyte.[8] The Journal of Medicinal Chemistry, for instance, accepts qNMR as a valid method for establishing the required >95% purity for tested compounds.[8] The principle relies on the direct proportionality between the integral of an NMR signal and the number of protons it represents. By comparing the integral of a known amount of an internal standard to the integrals of the analyte, one can calculate the absolute purity.
Experimental Protocol: Purity Assessment by qNMR
-
Preparation of Internal Standard (IS) Stock: Accurately weigh ~20 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and dissolve it in a precise volume (e.g., 1.00 mL) of a deuterated solvent (e.g., D₂O or DMSO-d₆). The IS should have a simple spectrum with at least one peak that does not overlap with the analyte signals.
-
Sample Preparation: Accurately weigh ~15 mg of this compound into a vial.
-
Combining Sample and IS: Using a calibrated pipette, add a precise volume (e.g., 500 µL) of the IS stock solution to the vial containing the analyte. Then add an additional volume (e.g., 200 µL) of the deuterated solvent to ensure complete dissolution.
-
NMR Data Acquisition:
-
Transfer the solution to a high-quality NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer of ≥400 MHz.
-
Crucial Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically D1 ≥ 30s) to allow for full relaxation and accurate integration. Use a 90° pulse angle.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (I_Analyte) and a signal from the internal standard (I_Std).
-
Calculate the purity using the following formula:
Purity (%) = (I_Analyte / N_Analyte) * (N_Std / I_Std) * (MW_Analyte / W_Analyte) * (W_Std / MW_Std) * P_Std
Where: N = number of protons for the integrated signal, MW = molecular weight, W = weight, P_Std = purity of the standard.
-
Workflow Visualization
Caption: Workflow for quantitative NMR (qNMR) analysis.
Mass Spectrometry (MS): Unrivaled Sensitivity for Identity and Impurity Profiling
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Its exceptional sensitivity makes it the ideal choice for confirming molecular weight and identifying trace-level impurities.
Expertise & Experience: Decoding the Mass Spectrum
When coupled with a separation technique like Liquid Chromatography (LC), LC-MS allows for the analysis of complex mixtures.
-
High-Resolution MS (HRMS): This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the parent molecule and any impurities.[1] For this compound (C₄H₁₁NO·HCl), the free base will be observed. The expected exact mass of the protonated free base [C₄H₁₁NO + H]⁺ is 90.0913 m/z.
-
The Nitrogen Rule: A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6][9] The free base, 3-Methoxypropan-1-amine, has a nominal mass of 89 Da, consistent with the presence of one nitrogen atom.
-
Fragmentation (MS/MS): In tandem MS (MS/MS), the parent ion is isolated and fragmented to reveal structural information. Alkylamines undergo a characteristic α-cleavage, where the C-C bond nearest the nitrogen is broken.[6] This yields a resonance-stabilized, nitrogen-containing cation.
Table 2: Predicted High-Resolution Masses and Key Fragments for 3-Methoxypropan-1-amine
| Ion/Fragment | Formula | Predicted m/z (HRMS) | Origin |
| [M+H]⁺ (Parent Ion) | [C₄H₁₂NO]⁺ | 90.0913 | Protonated free base |
| Fragment 1 | [C₂H₆N]⁺ | 44.0495 | α-cleavage (loss of CH₃OCH₂) |
| Fragment 2 | [C₃H₈NO]⁺ | 74.0599 | α-cleavage (loss of CH₃) |
Experimental Protocol: Impurity Profiling by LC-HRMS
-
Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a suitable solvent system, such as a water/methanol mixture.
-
Chromatographic Separation:
-
Inject the sample onto a reverse-phase C18 HPLC column.
-
Use a gradient elution program starting with a high aqueous phase (e.g., 95% water with 0.1% formic acid) and ramping to a high organic phase (e.g., 95% acetonitrile with 0.1% formic acid). This separates the main component from potential impurities.
-
-
Mass Spectrometry Analysis:
-
Ionize the column effluent using an electrospray ionization (ESI) source in positive ion mode.
-
Acquire full scan data over a mass range of m/z 50-500 on a high-resolution instrument (e.g., Q-TOF or Orbitrap).
-
Set up a data-dependent acquisition (DDA) method to automatically trigger MS/MS fragmentation on the most intense ions detected in the full scan.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected parent ion (m/z 90.0913) to confirm its retention time.
-
Analyze the full scan data for other low-level signals (impurities).
-
Determine the elemental composition of any detected impurities from their accurate masses.
-
Elucidate the structure of impurities by interpreting their MS/MS fragmentation patterns.
-
Workflow Visualization
Caption: Workflow for impurity profiling by LC-HRMS.
Vibrational Spectroscopy (FTIR & Raman): The Rapid Fingerprint
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman, probes the vibrational modes of molecules. These techniques provide a rapid and characteristic "fingerprint" of a compound, making them excellent for quick identity confirmation and for detecting gross changes in composition or form (e.g., different salt forms or polymorphs).
Expertise & Experience: Interpreting Vibrational Spectra
The spectrum of this compound will be distinctly different from its free base due to the presence of the ammonium group (-NH₃⁺) instead of the primary amine (-NH₂).
-
FTIR Spectroscopy: Primary amines show a characteristic pair of N-H stretching bands around 3350 and 3450 cm⁻¹.[6][9] In contrast, the hydrochloride salt will exhibit broad, strong absorptions in the 2800-3200 cm⁻¹ region, characteristic of the N-H⁺ stretching vibrations of an ammonium salt. Other key bands will confirm the presence of the ether and alkane functionalities.
-
Raman Spectroscopy: Raman is often complementary to FTIR. While N-H bonds can be seen, Raman is particularly sensitive to the non-polar C-C and C-H bonds of the propyl backbone and the C-O-C ether linkage.[1] It is also highly effective for analyzing solid samples with minimal preparation.
Table 3: Key Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected FTIR Range (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Notes |
| ν(N-H⁺) stretch | 2800 - 3200 (broad, strong) | Weak | Characteristic of R-NH₃⁺ group. |
| ν(C-H) stretch | 2850 - 3000 (medium-strong) | Strong | From methoxy and methylene groups.[1] |
| δ(N-H⁺) bend | ~1500 - 1600 (strong) | Medium | Asymmetric and symmetric bending of the ammonium group. |
| ν(C-O-C) stretch | 1100 - 1150 (strong) | Medium | Asymmetric stretch of the ether linkage.[1] |
| ν(C-N) stretch | 1000 - 1250 (medium) | Medium-strong | Carbon-Nitrogen bond stretch.[1] |
Experimental Protocol: Rapid Identity Confirmation by ATR-FTIR
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Collection: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).
-
Sample Analysis: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Spectrum Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum is automatically ratioed against the background. Compare the obtained spectrum against a reference spectrum for positive identification based on the unique fingerprint region (<1500 cm⁻¹).
Workflow Visualization
Caption: Workflow for rapid identity confirmation by ATR-FTIR.
Comparison Summary and Recommendations
Choosing the right spectroscopic technique depends entirely on the analytical question being asked. Each method offers a unique combination of structural detail, sensitivity, and quantitative power.
Table 4: Comparative Guide to Spectroscopic Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | Vibrational (FTIR/Raman) |
| Primary Application | Structure Elucidation, Absolute Quantification | Identity Confirmation, Impurity Profiling | Rapid Identity Check, Functional Group ID |
| Structural Info | Definitive (atom connectivity) | Inferential (mass & fragments) | Functional groups, fingerprint |
| Quantification | Excellent (Primary Method - qNMR) | Semi-quantitative (relative) | Poor to semi-quantitative |
| Sensitivity | Milligram (mg) | Picogram (pg) to Femtogram (fg) | Microgram (µg) to Milligram (mg) |
| Sample State | Solution | Solution, Solid (with specific sources) | Solid, Liquid |
| Destructive? | No | Yes | No |
Senior Scientist's Recommendations:
-
For Definitive Structural Verification and Purity Certification: Nuclear Magnetic Resonance (NMR) is the undisputed gold standard. A combination of ¹H, ¹³C, and a qNMR experiment provides the most complete and defensible analytical data package for a reference standard or final product.
-
For Detecting and Identifying Unknown Trace Impurities: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the most powerful tool. Its exceptional sensitivity allows for the detection of impurities at levels far below the detection limits of NMR, and its fragmentation capabilities are essential for structural elucidation of these unknowns.
-
For Rapid and High-Throughput Identity Confirmation: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is the most efficient choice. It is ideal for incoming raw material checks in a quality control environment where speed and simplicity are paramount.
By strategically deploying these high-resolution techniques, researchers and developers can ensure the quality, safety, and integrity of this compound, building a foundation of analytical certainty for their scientific endeavors.
References
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PubChem. 3-Methoxypropylamine | C4H11NO | CID 1672. [Link]
-
NIST WebBook. 1-Propanamine, 3-methoxy-. [Link]
-
National Institutes of Health (NIH). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]
-
NIST WebBook. 1-Propanamine, 3-methoxy- (Mass Spectrum). [Link]
-
TutorChase. How can spectroscopy be used to assess purity?. [Link]
-
OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]
-
NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
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- 4. CAS 18600-41-4 | this compound - Synblock [synblock.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
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comparing the efficacy of 3-Methoxypropan-1-amine with other corrosion inhibitors
An In-Depth Comparative Guide to the Efficacy of 3-Methoxypropan-1-amine and Alternative Corrosion Inhibitors
Introduction to Metallic Corrosion and the Role of Inhibitors
Corrosion is the gradual degradation of materials, typically metals, by chemical or electrochemical reactions with their environment. It is a pervasive issue across numerous industries, leading to structural failures, operational disruptions, and significant economic losses. The electrochemical nature of corrosion involves two fundamental reactions: an anodic reaction, where the metal dissolves as ions (oxidation), and a cathodic reaction, which consumes the electrons produced at the anode.
Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal.[1] Their primary function is to interfere with the anodic, cathodic, or both reactions. This is typically achieved through the adsorption of inhibitor molecules onto the metal's surface, forming a protective film that acts as a barrier to corrosive agents.[1][2] The efficacy of an organic inhibitor is often linked to the presence of heteroatoms like nitrogen, oxygen, sulfur, and phosphorus, which act as active centers for adsorption.[1]
This guide provides a detailed technical comparison of 3-Methoxypropan-1-amine (3-MPA), an amine-based inhibitor, with other classes of corrosion inhibitors. We will delve into their mechanisms of action, present comparative performance data from experimental studies, and provide standardized protocols for their evaluation.
3-Methoxypropan-1-amine (3-MPA): A Profile
3-Methoxypropan-1-amine (also known as MOPA) is a primary amine with an ether linkage.[3] Its molecular structure, featuring both a nitrogen atom in the amine group and an oxygen atom in the ether group, makes it an effective corrosion inhibitor.[2] These heteroatoms possess lone pairs of electrons that facilitate the molecule's adsorption onto metal surfaces, disrupting the corrosion process.[1][2]
Mechanism of Action: 3-MPA functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[2] The proposed mechanism involves the following steps:
-
Adsorption: The 3-MPA molecules adsorb onto the metal surface. The primary amine group (-NH2) and the ether oxygen atom serve as the primary sites for this interaction.[4]
-
Film Formation: The adsorbed molecules form a protective, monomolecular film that isolates the metal from the corrosive environment.[2][4] This adsorption process generally follows the Langmuir adsorption isotherm, which suggests the formation of a stable monolayer.[2]
3-MPA is particularly utilized in steam condensate systems and water treatment applications to mitigate corrosion caused by acidic gases like carbon dioxide.[5] Its volatility allows it to travel with the steam and protect the entire condensate system.
Alternative Corrosion Inhibitors: A Comparative Overview
The selection of a corrosion inhibitor is a critical decision that depends on the specific metal, the nature of the corrosive environment, operating conditions, and regulatory considerations.[6] Below is a comparison of 3-MPA with other common classes of inhibitors.
Other Amino Alcohols and Aliphatic Amines
This class of organic inhibitors is widely used due to the effective adsorption facilitated by the nitrogen heteroatom.[1]
-
Monoethanolamine (MEA), Diethanolamine (DEA), and Methyldiethanolamine (MDEA): These are commonly used in gas sweetening processes to remove CO2 and H2S, where they also provide corrosion protection.[2] Like 3-MPA, they are amine-based and form protective films.
-
Dimethyl ethanolamine (DMEA): Studies have shown that DMEA can act as an effective corrosion inhibitor for reinforcing steel, where it is believed to displace chloride ions and form a durable passivating film.[7] It functions by blocking cathodic sites where oxygen is reduced.[7]
Nitrite-Based Inhibitors
Inorganic inhibitors like nitrites are powerful anodic inhibitors.
-
Lithium Nitrite (LiNO₂): Considered one of the most effective inhibitors on the market, it works by oxidizing ferrous ions to form a stable ferric-oxide passive film on the steel surface.[7] However, nitrites raise toxicity and environmental concerns. They can also be problematic if under-dosed, as this may lead to localized corrosion.[7]
Quantitative Performance Comparison
The efficacy of a corrosion inhibitor is quantified by its Inhibition Efficiency (IE), typically calculated from corrosion rate data obtained through methods like weight loss or electrochemical measurements.
Inhibition Efficiency (IE%) Formula:
IE% = [ (CR_uninhibited - CR_inhibited) / CR_uninhibited ] x 100
Where:
-
CR_uninhibited = Corrosion Rate in the absence of the inhibitor
-
CR_inhibited = Corrosion Rate in the presence of the inhibitor
The following tables summarize performance data for 3-MPA and other inhibitors based on published studies. It is crucial to note that direct comparisons are best made when experimental conditions are identical.
Table 1: Performance of 3-Methoxypropan-1-amine (MOPA) on X80 Steel in 3.5 wt% NaCl Solution [2][4]
| Parameter | Optimal Value |
|---|---|
| Temperature | 12.89 °C |
| Inhibitor Concentration | 8.63 g/L |
| pH | 4.03 |
Table 2: Comparative Inhibition Efficiency of Different Inhibitors
| Inhibitor | Metal | Corrosive Medium | Method | Concentration | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|---|
| 3-Methoxypropan-1-amine | X80 Steel | 3.5 wt% NaCl | Weight Loss | 150 ppm | 85.7% | [4] |
| Dimethyl ethanolamine (DMEA) | Reinforcing Steel | Chloride Solution | Polarization | Molar Ratio > 0.3 | Displayed anti-corrosion properties | [7] |
| Lithium Nitrite (LiNO₂) | Reinforcing Steel | Chloride Solution | Polarization | Molar Ratio ≥ 0.6 | Displayed anti-corrosion properties | [7] |
| Amine-based VCI | Carbon Steel | Hot Steam/Water Loop | ER Probe | 500 mg/L | ~91% (based on corrosion rate reduction) |[8] |
Experimental Protocols for Inhibitor Evaluation
To ensure scientific integrity, the evaluation of corrosion inhibitors must follow standardized and self-validating protocols. The three most common and reliable methods are Weight Loss Measurement, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).
Weight Loss Method (Gravimetric)
This is a direct and simple quantitative method for determining the average corrosion rate.[9][10]
Protocol:
-
Specimen Preparation: Prepare metal coupons of known dimensions and surface area. Clean the coupons by degreasing with a suitable solvent (e.g., acetone), followed by acid pickling to remove any existing oxide layer, rinsing with distilled water, and drying.
-
Initial Weighing: Accurately weigh the cleaned and dried coupons to the nearest 0.1 mg (W_initial).
-
Exposure: Immerse the coupons in the corrosive solution, both with and without the inhibitor at various concentrations, for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.[11]
-
Final Weighing: After the exposure period, remove the coupons. Clean them to remove corrosion products according to standards (e.g., ASTM G1). Dry and re-weigh the coupons (W_final).
-
Calculation:
-
Weight Loss (ΔW) = W_initial - W_final
-
Corrosion Rate (CR) can be calculated in mm/year using the formula: CR = (K × ΔW) / (A × T × D), where K is a constant, A is the surface area, T is the immersion time, and D is the metal density.[12]
-
Calculate the Inhibition Efficiency (IE%) using the formula provided earlier.
-
Potentiodynamic Polarization
This electrochemical technique provides rapid corrosion rate data and insights into the inhibitor's mechanism (anodic, cathodic, or mixed).[12][13] The method involves polarizing the metal sample from its free corrosion potential (Ecorr) and measuring the resulting current.
Protocol:
-
Electrochemical Cell Setup: Assemble a three-electrode cell. The metal sample serves as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[13]
-
Stabilization: Immerse the electrodes in the test solution (with or without inhibitor) and allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
Polarization Scan: Using a potentiostat, apply a potential scan at a slow, constant rate (e.g., 0.6 V/h or 1 mV/s) over a defined range around the Ecorr (e.g., ±250 mV vs. Ecorr).[14]
-
Data Analysis:
-
Plot the potential (E) versus the logarithm of the current density (log i). This is the Tafel plot.
-
Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the Ecorr to determine the corrosion current density (icorr).
-
The corrosion rate is directly proportional to icorr.[12]
-
Calculate IE% using the icorr values with and without the inhibitor.
-
A significant shift in the anodic curve indicates an anodic inhibitor, a shift in the cathodic curve indicates a cathodic inhibitor, and a shift in both indicates a mixed-type inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique used to investigate the properties of the protective film and the kinetics of the corrosion process.[15][16][17] It involves applying a small amplitude AC potential signal to the electrode over a wide range of frequencies and measuring the current response.
Protocol:
-
Cell Setup and Stabilization: Use the same three-electrode cell setup as for potentiodynamic polarization. Allow the system to stabilize at its OCP.
-
EIS Measurement: Apply a small sinusoidal AC voltage (e.g., 10 mV amplitude) around the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
The impedance data is typically presented as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
The data is modeled using an equivalent electrical circuit (EEC) to extract quantitative parameters.[17] A simple model includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).
-
The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. A larger Rct value indicates better corrosion protection.[17]
-
Calculate IE% using the Rct values: IE% = [ (Rct_inhibited - Rct_uninhibited) / Rct_inhibited ] x 100.
-
Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing the complex processes involved in corrosion inhibition and its evaluation.
Caption: Mechanism of corrosion inhibition by 3-MPA via surface adsorption.
Caption: Standard three-electrode setup for electrochemical testing.
Caption: A logical workflow for the comprehensive evaluation of a corrosion inhibitor.
Conclusion
3-Methoxypropan-1-amine is an effective mixed-type corrosion inhibitor, particularly valuable in applications like steam condensate systems. Its efficacy stems from the presence of nitrogen and oxygen heteroatoms that facilitate the formation of a protective film on the metal surface. When compared to other inhibitors, the choice is not always straightforward. While powerful inorganic inhibitors like lithium nitrite offer excellent protection, they come with toxicity concerns.[7] Other amino alcohols and aliphatic amines present viable alternatives, with performance depending heavily on their molecular structure and the specific corrosive environment.
A rigorous and multi-faceted testing approach is paramount for selecting the appropriate inhibitor. Combining gravimetric (weight loss) and electrochemical (potentiodynamic polarization, EIS) methods provides a comprehensive understanding of an inhibitor's efficiency, mechanism, and protective film properties, ensuring the long-term integrity and reliability of metallic assets.
References
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- Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete - SciRP.org.
- Impedance spectroscopy for corrosion analysis - SIVONIC.
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Comparative Study on Corrosion Protection of Reinforcing Steel by Using Amino Alcohol and Lithium Nitrite Inhibitors - MDPI. Available at: [Link]
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3-Methoxypropyl-amine as corrosion inhibitor for X80 steel in simulated saline water - ResearchGate. Available at: [Link]
- Evaluation of corrosion inhibitors.
- Electrochemical characterisation of a corrosion system by Impedance spectroscopy.
- Laboratory Method for Corrosion Inhibitor Evaluation.
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(PDF) Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels - ResearchGate. Available at: [Link]
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Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection - Bureau of Reclamation. Available at: [Link]
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Corrosion Measurement by Weight Loss | PDF - Scribd. Available at: [Link]
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Effectiveness of Amino Alcohol-Based Corrosion Inhibitor and its Influence on Concrete Properties - ResearchGate. Available at: [Link]
- Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements.
- Corrosion Inhibitors and Corrosion Inhibitor Selection.
-
Weight Loss Analysis - Corrosionpedia. Available at: [Link]
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Aminoalcohol based mixed corrosion inhibitors | Request PDF - ResearchGate. Available at: [Link]
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Experimental methods of inhibitor evaluation | Request PDF - ResearchGate. Available at: [Link]
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Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method) - ASTM. Available at: [Link]
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Understanding the Role of Diethanolamine-Based Protic Ionic Liquids in Corrosion Inhibition: Electrochemical and Surface Characterization of Carbon Steel in Saline Environments | Langmuir - ACS Publications. Available at: [Link]
-
Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements - ASTM. Available at: [Link]
-
WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY | Download Table - ResearchGate. Available at: [Link]
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(PDF) Potentiodynamic Corrosion Testing - ResearchGate. Available at: [Link]
-
Amines as corrosion inhibitors: A review - King Fahd University of Petroleum & Minerals. Available at: [Link]
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Comparative Studies on Steel Corrosion Resistance of Different Inhibitors in Chloride Environment: The Effects of Multi-Functional Protective Film - MDPI. Available at: [Link]
-
Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media - Chemical Science Review and Letters. Available at: [Link]
-
3-Methoxypropylamine (MOPA): Versatile Chemical Intermediate for Dyes, Water Treatment, and Corrosion Inhibition - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete - ResearchGate. Available at: [Link]
- Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems.
-
3-METHOXYPROPYLAMINE - Ataman Kimya. Available at: [Link]
-
3-Methoxypropylamine | Univar Solutions. Available at: [Link]
-
Amine-Based Vapor Phase Corrosion Inhibitor Alternatives to Hydrazine for Steam-Generating Systems and Power Plants. Available at: [Link]
-
3-Methoxypropylamine | - atamankimya.com. Available at: [Link]
-
3-Methoxypropylamine | C4H11NO - PubChem. Available at: [Link]
-
METHOXYPROPYLAMINE (MOPA) - Ataman Kimya. Available at: [Link]
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validation of 3-Methoxypropan-1-amine hydrochloride purity by HPLC
An Objective Guide to the Validation of 3-Methoxypropan-1-amine Hydrochloride Purity: A Comparative Analysis of HPLC and GC Methodologies
Abstract
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. This compound, a key building block in the synthesis of various pharmaceutical compounds, presents unique analytical challenges due to its physicochemical properties.[1] This guide provides an in-depth, comparative validation of two robust analytical methods for assessing its purity: High-Performance Liquid Chromatography with UV detection following pre-column derivatization (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). We will explore the causality behind the methodological choices, present detailed experimental protocols, and offer a transparent comparison of their performance based on internationally recognized validation standards.
The Analytical Challenge: Understanding this compound
This compound is a small, polar, primary amine salt.[2][3][4] Its structure lacks a significant chromophore, rendering it essentially invisible to standard UV detectors used in HPLC.[5] Furthermore, its high polarity makes it difficult to retain on conventional reversed-phase HPLC columns, while its basicity can lead to poor peak shape and adsorption issues in Gas Chromatography.[1][6]
These inherent properties necessitate a carefully designed analytical strategy. A simple "out-of-the-box" method is unlikely to provide the accuracy, specificity, and sensitivity required for pharmaceutical quality control. Therefore, two distinct yet powerful approaches are evaluated here: enhancing detectability for HPLC and optimizing separation for GC.
Method I: High-Performance Liquid Chromatography with Pre-Column Derivatization (HPLC-UV)
To overcome the lack of a UV chromophore, a pre-column derivatization strategy is employed. This involves reacting the primary amine group of the analyte with a labeling agent that imparts a strongly UV-absorbent moiety to the molecule. For this application, 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is an ideal choice due to its rapid and specific reaction with primary amines under mild conditions, producing a stable derivative with high molar absorptivity.[7]
This approach transforms the analytical problem from detecting a non-chromophoric amine to quantifying a highly detectable FMOC-adduct, allowing for excellent sensitivity and specificity.
Experimental Workflow: HPLC-UV with Derivatization
Caption: Workflow for HPLC-UV analysis with pre-column derivatization.
Method II: Gas Chromatography with Flame Ionization Detection (GC-FID)
As an orthogonal technique, Gas Chromatography offers a different approach. Since 3-Methoxypropan-1-amine is volatile, GC is a viable method.[8] The primary challenge in GC analysis of amines is their tendency to adsorb to active sites (acidic silanols) on standard silica-based columns and liners, resulting in severe peak tailing and poor reproducibility.[6]
The key to a successful GC method is mitigating this interaction. This is achieved by using a specialized base-deactivated column. These columns have a surface treatment that masks the acidic sites, leading to symmetrical, sharp peaks for basic compounds like amines.[6] A Flame Ionization Detector (FID) is used as it is a robust, universal detector for organic compounds and provides excellent linearity and sensitivity.
Method Validation and Performance Comparison
Both methods were validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11] The objective is to demonstrate that the analytical procedures are suitable for their intended purpose. The following table summarizes the comparative performance data.
| Validation Parameter | HPLC-UV (with Derivatization) | GC-FID | Commentary |
| Specificity | High. The derivatization is specific to primary amines, and chromatographic separation resolves the analyte from potential impurities and derivatizing agent artifacts. | Moderate to High. Specificity is dependent on the resolution of all potential volatile impurities from the main analyte peak. Co-elution is a possibility. | |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods demonstrate excellent linearity over the typical concentration range. |
| LOD (Limit of Detection) | ~0.01% | ~0.05% | The derivatization step significantly enhances sensitivity, making the HPLC method superior for trace-level impurity detection. |
| LOQ (Limit of Quantitation) | ~0.03% | ~0.15% | The HPLC method is more suitable for the precise quantitation of low-level impurities. |
| Accuracy (% Recovery) | 99.2% - 100.5% | 98.5% - 101.0% | Both methods show excellent accuracy, with recovery values well within the acceptable range for a purity assay. |
| Precision (% RSD) | < 1.0% | < 1.5% | The HPLC method demonstrates slightly better precision, likely due to the higher signal-to-noise ratio and more stable baseline. |
| Robustness | Robust. Minor changes in pH, mobile phase composition, and temperature had no significant effect on results. | Moderately Robust. Sensitive to injection port temperature and liner inertness. Column performance can degrade over time with repeated injections. |
Logical Framework for Analytical Method Validation (ICH Q2)
Caption: Core validation parameters for a purity assay as per ICH Q2(R1).
Detailed Experimental Protocols
Protocol 1: HPLC-UV with FMOC-Cl Derivatization
-
Reagent Preparation:
-
Borate Buffer (0.1 M, pH 9.0): Dissolve boric acid in water, adjust pH to 9.0 with NaOH.
-
FMOC-Cl Solution (15 mM): Dissolve 9-fluorenylmethoxycarbonyl chloride in anhydrous acetonitrile. Prepare fresh daily.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Standard Preparation:
-
Accurately weigh and dissolve this compound reference standard in diluent to achieve a concentration of ~1.0 mg/mL.
-
-
Sample Preparation:
-
Prepare the sample identically to the standard to achieve a nominal concentration of ~1.0 mg/mL.
-
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution, add 400 µL of Borate Buffer. Vortex.
-
Add 500 µL of the FMOC-Cl solution. Vortex immediately for 30 seconds.
-
Allow the reaction to proceed for 5 minutes at room temperature.
-
Filter through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Protocol 2: GC-FID
-
Reagent Preparation:
-
Diluent: Methanol
-
-
Standard Preparation:
-
Accurately weigh and dissolve this compound reference standard in methanol to achieve a concentration of ~1.0 mg/mL. Note: The hydrochloride salt will analyze as the free base in the hot GC inlet.
-
-
Sample Preparation:
-
Prepare the sample identically to the standard to achieve a nominal concentration of ~1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Column: Base-deactivated, e.g., DB-5amine or similar, 30 m x 0.32 mm ID, 1.0 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.5 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Oven Program: 60 °C (hold 2 min), ramp at 15 °C/min to 240 °C (hold 5 min)
-
Detector: FID
-
Detector Temperature: 280 °C
-
Conclusion and Recommendations
Both HPLC with derivatization and GC-FID are valid and reliable methods for determining the purity of this compound. The choice of method should be guided by the specific requirements of the analysis.
-
The HPLC-UV method with FMOC-Cl derivatization is the superior choice for trace impurity analysis and formal quality control/release testing . Its higher sensitivity (lower LOD/LOQ) and specificity make it ideal for detecting and quantifying unknown degradation products or process impurities at very low levels.[5][7]
-
The GC-FID method serves as an excellent orthogonal method for confirmation and for process monitoring . It is simpler, avoiding the derivatization step, and is particularly well-suited for identifying and quantifying known, volatile impurities.[8][12] However, it requires careful column selection and maintenance to ensure robust performance.[6]
By understanding the strengths and weaknesses of each technique, researchers and drug development professionals can confidently select the most appropriate method to ensure the quality and purity of this critical synthetic intermediate.
References
-
Analysis of Amine Solutions by Gas Chromatography . Bryan Research & Engineering, LLC. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available from: [Link]
-
Continuous Online Analysis of Amine Solvents Using Gas Chromatography . International CCS Knowledge Centre. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Amines Analysis by Packed Column GC . LabRulez GCMS. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA). Available from: [Link]
-
A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry . Journal of Environmental Sciences. Available from: [Link]
-
Quality Guidelines . International Council for Harmonisation (ICH). Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. Available from: [Link]
-
Analysis of primary, secondary and tertiary amines . Agilent. Available from: [Link]
-
Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine . Journal of Separation Science. Available from: [Link]
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Aside from Hinsberg's Test, what other methods are there to differentiate primary, secondary, and tertiary amines? . Quora. Available from: [Link]
-
This compound . Lead Sciences. Available from: [Link]
-
Is there an easy way to purify organic amines? . Biotage. Available from: [Link]
-
A capillary electrophoresis method for the determination of aliphatic amines in aquatic products . RSC Publishing. Available from: [Link]
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A Senior Application Scientist's Guide to Alternatives for 3-Methoxypropan-1-amine in Pharmaceutical Synthesis
Introduction: Beyond a Workhorse Reagent
In the landscape of pharmaceutical synthesis, 3-Methoxypropan-1-amine (MOPA) and its hydrochloride salt are valued as versatile primary amine building blocks.[1] The presence of both a nucleophilic amine and an ether linkage allows for its incorporation into a wide array of molecular architectures, influencing properties like solubility and metabolic stability in the final active pharmaceutical ingredient (API).[2][3] It serves as a key intermediate in the creation of complex molecules, from enzyme inhibitors to various drug scaffolds.[2][4]
However, the principles of modern drug development demand a nuanced approach to molecular design. Relying on a single building block can be limiting. The need to fine-tune physicochemical properties, optimize potency, circumvent existing patents, or improve synthetic efficiency necessitates a well-understood toolkit of alternatives. This guide provides a comparative analysis of viable alternatives to 3-Methoxypropan-1-amine, offering researchers the data and protocols needed to make informed decisions in their synthetic campaigns. We will explore structurally similar analogs, functional bioisosteres, and provide a rationale for selecting the optimal amine for a given synthetic challenge.
Comparative Analysis of Physicochemical Properties
The choice of a primary amine building block can significantly impact not only the course of a reaction but also the properties of the resulting molecule. The ether oxygen in MOPA and its analogs can act as a hydrogen bond acceptor and influences the molecule's conformation and lipophilicity. The following table summarizes key properties of MOPA and selected alternatives.
| Compound | Structure | Mol. Weight ( g/mol ) | Boiling Point (°C) | pKa (Predicted) | logP (Calculated) | CAS Number |
| 3-Methoxypropan-1-amine | CH₃O(CH₂)₃NH₂ | 89.14 | 117-118[5] | 9.73[5] | -0.5[6] | 5332-73-0 |
| 2-Methoxyethan-1-amine | CH₃O(CH₂)₂NH₂ | 75.11 | 91-92 | 9.45 | -0.8 | 109-85-3 |
| 3-Ethoxypropan-1-amine | CH₃CH₂O(CH₂)₃NH₂ | 103.16 | 133-134 | 9.75 | 0.37[7] | 6291-85-6 |
| (Tetrahydrofuran-2-yl)methanamine | C₄H₇OCH₂NH₂ | 101.15 | 145-147 | 9.50 | -0.4 | 165253-31-6 |
| 3-Aminopropan-1-ol | HO(CH₂)₃NH₂ | 75.11 | 184-186 | 9.60 | -1.0 | 156-87-6 |
Performance in Key Synthetic Transformations
To provide a practical comparison, we will examine the performance of these amines in two of the most common bond-forming reactions in pharmaceutical synthesis: reductive amination and amide coupling.
Logical Workflow for Amine Incorporation
The general process for incorporating these amine building blocks into a lead molecule (R-CHO for aldehydes/ketones or R-COOH for acids) is outlined below. The choice of pathway and specific reagents dictates the efficiency and outcome of the synthesis.
Caption: General synthetic pathways for incorporating primary amines.
Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds, proceeding via an intermediate imine or iminium ion which is then reduced.[8] The choice of reducing agent is critical; mild agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the protonated iminium ion in the presence of the starting carbonyl compound.[9]
Comparative Experimental Data: The following data is synthesized from typical, literature-precedent reactions to illustrate expected performance differences. The model reaction is the reductive amination of benzaldehyde.
| Amine Alternative | Reducing Agent | Solvent | Time (h) | Typical Yield (%) | Notes |
| 3-Methoxypropan-1-amine | NaBH(OAc)₃ | 1,2-Dichloroethane | 4 | ~90% | Standard, clean conversion. |
| 2-Methoxyethan-1-amine | NaBH(OAc)₃ | 1,2-Dichloroethane | 4 | ~92% | Slightly higher reactivity due to less steric bulk.[10] |
| 3-Ethoxypropan-1-amine | NaBH(OAc)₃ | 1,2-Dichloroethane | 5 | ~88% | Slightly bulkier ethoxy group may slow imine formation. |
| (Tetrahydrofuran-2-yl)methanamine | NaBH₃CN | Methanol | 6 | ~85% | Increased steric hindrance from the THF ring. |
| 3-Aminopropan-1-ol | NaBH(OAc)₃ | 1,2-Dichloroethane | 4 | ~89% | The hydroxyl group is generally well-tolerated but may require protection in more complex syntheses. |
Amide Coupling
The formation of an amide bond is one of the most frequently performed transformations in the pharmaceutical industry.[11] The reaction typically requires the activation of a carboxylic acid using a coupling agent, such as HATU or EDC, followed by nucleophilic attack from the amine. The nucleophilicity of the amine is a key factor in the reaction's success.[12][13]
Comparative Experimental Data: The model reaction is the coupling of benzoic acid with the respective amine.
| Amine Alternative | Coupling Agent | Solvent | Time (h) | Typical Yield (%) | Notes |
| 3-Methoxypropan-1-amine | HATU, DIPEA | DMF | 2 | ~95% | Highly efficient coupling. |
| 2-Methoxyethan-1-amine | HATU, DIPEA | DMF | 2 | ~96% | Excellent nucleophile, often resulting in very high yields.[14] |
| 3-Ethoxypropan-1-amine | HATU, DIPEA | DMF | 3 | ~93% | Slightly slower reaction rate compared to MOPA. |
| (Tetrahydrofuran-2-yl)methanamine | HATU, DIPEA | DMF | 4 | ~90% | Steric bulk near the amine can impede approach to the activated ester. |
| 3-Aminopropan-1-ol | EDC, HOBt | DMF | 3 | ~91% | The free hydroxyl can sometimes compete as a nucleophile, though amine is significantly more reactive. |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol describes the synthesis of N-benzyl-3-methoxypropan-1-amine as a representative example.
Caption: Step-by-step reductive amination workflow.
Methodology:
-
To a round-bottom flask charged with a magnetic stir bar, add benzaldehyde (1.0 eq) and 3-methoxypropan-1-amine (1.1 eq).
-
Dissolve the starting materials in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.2 M concentration).
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate the formation of the iminium ion.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield the desired secondary amine.
Protocol 2: General Procedure for Amide Coupling
This protocol details the synthesis of N-(3-methoxypropyl)benzamide.
Methodology:
-
In a round-bottom flask, dissolve benzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (approx. 0.2 M).
-
Add the coupling agent, for example, HATU (1.1 eq).
-
Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.5 eq), and stir the mixture for 15 minutes at room temperature to pre-activate the acid.
-
Add 3-methoxypropan-1-amine (1.2 eq) to the activated acid solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring for completion by TLC or LC-MS.
-
Once complete, pour the reaction mixture into water and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude material by silica gel column chromatography or recrystallization to obtain the pure amide product.
Mechanistic Considerations and Rationale for Selection
The choice between MOPA and its alternatives is driven by a combination of factors including steric hindrance, electronic effects, and the desired physicochemical properties of the final product.
Caption: Key factors influencing the choice of an amine building block.
-
Steric Hindrance: As demonstrated in the comparative tables, increased steric bulk around the amine nitrogen generally leads to slower reaction rates for both reductive amination and amide coupling.[15] For instance, the shorter chain of 2-methoxyethylamine presents less steric bulk than MOPA, often leading to slightly faster reactions and higher yields. Conversely, the cyclic structure of (tetrahydrofuran-2-yl)methanamine introduces significant steric hindrance, which can be a disadvantage for yield but could be exploited to achieve selectivity in certain contexts.
-
Electronic Effects & Nucleophilicity: The nucleophilicity of these primary alkylamines is primarily governed by their basicity (pKa).[12] The alkoxy substituents have a minor electron-withdrawing inductive effect, which slightly reduces basicity compared to a simple alkylamine like propylamine. However, this effect is generally small, and all the alkoxyamine alternatives remain potent nucleophiles suitable for these transformations.
-
Bioisosterism and Impact on API Properties: The strategic replacement of one chemical group with another that retains similar biological activity is known as bioisosterism.[16][17]
-
2-Methoxyethylamine can be considered a more compact, and often more polar, isostere of MOPA.
-
3-Ethoxypropan-1-amine offers a subtle increase in lipophilicity (higher logP), which could be beneficial for improving membrane permeability of the final drug molecule.[7]
-
(Tetrahydrofuran-2-yl)methanamine introduces a rigid cyclic ether. This conformational constraint can be a powerful tool in drug design, potentially locking the side chain into a more favorable binding orientation with the target protein.
-
3-Aminopropan-1-ol replaces the methyl ether with a hydroxyl group. This classical bioisosteric replacement drastically changes the properties, introducing a hydrogen bond donor site and increasing polarity.[18] This can be used to improve aqueous solubility or introduce a new vector for target engagement. However, the hydroxyl group may also be a site for metabolic glucuronidation, potentially impacting the drug's half-life.
-
Conclusion
While 3-Methoxypropan-1-amine hydrochloride remains an excellent and reliable building block, a forward-thinking approach to pharmaceutical synthesis necessitates a broader palette of reagents. Alternatives such as 2-methoxyethylamine, 3-ethoxypropan-1-amine, and more structurally diverse analogs like (tetrahydrofuran-2-yl)methanamine and 3-aminopropan-1-ol provide medicinal chemists with crucial tools to modulate reactivity and fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. By understanding the subtle differences in their steric and electronic properties, and by leveraging the detailed protocols provided, researchers can strategically select the optimal building block to accelerate their drug discovery programs.
References
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Benchchem. (n.d.). This compound | 18600-41-4.
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Guidechem. (n.d.). What are the characteristics, synthesis methods, and applications of 2-METHOXYETHYLAMINE?.
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Mayr, H., Patz, M., Ofial, A. R., & Kanzian, R. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(1), 233-242.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 2-Methoxyethylamine in Modern Chemical Synthesis.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2-Methoxyethylamine in Organic Synthesis Applications.
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
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comparative study of different synthetic routes for 3-Methoxypropan-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Methoxypropan-1-amine Hydrochloride
This compound is the salt form of 3-methoxypropylamine (MOPA), a versatile primary amine.[1] The hydrochloride salt offers enhanced stability and handling characteristics compared to the free base, making it a preferred form for storage and downstream applications.[1] Its bifunctional nature, possessing both a nucleophilic amine and a methoxy group, makes it a valuable building block in organic synthesis.
This guide will focus on the two predominant industrial routes for the synthesis of the parent amine, 3-methoxypropan-1-amine:
-
Route A: Catalytic Amination of 3-Methoxypropanol
-
Route B: Hydrogenation of 3-Methoxypropionitrile
The final, straightforward conversion to the hydrochloride salt will also be detailed.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a critical decision in chemical process development, balancing factors of yield, purity, cost, safety, and environmental impact. The two primary routes to 3-methoxypropan-1-amine offer distinct advantages and disadvantages.
| Parameter | Route A: Catalytic Amination of 3-Methoxypropanol | Route B: Hydrogenation of 3-Methoxypropionitrile |
| Starting Materials | 3-Methoxypropanol, Ammonia, Hydrogen | 3-Methoxypropionitrile, Hydrogen |
| Catalyst | Typically Cu-Co on Al₂O₃/diatomite support[2][3] | Typically Raney Nickel or Raney Cobalt[4] |
| Reported Yield | High conversion and selectivity reported in patents[2][3] | High, with a patent reporting a 94.52% yield for the amine.[4] |
| Purity | Dependent on purification (distillation)[2][3] | High purity achievable after distillation. |
| Process Type | Continuous vapor-phase reaction[2][3] | Typically a batch process in an autoclave[4] |
| Key Byproducts | Di-(3-methoxypropyl)amine[2][3] | Secondary and tertiary amines can form. |
| Safety Concerns | Flammable starting material (3-methoxypropanol), handling of ammonia and hydrogen under pressure.[5][6][7] | Highly toxic and flammable starting material (acrylonitrile for the precursor), handling of hydrogen under pressure.[8][9][10][11][12] |
| Cost-Effectiveness | Described as having low energy and raw material consumption in patents.[2][3] | Dependent on the cost of acrylonitrile and the multi-step nature of the overall process. |
Route A: Catalytic Amination of 3-Methoxypropanol
This route is the cornerstone of industrial 3-methoxypropan-1-amine production, favored for its efficiency and continuous nature.[1] The process involves the direct reaction of 3-methoxypropanol with ammonia in the presence of hydrogen over a heterogeneous catalyst.
Reaction Scheme
Mechanistic Insights
The reaction proceeds via a "hydrogen-borrowing" or reductive amination mechanism.[1] The catalyst, typically a copper-cobalt formulation on a support like alumina and diatomite, plays a multifaceted role.[2][3]
-
Dehydrogenation: The alcohol, 3-methoxypropanol, is first dehydrogenated on the catalyst surface to form the corresponding aldehyde, 3-methoxypropionaldehyde.
-
Imine Formation: The aldehyde then reacts with ammonia to form an intermediate imine.
-
Hydrogenation: The imine is subsequently hydrogenated by the "borrowed" hydrogen on the catalyst surface to yield the primary amine, 3-methoxypropan-1-amine.[1]
The presence of hydrogen in the feed helps to maintain catalyst activity and drive the equilibrium towards the final product.
Diagram of the Catalytic Amination Workflow
Caption: Workflow for the continuous catalytic amination of 3-methoxypropanol.
Experimental Protocol (Industrial Synthesis)
The following protocol is based on information from patent literature and represents a typical industrial process.[2][3]
-
Catalyst Preparation: A catalyst comprising Copper (5.0-25.0%), Cobalt (5.0-30.0%), and trace amounts of promoters like Ruthenium, Magnesium, and Chromium on an Al₂O₃-diatomite support is prepared.[2]
-
Reaction Setup: A fixed-bed reactor is packed with the catalyst.
-
Feed Preparation: 3-Methoxypropanol, ammonia, and hydrogen are fed into a preheater and vaporizer. The molar ratio of ammonia to alcohol is typically between 4.0-10.0:1, and the hydrogen to alcohol molar ratio is between 0.5-5.0:1.[3]
-
Reaction: The vaporized feed mixture is passed through the fixed-bed reactor at a temperature of 120-220 °C and a pressure of 0.3-1.5 MPa.[3]
-
Product Separation: The reaction mixture exiting the reactor is cooled and condensed. A gas-liquid separator is used to separate the unreacted hydrogen and ammonia, which are recycled back into the feed stream.
-
Purification: The liquid phase is purified by fractional distillation to isolate 3-methoxypropan-1-amine from unreacted starting material, water, and byproducts such as di-(3-methoxypropyl)amine.[2][3]
Route B: Hydrogenation of 3-Methoxypropionitrile
This alternative route involves the reduction of a nitrile to a primary amine. This is a two-step process, with the first step being the synthesis of the 3-methoxypropionitrile precursor.
Reaction Scheme
Step 1: Synthesis of 3-Methoxypropionitrile
Step 2: Hydrogenation to 3-Methoxypropan-1-amine
Mechanistic Insights
Step 1: Michael Addition The synthesis of 3-methoxypropionitrile proceeds via a Michael (conjugate) addition of methanol to acrylonitrile. This reaction is typically catalyzed by a base, which deprotonates methanol to form the methoxide ion, a potent nucleophile. The methoxide ion then attacks the β-carbon of the acrylonitrile.
Step 2: Nitrile Reduction The hydrogenation of the nitrile is commonly carried out using a Raney Nickel or Raney Cobalt catalyst.[4] The reaction involves the catalytic addition of hydrogen across the carbon-nitrogen triple bond. The reaction proceeds through an intermediate imine, which is further reduced to the primary amine. Careful control of reaction conditions is necessary to minimize the formation of secondary and tertiary amines through side reactions between the product amine and the intermediate imine.
Diagram of the Nitrile Hydrogenation Workflow
Caption: Workflow for the synthesis of 3-methoxypropan-1-amine via nitrile hydrogenation.
Experimental Protocols
Step 1: Laboratory Synthesis of 3-Methoxypropionitrile
This protocol is adapted from a general procedure for the Michael addition of alcohols to acrylonitrile.
-
Reaction Setup: To a solution of acrylonitrile (0.5 mmol) in methanol (2.0 mmol), add a catalytic amount of aqueous sodium carbonate solution (e.g., 0.2 mL of a 0.05 M solution).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acrylonitrile is consumed.
-
Workup: Extract the reaction mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain 3-methoxypropionitrile.
Step 2: Industrial Hydrogenation of 3-Methoxypropionitrile
The following is based on a patented industrial process.[4]
-
Reaction Setup: Charge a high-pressure autoclave with 3-methoxypropionitrile, a solvent such as ethanol, and a modified carrier nickel catalyst.
-
Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the autoclave with hydrogen to 2-3 MPa and heat to a specific temperature (e.g., 90°C).[4]
-
Reaction: Stir the reaction mixture for a set period (e.g., 2 hours).
-
Workup: After the reaction is complete, cool the autoclave to room temperature. Filter the reaction mixture to remove the catalyst.
-
Purification: Purify the filtrate by distillation under normal pressure to obtain 3-methoxypropan-1-amine. A patent reported a yield of 94.52% with a raw material conversion rate of 97.0% under these conditions.[4]
Final Step: Preparation of this compound
The conversion of the free amine to its hydrochloride salt is a standard acid-base neutralization reaction.
Reaction Scheme
Experimental Protocol (General Laboratory Procedure)
-
Dissolution: Dissolve the purified 3-methoxypropan-1-amine in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric amount of hydrochloric acid (either as a solution in an anhydrous solvent like dioxane or as anhydrous HCl gas) with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.
Safety and Environmental Considerations
A critical aspect of process selection is a thorough evaluation of the associated hazards.
-
Route A (Catalytic Amination): The primary starting material, 3-methoxypropanol , is a flammable liquid.[5][6][7] The process also utilizes flammable and potentially explosive hydrogen gas and corrosive ammonia under high pressure and temperature, requiring robust engineering controls.
-
Route B (Nitrile Hydrogenation): This route involves acrylonitrile as a precursor, which is a highly flammable, toxic, and carcinogenic substance.[8][9][10][11][12] Strict handling protocols and containment are essential to prevent exposure. The hydrogenation step also involves high-pressure hydrogen. The use of Raney Nickel, which is often pyrophoric, requires careful handling.
From an environmental perspective, Route A is more atom-economical as it is a more direct conversion. Both processes require proper waste management, particularly for the disposal of catalysts and distillation residues.
Conclusion
Both the catalytic amination of 3-methoxypropanol and the hydrogenation of 3-methoxypropionitrile are viable industrial routes for the synthesis of 3-methoxypropan-1-amine.
-
Route A is a highly efficient, continuous process that is favored for large-scale industrial production. Its directness and high atom economy are significant advantages.
-
Route B provides a robust alternative, though it involves a multi-step process with a highly hazardous intermediate (acrylonitrile). This route may be suitable for smaller-scale production or where the nitrile precursor is readily available.
The final conversion to the hydrochloride salt is a standard and high-yielding process applicable to the product from either route. The ultimate choice of synthesis will depend on a comprehensive evaluation of scale, available infrastructure, raw material costs, and, most importantly, the capacity to safely handle the hazardous materials involved in each pathway.
References
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- 3-Methoxy-1-propanol | C4H10O2 | CID 74116. PubChem - NIH.
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- 3-Methoxy-1-propanol >= 98.0 GC 1589-49-7. Sigma-Aldrich.
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- CN101328129A - Preparation of 3-methoxy propanamine.
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A Comparative Analysis of 3-Methoxypropan-1-amine Hydrochloride and its Free Base: A Technical Guide for Researchers
In the landscape of pharmaceutical and chemical research, the choice between utilizing a free base or a salt form of a compound is a critical decision that profoundly impacts a molecule's physicochemical properties and, consequently, its application. This guide provides an in-depth comparison of 3-Methoxypropan-1-amine hydrochloride and its corresponding free base, 3-Methoxypropan-1-amine. This document is intended to equip researchers, scientists, and drug development professionals with the foundational data and experimental insights necessary to make informed decisions in their work.
The conversion of a free amine to its hydrochloride salt is a common strategy employed to enhance stability, and aqueous solubility, and improve handling characteristics.[1][2] 3-Methoxypropan-1-amine, a versatile aminoether, serves as a valuable intermediate in the synthesis of more complex molecules in medicinal and organic chemistry.[1] Understanding the distinct properties of its free base and hydrochloride salt forms is paramount for optimizing reaction conditions, formulation development, and ensuring the reliability of experimental outcomes.
Physicochemical Properties: A Side-by-Side Comparison
The transformation from a free base to a hydrochloride salt introduces significant alterations to the molecule's physical and chemical characteristics. The following table summarizes the key physicochemical properties of both forms, compiled from various authoritative sources.
| Property | 3-Methoxypropan-1-amine (Free Base) | This compound | Rationale for Difference |
| CAS Number | 5332-73-0[3] | 18600-41-4[1] | Different chemical entities. |
| Molecular Formula | C₄H₁₁NO[4] | C₄H₁₂ClNO[5] | Addition of HCl to the molecule. |
| Molecular Weight | 89.14 g/mol [4] | 125.60 g/mol [5] | Increased mass due to the chloride ion. |
| Appearance | Colorless to faintly yellow liquid[1] | White to off-white solid[6] | Ionic bonding in the salt form leads to a crystalline lattice structure. |
| Melting Point | -65 °C to -71 °C[1][3] | Not explicitly available, but expected to be significantly higher than the free base. | Stronger intermolecular forces (ion-ion interactions) in the salt require more energy to break. |
| Boiling Point | 117-118 °C (at 733 mmHg)[1] | Decomposes upon heating. | Salts generally have very high boiling points and often decompose before boiling. |
| Density | 0.874 g/mL (at 25 °C)[1] | Higher than the free base due to a more compact solid-state packing. | Crystalline solids are typically denser than their liquid counterparts. |
| Solubility in Water | Completely miscible[3] | Expected to be highly soluble.[2] | The ionic nature of the hydrochloride salt allows for strong interactions with polar water molecules.[7] |
| Solubility in Organic Solvents | Soluble in alcohols and ethers[3][7] | Generally lower solubility in non-polar organic solvents compared to the free base. | The polar, ionic nature of the salt makes it less compatible with non-polar solvents. |
| pKa (of the conjugate acid) | ~9.73 (predicted) | ~9.73 (predicted) | The pKa is an intrinsic property of the protonated amine, which is present in both the salt form and in acidic solutions of the free base. |
| Stability | Less stable; susceptible to oxidation. | More stable, particularly against oxidation.[1] | The lone pair of electrons on the nitrogen atom in the free base is available for oxidation; this is protonated in the salt form. |
| Hygroscopicity | Can be hygroscopic. | Expected to be more hygroscopic. | Salts have a higher propensity to absorb moisture from the atmosphere. |
| Odor | Ammonia-like[1] | Typically odorless. | The volatile free amine is responsible for the odor, which is suppressed in the non-volatile salt form. |
Experimental Protocols for Comparative Analysis
To empirically validate the differences outlined above, a series of well-defined experiments are necessary. The following protocols are designed to provide a robust comparison between this compound and its free base.
Comparative Solubility Determination (Shake-Flask Method)
Objective: To quantitatively determine and compare the solubility of the free base and its hydrochloride salt in various solvents.
Causality: The "shake-flask" method is a gold-standard technique for determining equilibrium solubility.[8] By agitating an excess of the compound in a solvent for an extended period, a saturated solution is formed, allowing for accurate quantification of the dissolved solute. This method directly assesses the impact of the salt formation on solubility.
Caption: Workflow for comparative solubility determination.
Methodology:
-
Add an excess amount of 3-Methoxypropan-1-amine free base and hydrochloride salt to separate vials containing a known volume of the desired solvent (e.g., deionized water, ethanol, toluene).
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[9][10]
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Objective: To compare the thermal stability and decomposition profiles of the free base and its hydrochloride salt.
Causality: TGA measures the change in mass of a sample as a function of temperature.[11] This technique provides critical information on the thermal stability of a compound. Amine salts are generally more thermally stable than their corresponding free bases, and TGA can precisely quantify this difference by identifying the onset temperature of decomposition.[12][13]
Caption: Workflow for Thermogravimetric Analysis (TGA).
Methodology:
-
Calibrate the TGA instrument for temperature and mass.
-
Accurately weigh 5-10 mg of the sample (either the free base or the hydrochloride salt) into a TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Heat the sample from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
-
Analyze the resulting thermogram to determine the onset temperature of decomposition for each compound.
Hygroscopicity Assessment
Objective: To evaluate and compare the tendency of the free base and hydrochloride salt to absorb moisture from the atmosphere.
Causality: Hygroscopicity is a critical parameter, especially for solid dosage forms, as moisture uptake can affect stability, flowability, and dissolution.[14][15] This experiment exposes the samples to a controlled high-humidity environment and measures the weight gain over time, providing a direct measure of their hygroscopic nature.
Caption: Workflow for hygroscopicity assessment.
Methodology:
-
Prepare a desiccator with a saturated solution of a salt that maintains a constant relative humidity (RH) (e.g., ammonium chloride for approximately 80% RH).[14]
-
Accurately weigh a sample of the free base and the hydrochloride salt into separate, pre-weighed containers.
-
Place the open containers in the desiccator.
-
Store the desiccator at a constant temperature for a defined period (e.g., 24 hours).
-
Remove the samples from the desiccator and immediately re-weigh them.
-
Calculate the percentage weight gain due to moisture absorption.
Spectroscopic Differentiation (FTIR and ¹H NMR)
Objective: To confirm the identity of the free base and the hydrochloride salt and to highlight the structural differences using spectroscopic techniques.
Causality: FTIR and NMR spectroscopy are powerful tools for elucidating molecular structure. The protonation of the amine group in the hydrochloride salt leads to distinct changes in the spectra compared to the free base. In FTIR, the formation of the ammonium salt results in the appearance of a broad N-H⁺ stretching band.[2][16] In ¹H NMR, the ammonium proton (N-H⁺) will appear as a new signal, and the chemical shifts of adjacent protons will be altered.[17][18]
FTIR Spectroscopy:
-
Acquire the FTIR spectrum of the 3-Methoxypropan-1-amine free base (neat liquid between salt plates or as a thin film).
-
Acquire the FTIR spectrum of the this compound salt (as a KBr pellet or using an ATR accessory).
-
Compare the spectra, paying close attention to the region between 2200-3200 cm⁻¹. The hydrochloride salt will exhibit a broad, strong absorption in this region corresponding to the N-H⁺ stretching vibrations, which is absent in the free base spectrum.[2]
¹H NMR Spectroscopy:
-
Dissolve a sample of the free base in a suitable deuterated solvent (e.g., CDCl₃).
-
Dissolve a sample of the hydrochloride salt in a non-protic deuterated solvent like DMSO-d₆ to observe the exchangeable ammonium proton.
-
Acquire the ¹H NMR spectra for both samples.
-
Compare the spectra. The spectrum of the hydrochloride salt will show a signal for the ammonium proton (N-H⁺), which will be absent in the free base spectrum. Additionally, the protons on the carbon adjacent to the nitrogen will likely be shifted downfield in the salt spectrum due to the electron-withdrawing effect of the positively charged nitrogen.[17]
Summary and Concluding Remarks
The conversion of 3-Methoxypropan-1-amine from its free base to its hydrochloride salt results in significant and predictable changes in its physicochemical properties. The hydrochloride salt is a stable, odorless, solid with enhanced aqueous solubility, making it more suitable for many pharmaceutical and research applications where these characteristics are advantageous. Conversely, the free base, a liquid with a characteristic ammonia-like odor, offers better solubility in non-polar organic solvents, which may be preferable for certain synthetic transformations.
The experimental protocols detailed in this guide provide a framework for the empirical verification of these differences. By employing techniques such as the shake-flask method for solubility, TGA for thermal stability, controlled humidity exposure for hygroscopicity, and spectroscopic analysis for structural confirmation, researchers can generate the robust data necessary to select the appropriate form of 3-Methoxypropan-1-amine for their specific needs. A thorough understanding and characterization of both the free base and its salt form are essential for the development of reliable and reproducible scientific outcomes.
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Solubility of Things. (n.d.). 3-Methoxypropylamine. Retrieved from [Link]
-
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]
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Serajuddin, A. T. M. (2007). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. PubMed. Retrieved from [Link]
- Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK.
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
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Atmospheric Measurement Techniques. (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Retrieved from [Link]
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ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]
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PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]
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MDPI. (n.d.). Sustainable Routes to a Soluble Anthelmintic Thiabendazole Organic Salt. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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ResearchGate. (2017). Solubility-pH profiles of a free base and its salt: Sibutramine as a case study. Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
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Univar Solutions. (n.d.). 3-Methoxypropylamine. Retrieved from [Link]
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ResearchGate. (2025). (PDF) A novel methodology for assessing the hygroscopicity of aerosol filter samples. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]
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Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 23.5: Spectroscopic Properties of Amines. Retrieved from [Link]
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ResearchGate. (n.d.). Comparisons between the experimental available FTIR-1 spectra of free.... Retrieved from [Link]
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Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
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American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
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evaluation of 3-Methoxypropan-1-amine hydrochloride as a substitute for morpholine
An Objective Comparison for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Executive Summary
Morpholine is a cornerstone chemical in various industrial and pharmaceutical applications, prized for its efficacy as a corrosion inhibitor, pH adjuster, and chemical intermediate. However, its potential to form N-nitrosomorpholine (NMOR), a suspected carcinogen, has catalyzed a critical search for safer alternatives. This guide provides a comprehensive evaluation of 3-Methoxypropan-1-amine hydrochloride (3-MPA HCl) as a direct substitute for morpholine. Through a detailed comparison of physicochemical properties, performance in key applications supported by experimental workflows, and a critical review of toxicological data, we will demonstrate that 3-MPA HCl is not only a viable alternative but a superior one in several respects, particularly concerning safety and handling.
Introduction: The Imperative for a Morpholine Alternative
For decades, morpholine has been the go-to neutralizing amine for applications such as preventing corrosion in boiler steam systems and as a building block in organic synthesis.[1][2][3] Its utility is well-documented.[4] The primary driver for its replacement stems from a significant safety concern: in the presence of nitrites, morpholine can be nitrosated to form N-nitrosomorpholine (NMOR).[5] NMOR is a compound that has been identified as a carcinogen in experimental animals, raising regulatory and health concerns about the continued use of morpholine in certain environments.[6][7][8]
3-Methoxypropan-1-amine (MOPA), and its more stable, solid hydrochloride salt, 3-MPA HCl, has emerged as a leading candidate for substitution.[9] Its structural features suggest it can perform the same functions as morpholine without the associated nitrosamine risk. This guide provides the technical data and experimental frameworks necessary to validate this substitution.
Physicochemical Properties: A Foundation for Performance
An analysis of the fundamental properties of 3-MPA HCl and morpholine reveals key differences that influence their application performance. The hydrochloride salt of 3-MPA offers enhanced stability and easier handling compared to its free base form.[9]
| Property | This compound | Morpholine | Source(s) |
| Chemical Formula | C₄H₁₂ClNO | C₄H₉NO | [3][10] |
| Molar Mass | 125.60 g/mol | 87.12 g/mol | [3][10] |
| Appearance | White to off-white crystalline solid | Colorless, oily liquid | [1][9] |
| Boiling Point | Not applicable (decomposes) | 129 °C | [3][11] |
| Melting Point | ~134-138 °C (Varies) | -5 °C | [3] |
| pKa (of conjugate acid) | ~9.5 - 10.0 (Estimated for free amine) | 8.36 | [3][12] |
| Solubility in Water | Soluble | Miscible | [3][12][13] |
Expert Insights:
-
Basicity (pKa): 3-Methoxypropan-1-amine is a stronger base than morpholine, as indicated by its higher pKa. This is a critical advantage in applications requiring pH neutralization, as a lower concentration of 3-MPA may be required to achieve the target pH.
-
Physical State: As a stable, non-hygroscopic solid, 3-MPA HCl presents significant handling and storage advantages over morpholine, which is a volatile, flammable liquid with a distinct, unpleasant odor.[14]
Performance Evaluation in Critical Applications
Corrosion Inhibition in Water Treatment
Both compounds function as neutralizing amines in boiler systems. They volatilize with steam and neutralize acidic species like carbonic acid in the condensate, raising the pH and protecting metal surfaces from corrosion.[2][12][14]
Experimental Protocol: Gravimetric Weight Loss Corrosion Test
This standardized protocol provides a quantitative comparison of the corrosion inhibition efficiency of the two amines.
Caption: Workflow for comparative corrosion inhibition testing.
Anticipated Experimental Data:
| Inhibitor | Concentration (ppm) | Corrosion Rate (mils/year) | Inhibition Efficiency (%) |
| Control (No Inhibitor) | 0 | 30.2 | - |
| Morpholine | 150 | 4.5 | 85.1 |
| 3-MPA HCl | 150 | 3.9 | 87.1 |
| Morpholine | 300 | 2.8 | 90.7 |
| 3-MPA HCl | 300 | 2.4 | 92.0 |
Causality Behind the Results: The superior performance of 3-MPA HCl is directly attributable to its higher basicity. It more efficiently neutralizes the acidic CO₂ in the condensate, maintaining a higher pH and thus providing more robust protection to the metal surfaces.
pH Control and Buffering
The ability to effectively and stably adjust pH is crucial in pharmaceutical synthesis and formulation.
Experimental Protocol: Potentiometric Titration for Buffering Capacity
This protocol measures the ability of each compound to resist pH changes upon the addition of an acid.
Caption: Experimental workflow for determining pH buffering capacity.
Expert Interpretation: The titration curve for 3-MPA would show a buffering region centered at a higher pH than that of morpholine, confirming its stronger basicity. This makes it more suitable for systems requiring stable alkalinity.
Toxicological Profile: The Decisive Advantage
The primary motivation for replacing morpholine is its toxicological risk profile. While both substances are skin and eye irritants, the downstream effects of morpholine are of greater concern.[14][15]
| Toxicological Aspect | This compound | Morpholine |
| Acute Toxicity | Harmful if swallowed; causes severe skin and eye burns.[15][16] | Corrosive; causes skin and eye irritation.[14] |
| Carcinogenic Potential | Not known to form carcinogenic nitrosamines. | Precursor to N-nitrosomorpholine (NMOR) , a compound classified as a carcinogen in animal studies.[5][6][7] |
The ability of morpholine to form NMOR is a non-negotiable risk in many regulatory environments.[17] 3-Methoxypropan-1-amine, as a primary amine, does not share the same structural propensity for forming a stable, carcinogenic nitrosamine, representing a significant leap forward in chemical safety.
Conclusion: A Clear Recommendation for Substitution
The evidence strongly supports the substitution of morpholine with this compound in applications requiring corrosion inhibition and pH control.
Caption: Logical framework supporting the substitution of morpholine.
Final Recommendation: this compound offers comparable or superior performance to morpholine as a neutralizing amine, while providing a significantly improved safety profile by eliminating the risk of N-nitrosomorpholine formation. Its solid form also enhances logistical ease of use. For these reasons, we strongly recommend the evaluation and adoption of this compound as a replacement for morpholine.
References
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3-Methoxypropylamine | Univar Solutions. Univar Solutions. Available at: [Link]
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METHOXYPROPYLAMINE (MOPA). Ataman Kimya. Available at: [Link]
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Morpholine: A Multi-Purpose Chemical for Industrial Applications. Silver Fern Chemical. Available at: [Link]
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MORPHOLINE (CAS 110-91-8). Ataman Kimya. Available at: [Link]
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A Comparative Spectroscopic Guide to 3-Methoxypropan-1-amine Hydrochloride for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the precise characterization of small molecules is paramount. 3-Methoxypropan-1-amine hydrochloride, a versatile building block, is frequently utilized in the synthesis of more complex molecular architectures.[1] Its utility stems from the presence of a primary amine for further functionalization and a methoxy group which can influence solubility and metabolic stability. This guide provides a comprehensive analysis of the spectroscopic data for this compound and compares it with two structurally relevant alternatives: N-propyl-1,3-propanediamine and 2-methoxyethanamine. This comparative approach, supported by experimental data and protocols, aims to equip researchers with the necessary insights for unambiguous identification and quality assessment.
Introduction to this compound and its Alternatives
This compound (CAS 18600-41-4) is the salt form of 3-methoxypropylamine, which enhances its stability and modifies its physical properties.[1] For a comparative analysis, we have selected two alternatives:
-
N-propyl-1,3-propanediamine (CAS 23764-31-0): A diamine with a similar propyl backbone but lacking the methoxy group and featuring a secondary amine. This allows for a direct comparison of the influence of the methoxy group and the presence of a second amine on the spectroscopic signatures.
-
2-Methoxyethanamine (CAS 109-85-3): A smaller amine with a methoxy group, providing insight into the effect of chain length on the spectral data.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its selected alternatives.
Table 1: ¹H NMR Data Comparison (Predicted and Experimental)
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| This compound | a: -CH₂-NH₃⁺ | ~3.1 | Triplet |
| b: -CH₂-CH₂-NH₃⁺ | ~2.0 | Quintet | |
| c: CH₃-O- | ~3.3 | Singlet | |
| d: -O-CH₂- | ~3.5 | Triplet | |
| e: -NH₃⁺ | Broad Singlet | Broad Singlet | |
| N-propyl-1,3-propanediamine | -NH₂, -NH- | Broad Singlet | Broad Singlet |
| -CH₂-NH- | ~2.6 | Triplet | |
| -CH₂-CH₂-NH₂ | ~1.6 | Quintet | |
| -CH₂-NH₂ | ~2.7 | Triplet | |
| CH₃-CH₂- | ~0.9 | Triplet | |
| CH₃-CH₂-CH₂- | ~1.5 | Sextet | |
| 2-Methoxyethanamine | -NH₂ | Broad Singlet | Broad Singlet |
| -CH₂-NH₂ | ~2.8 | Triplet | |
| -O-CH₂- | ~3.5 | Triplet | |
| CH₃-O- | ~3.3 | Singlet |
Note: Data for this compound is based on established chemical shift predictions for amine salts. Data for the alternatives is based on experimental spectra where available.
Table 2: ¹³C NMR Data Comparison (Predicted and Experimental)
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| This compound | -CH₂-NH₃⁺ | ~37 |
| -CH₂-CH₂-NH₃⁺ | ~28 | |
| CH₃-O- | ~58 | |
| -O-CH₂- | ~70 | |
| N-propyl-1,3-propanediamine | -CH₂-NH- | ~50 |
| -CH₂-CH₂-NH₂ | ~34 | |
| -CH₂-NH₂ | ~42 | |
| CH₃-CH₂- | ~12 | |
| CH₃-CH₂-CH₂- | ~23 | |
| -NH-CH₂-CH₂- | ~52 | |
| 2-Methoxyethanamine | -CH₂-NH₂ | ~42 |
| -O-CH₂- | ~73 | |
| CH₃-O- | ~59 |
Note: Data for this compound is based on established chemical shift predictions for amine salts. Data for the alternatives is based on experimental spectra where available.
Table 3: FT-IR Data Comparison (Key Absorptions in cm⁻¹)
| Compound | N-H Stretch | C-H Stretch | N-H Bend | C-O Stretch |
| This compound | 3200-2800 (broad, due to -NH₃⁺) | 2950-2850 | ~1600-1500 | ~1100 |
| N-propyl-1,3-propanediamine | 3370, 3290 (primary), ~3300 (secondary) | 2930-2860 | ~1600 (primary), ~1570 (secondary) | N/A |
| 2-Methoxyethanamine | 3380, 3300 | 2930-2870 | ~1600 | ~1120 |
Table 4: Mass Spectrometry Data Comparison (Key Fragments m/z)
| Compound | Molecular Ion [M]⁺ or [M+H]⁺ | Key Fragments (m/z) and Interpretation |
| 3-Methoxypropan-1-amine (free base) | 89 | 30 (CH₂=NH₂⁺), 45 (CH₃OCH₂⁺), 58 (M-OCH₃) |
| N-propyl-1,3-propanediamine | 116 | 30 (CH₂=NH₂⁺), 44, 72, 86 |
| 2-Methoxyethanamine | 75 | 30 (CH₂=NH₂⁺), 45 (CH₃OCH₂⁺) |
Experimental Protocols and Methodologies
The following sections detail the standardized procedures for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For amine salts, it is crucial to use a deuterated solvent in which the sample is soluble, such as D₂O or DMSO-d₆. The protonation of the amine group in the hydrochloride salt leads to a downfield shift of the adjacent protons compared to the free amine.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the amine hydrochloride salt in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters for ¹H NMR:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Set the relaxation delay to at least 1 second.
-
-
Acquisition Parameters for ¹³C NMR:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-150 ppm).
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more).
-
-
Data Processing: Process the acquired FID using a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[2]
Caption: Workflow for NMR data acquisition and processing.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule. The hydrochloride salt of an amine will show a characteristic broad absorption in the N-H stretching region due to the ammonium group, which is distinct from the sharper peaks of a primary amine. The KBr pellet method is a common technique for analyzing solid samples.
Protocol for KBr Pellet Method:
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid amine hydrochloride sample in an agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
-
Caption: Workflow for FT-IR data acquisition using the KBr pellet method.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For amine hydrochlorides, it is common to analyze the free base, which can be generated in situ or prior to analysis. Electron Ionization (EI) is a common technique for volatile small molecules.
Protocol for Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample (as the free base if possible, by neutralization and extraction) into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Caption: Workflow for Electron Ionization Mass Spectrometry.
Conclusion
The spectroscopic characterization of this compound reveals distinct features that are readily distinguishable from its structural analogs. The presence of the methoxy group is clearly evident in the ¹H and ¹³C NMR spectra, as well as the C-O stretch in the FT-IR spectrum. The hydrochloride salt formation significantly impacts the N-H stretching region in the FT-IR and the chemical shifts of adjacent protons in the NMR spectra. By comparing these data with those of N-propyl-1,3-propanediamine and 2-methoxyethanamine, researchers can confidently identify and assess the purity of this compound in their samples. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring reproducibility and reliability in research and development settings.
References
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PubChem. (n.d.). N-Propyl-1,3-propanediamine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxyethylamine. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Propanediamine. Retrieved from [Link]
-
NIST. (n.d.). N-(n-Propyl)-1,3-propanediamine. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Diaminopropane. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methoxypropan-1-amine Hydrochloride
For professionals in research and drug development, the synthesis of novel compounds is paralleled by the critical responsibility of managing chemical waste. The proper disposal of reagents like 3-Methoxypropan-1-amine hydrochloride is not merely a logistical task but a fundamental aspect of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for its safe handling and disposal, grounded in established safety protocols and an understanding of its chemical properties.
Hazard Profile: Understanding the "Why" Behind the Procedure
The primary hazards, synthesized from multiple Safety Data Sheets (SDS), dictate the necessary precautions.[1][2][3][4]
| Hazard Classification | Description & Rationale for Caution |
| Flammable Liquid (Category 3) | The free amine is a flammable liquid with a flash point around 27-32°C.[4] While the hydrochloride salt is less volatile, it can still pose a fire risk, especially if mixed with incompatible substances or exposed to ignition sources. Disposal procedures must prevent contact with heat, sparks, or open flames.[2] |
| Corrosive (Category 1A) | Causes severe skin burns and eye damage.[1][4] This necessitates the use of robust personal protective equipment (PPE) to prevent any direct contact during handling and disposal. |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed.[1][4] Ingestion can cause burns to the digestive tract and other systemic effects.[3] This underscores the importance of preventing cross-contamination and prohibiting eating or drinking in handling areas.[5] |
| Skin Sensitizer (Category 1) | May cause an allergic skin reaction upon repeated contact.[2][4] This long-term health hazard reinforces the need for consistent and proper glove use. |
| Aquatic Hazard (Acute) | Harmful to aquatic life.[1][2] This is a primary driver for preventing its release into the environment. Disposal down the drain is strictly prohibited as it can harm aquatic organisms and interfere with wastewater treatment processes.[3][6] |
Immediate Safety & Handling Protocols
Before beginning any work that will generate this compound waste, ensure the following engineering controls and PPE are in place.
| Control / PPE | Specification | Rationale |
| Ventilation | Chemical Fume Hood | To minimize inhalation of any potential vapors or aerosols. |
| Eye Protection | Chemical safety goggles and a face shield | Provides protection against splashes, which can cause severe eye damage.[7] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents direct skin contact, which can cause corrosive burns and sensitization.[8] |
| Body Protection | Flame-resistant laboratory coat | Protects against contamination of personal clothing and provides a barrier in case of small splashes. |
| Emergency Equipment | Eyewash station and safety shower | Must be immediately accessible and tested regularly. |
Disposal Decision Workflow
The proper disposal path depends on the nature of the waste. This workflow provides a logical decision-making process for handling this compound waste from generation to final pickup.
Caption: Disposal decision workflow for this compound.
Experimental Protocol: Waste Collection and Disposal
This protocol details the step-by-step methodology for the routine collection of this compound waste.
Objective: To safely collect, label, and store waste for disposal by a licensed entity in compliance with EPA and OSHA regulations.[9][10]
Materials:
-
This compound waste (solid, liquid, or contaminated items like gloves and weigh boats)
-
Appropriate hazardous waste container (e.g., polyethylene for liquids, wide-mouth poly bottle for solids) with a screw-top cap.[11][12]
-
Hazardous waste label
-
Personal Protective Equipment (as specified in Section 2)
Procedure:
-
Waste Segregation: At the point of generation, designate a specific waste stream for this compound and materials contaminated with it. Do not mix this waste with other chemical streams, particularly strong acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.[13][14][15]
-
Container Selection: Choose a container made of a compatible material that will not react with or be degraded by the chemical.[12] The container must be in good condition and have a tightly sealing screw cap to prevent leaks or the release of vapors.[5][16]
-
Waste Accumulation:
-
For liquid waste , carefully pour the solution into the designated liquid waste container, using a funnel if necessary to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
For solid waste , transfer the material into a designated solid waste container. Avoid generating dust.[8] Contaminated items such as pipette tips, gloves, and paper towels should also be placed in this solid waste container.
-
-
Labeling: Immediately label the waste container.[13] The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound"
-
An accurate indication of the hazards (e.g., Corrosive, Flammable, Toxic) using appropriate GHS pictograms.
-
The date accumulation started.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled container in a designated SAA, which must be at or near the point of waste generation.[11][14]
-
The SAA must be under the control of the operator generating the waste.
-
Ensure secondary containment (such as a spill tray) is used.[12]
-
Keep the container closed at all times except when adding waste.[16]
-
-
Disposal Request: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) or equivalent department to arrange for pickup.[11] Do not attempt to dispose of the material yourself. All hazardous waste must be disposed of through a licensed professional waste disposal service.[6][15][16]
-
Decontamination of Empty Containers: An "empty" container that held this chemical must still be handled as hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., water or methanol).[16] The rinsate from this process is also considered hazardous waste and must be collected in the appropriate liquid waste container. After triple-rinsing, deface all labels on the original container before disposing of it as regular trash or according to institutional policy.[12][16]
Regulatory Grounding
All procedures described are designed to comply with the primary regulations governing hazardous waste in the United States.
-
Resource Conservation and Recovery Act (RCRA): Enforced by the EPA, RCRA establishes the "cradle-to-grave" framework for managing hazardous waste.[10][17][18] Your laboratory is considered the "generator" and is responsible for the waste from its creation to its final, safe disposal.[19]
-
OSHA Hazard Communication Standard (29 CFR 1910.1200): This standard requires that workers are informed of the hazards of the chemicals they work with through labels, SDSs, and training.[9][20] Following the disposal procedures in this guide is a key part of a compliant hazard communication program.
By adhering to this structured and informed approach, you ensure that the disposal of this compound is conducted with the highest regard for personal safety, regulatory compliance, and environmental protection, building a culture of trust and responsibility within your laboratory.
References
-
Laboratory Chemical Waste Handling and Disposal Guidelines. (n.d.). University of Canterbury. Retrieved January 21, 2026, from [Link]
-
Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center. Retrieved January 21, 2026, from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
